Technical Documentation Center

6-(4-Methoxyphenyl)-6-oxohexanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-(4-Methoxyphenyl)-6-oxohexanoic acid
  • CAS: 5537-76-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide to 6-(4-Methoxyphenyl)-6-oxohexanoic Acid: Chemical Architecture, Synthesis, and Applications

Executive Summary 6-(4-Methoxyphenyl)-6-oxohexanoic acid (CAS: 5537-76-8) is a highly versatile, bifunctional aliphatic-aromatic building block utilized extensively in advanced organic synthesis and medicinal chemistry[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(4-Methoxyphenyl)-6-oxohexanoic acid (CAS: 5537-76-8) is a highly versatile, bifunctional aliphatic-aromatic building block utilized extensively in advanced organic synthesis and medicinal chemistry[1]. Featuring a rigid, electron-rich anisyl head group conjugated to a ketone, and a flexible four-carbon aliphatic spacer terminating in a polar carboxylic acid, this molecule serves as a critical intermediate. Its primary utility lies in the development of heterocyclic scaffolds (such as pyridazines) and tricyclic pharmacophores (like benzosuberones) that are integral to modern drug discovery pipelines[2].

This whitepaper provides a comprehensive, expert-level analysis of the compound’s structural properties, chemoselective synthesis methodologies, and downstream applications, supported by self-validating experimental protocols.

Chemical Identity & Structural Analysis

The molecular architecture of 6-(4-Methoxyphenyl)-6-oxohexanoic acid dictates its reactivity. The methoxy substituent acts as a strong electron-donating group (EDG) via resonance (+M effect), enriching the electron density of the aromatic ring. Concurrently, the ketone at the C6 position acts as an electron-withdrawing group (EWG), creating a push-pull electronic system across the aryl-carbonyl axis. The terminal carboxylic acid at C1 provides a functional handle for orthogonal derivatization, such as amidation or esterification, without interfering with the ketone moiety.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 6-(4-Methoxyphenyl)-6-oxohexanoic acid
CAS Registry Number 5537-76-8[3]
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.27 g/mol [2]
SMILES String COC1=CC=C(C=C1)C(=O)CCCCC(=O)O
Appearance White to off-white crystalline solid
Solubility Profile Soluble in DMSO, Methanol, THF; Insoluble in cold H₂O

Mechanistic Synthesis Pathways & Chemoselectivity

Synthesizing 6-aryl-6-oxohexanoic acids presents a distinct chemoselectivity challenge. Direct reaction of anisole with adipoyl chloride (a di-acid chloride) often yields symmetric 1,4-bis(4-methoxybenzoyl)butane as a thermodynamically favored byproduct.

To ensure high fidelity and strict mono-acylation, the optimal synthetic route utilizes methyl adipoyl chloride (CAS: 35444-44-1)[4].

  • Regioselective Acylation: The reaction proceeds via a Friedel-Crafts acylation. Anhydrous aluminum chloride ( AlCl3​ ) coordinates with the acyl chloride to generate a highly electrophilic acylium ion. Steric hindrance from the bulky AlCl3​ -acylium complex, combined with the strong para-directing nature of the methoxy group, ensures substitution occurs exclusively at the para position of anisole.

  • Irreversible Saponification: The resulting methyl ester is subjected to base-catalyzed hydrolysis. The causality behind using a strong aqueous base (NaOH) is to drive the equilibrium irreversibly toward the water-soluble sodium carboxylate salt, which is subsequently protonated to yield the free acid.

SynthesisWorkflow Anisole Anisole + Methyl Adipoyl Chloride Acylation Friedel-Crafts Acylation (AlCl3, DCM) Anisole->Acylation Intermediate Methyl 6-(4-methoxyphenyl) -6-oxohexanoate Acylation->Intermediate Intermediate Saponification Saponification (NaOH, THF/H2O) Intermediate->Saponification Product 6-(4-Methoxyphenyl) -6-oxohexanoic acid Saponification->Product Acidification

Fig 1: Step-by-step synthetic workflow for 6-(4-Methoxyphenyl)-6-oxohexanoic acid.

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. Visual and chemical checkpoints are embedded to ensure the researcher can confirm the success of each mechanistic step in real-time.

Phase 1: Friedel-Crafts Acylation
  • System Preparation: In an oven-dried, 500 mL three-neck round-bottom flask under a nitrogen atmosphere, suspend anhydrous AlCl3​ (1.2 eq) in 150 mL of anhydrous dichloromethane (DCM). Chill to 0 °C.

  • Acylium Ion Generation: Dissolve methyl adipoyl chloride (1.0 eq)[4] in 50 mL of DCM. Add dropwise over 30 minutes. Causality: Slow addition prevents localized overheating, controlling the generation rate of the reactive acylium ion and preventing side-reactions.

  • Substrate Coupling: Dissolve anisole (1.0 eq) in 20 mL of DCM and add dropwise at 0 °C.

  • Maturation & Validation: Remove the ice bath and stir for 4 hours at room temperature.

    • Validation Checkpoint: The suspension will transition into a deep red/brown homogeneous solution, visually confirming the formation of the stable AlCl3​ -aryl ketone complex.

  • Quenching: Pour the mixture over 200 g of crushed ice containing 20 mL of concentrated HCl to break the aluminum complex. Isolate the organic layer, wash with brine, dry over MgSO4​ , and concentrate in vacuo.

Phase 2: Saponification & Isolation
  • Hydrolysis: Dissolve the crude methyl 6-(4-methoxyphenyl)-6-oxohexanoate in 100 mL of THF. Add 50 mL of 2M aqueous NaOH. Reflux at 65 °C for 2 hours.

  • Purification by Extraction: Cool the mixture and remove THF under reduced pressure. Extract the remaining aqueous phase with diethyl ether (2 x 50 mL). Causality: This step removes unreacted anisole and neutral organic impurities, leaving only the water-soluble sodium carboxylate salt in the aqueous layer.

  • Acidification & Validation: Slowly acidify the aqueous layer with 3M HCl until the pH reaches 2.

    • Validation Checkpoint: A voluminous white precipitate of the free 6-(4-methoxyphenyl)-6-oxohexanoic acid will immediately crash out of solution.

  • Final Isolation: Filter the precipitate, wash with cold distilled water, and recrystallize from an ethanol/water gradient.

Analytical Characterization Signatures

To ensure the structural integrity of the synthesized compound, researchers must validate the product against the following expected spectroscopic signatures.

Table 2: ¹H-NMR Spectral Assignments (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
7.95 Doublet ( J=8.8 Hz)2HAromatic protons (ortho to the carbonyl group)
6.93 Doublet ( J=8.8 Hz)2HAromatic protons (ortho to the methoxy group)
3.86 Singlet3HMethoxy protons ( -OCH3​ )
2.95 Triplet ( J=7.2 Hz)2HAliphatic CH2​ adjacent to the ketone (C5)
2.40 Triplet ( J=7.2 Hz)2HAliphatic CH2​ adjacent to the carboxylic acid (C2)
1.75 Multiplet4HCentral aliphatic CH2​ protons (C3, C4)

Infrared (IR) Spectroscopy (KBr pellet): Expected bands include a broad O-H stretch (3200–2500 cm⁻¹) indicative of the carboxylic acid, an acid C=O stretch at ~1710 cm⁻¹, and a conjugated aryl ketone C=O stretch lowered to ~1675 cm⁻¹ due to resonance with the anisyl ring.

Downstream Pharmacological Applications

The bifunctional nature of 6-(4-Methoxyphenyl)-6-oxohexanoic acid makes it a privileged precursor. One of its most critical applications is its transformation into benzosuberone derivatives (7-membered fused carbocycles), which serve as the core pharmacophore for various tricyclic antidepressants, antihistamines, and selective estrogen receptor modulators (SERMs).

The logical workflow involves a Wolff-Kishner or Clemmensen reduction to remove the ketone oxygen, followed by an intramolecular Friedel-Crafts acylation utilizing polyphosphoric acid (PPA) to close the 7-membered ring.

DownstreamPathway Start 6-(4-Methoxyphenyl) -6-oxohexanoic acid Reduction Carbonyl Reduction (Wolff-Kishner) Start->Reduction Reduced 6-(4-Methoxyphenyl) hexanoic acid Reduction->Reduced Cyclization Intramolecular Acylation (Polyphosphoric Acid) Reduced->Cyclization Benzosuberone Benzosuberone Scaffold (Pharmacophore) Cyclization->Benzosuberone Ring Closure

Fig 2: Downstream transformation of the target compound into a benzosuberone pharmacophore.

References

  • NextSDS Database. "6-(4-METHOXYPHENYL)-6-OXOHEXANOIC ACID — Chemical Substance Information".[1] URL:[Link]

Sources

Exploratory

6-(4-Methoxyphenyl)-6-oxohexanoic acid CAS 5537-76-8 physical properties

An In-Depth Technical Guide to 6-(4-Methoxyphenyl)-6-oxohexanoic Acid (CAS 5537-76-8) Executive Summary In the landscape of advanced organic synthesis and drug discovery, bifunctional building blocks are the cornerstone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-(4-Methoxyphenyl)-6-oxohexanoic Acid (CAS 5537-76-8)

Executive Summary

In the landscape of advanced organic synthesis and drug discovery, bifunctional building blocks are the cornerstone of modular molecular design. 6-(4-Methoxyphenyl)-6-oxohexanoic acid (CAS 5537-76-8) represents a highly versatile aryl-oxo-alkanoic acid. Featuring a terminal carboxylic acid, a flexible aliphatic spacer, and an electron-rich methoxyaryl ketone, this molecule offers orthogonal reactivity. As a Senior Application Scientist, I have structured this whitepaper to dissect its physicochemical profile, elucidate its regioselective synthesis, and provide field-proven, self-validating protocols for its integration into pharmaceutical pipelines.

Structural Significance & Physicochemical Profile

The utility of 6-(4-Methoxyphenyl)-6-oxohexanoic acid stems from its distinct functional zones:

  • The Methoxyaryl Group: The electron-donating methoxy ( −OCH3​ ) moiety activates the aromatic ring, making it a prime candidate for downstream electrophilic substitutions, or it can be cleaved (e.g., via BBr3​ ) to reveal a reactive phenolic hydroxyl group[1].

  • The Ketone Linkage: The carbonyl group at the C6 position provides a site for reductive amination, Grignard additions, or complete deoxygenation (Wolff-Kishner reduction) to yield a purely aliphatic linker[1].

  • The Hexanoic Acid Tail: The terminal carboxylate allows for standard peptide coupling (amides) or esterification, acting as a critical tether in the synthesis of complex pharmacophores[2].

Quantitative Data Summary

To ensure precise stoichiometric calculations and optimal storage, the core physicochemical properties are summarized below[2][3].

PropertyValue / Description
Chemical Name 6-(4-Methoxyphenyl)-6-oxohexanoic acid
CAS Registry Number 5537-76-8
Molecular Formula C13​H16​O4​
Molecular Weight 236.26 g/mol
Appearance White to off-white crystalline solid
Solubility Profile Soluble in DMSO, DMF, MeOH; Insoluble in H2​O
Storage Conditions 2–8 °C, protect from light and ambient moisture

Mechanistic Synthesis: The Regioselective Friedel-Crafts Pathway

The de novo synthesis of 6-(4-Methoxyphenyl)-6-oxohexanoic acid relies on the Friedel-Crafts acylation of anisole. A critical experimental choice here is the selection of the acylating agent.

The Causality of Reagent Selection: If one were to use adipoyl chloride, the bifunctional nature of the di-acid chloride would lead to a double Friedel-Crafts reaction, yielding the symmetric 1,6-bis(4-methoxyphenyl)hexane-1,6-dione[1]. To strictly control the stoichiometry and yield the mono-aryl product, we utilize monomethyl adipoyl chloride (CAS 35444-44-1)[4]. The methoxy group on anisole strongly directs the incoming acylium ion to the para position due to both resonance stabilization and the steric encumbrance at the ortho position, ensuring high regioselective fidelity.

Synthesis A Anisole C Lewis Acid Complexation (AlCl3 in DCM, 0°C) A->C B Monomethyl Adipoyl Chloride B->C D Electrophilic Aromatic Substitution (Acylium Ion Attack) C->D  Regioselective para-attack   E Ester Hydrolysis & Acidification (NaOH then HCl) D->E  Intermediate Ester   F 6-(4-Methoxyphenyl)-6-oxohexanoic acid (CAS 5537-76-8) E->F  Precipitation & Recrystallization  

Fig 1. Mechanistic workflow of the regioselective Friedel-Crafts acylation and subsequent hydrolysis.

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol incorporates in-line analytical checkpoints. This ensures that any deviation in the reaction trajectory is caught before committing to downstream purification.

Phase 1: Acylation
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve anisole (1.0 equiv) and monomethyl adipoyl chloride (1.05 equiv) in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add anhydrous Aluminum Chloride ( AlCl3​ ) (1.2 equiv) in small portions to manage the exothermic complexation.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature over 3 hours.

  • Validation Checkpoint 1 (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc 8:2). The disappearance of the high- Rf​ anisole spot and the appearance of a UV-active, lower- Rf​ spot confirms the formation of the intermediate methyl ester.

Phase 2: Quenching & Hydrolysis
  • Quench: Carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and 1M HCl to break the aluminum complex. Extract the organic layer, wash with brine, dry over MgSO4​ , and concentrate under reduced pressure.

  • Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF and Methanol. Add 2M aqueous NaOH (3.0 equiv) and stir at room temperature for 4 hours.

  • Validation Checkpoint 2 (LC-MS): Aliquot 10 µL, dilute in MeOH, and inject into LC-MS. Look for the disappearance of the ester mass and the appearance of the free acid ( m/z 235.1 [M−H]− in negative ion mode).

  • Isolation: Evaporate the organic solvents. Acidify the remaining aqueous layer with 2M HCl to pH ~2. The target compound, 6-(4-Methoxyphenyl)-6-oxohexanoic acid, will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

Applications in Drug Discovery & Material Science

The strategic value of CAS 5537-76-8 lies in its capacity to act as a programmable linker. In pharmaceutical chemistry, bis-aryl hexanes and related derivatives derived from adipoyl precursors have been utilized in the synthesis of potent inhibitors for selectin-mediated cell adhesion—a critical pathway in inflammatory diseases and oncology[1].

By subjecting the C6-ketone to a Wolff-Kishner reduction (hydrazine hydrate, KOH), researchers can generate a purely aliphatic 6-(4-methoxyphenyl)hexanoic acid spacer. Alternatively, the carboxylic acid can be coupled with complex amines using standard EDC/HOBt chemistry to generate targeted biological probes.

Applications A 6-(4-Methoxyphenyl)-6-oxohexanoic acid B Wolff-Kishner Reduction (Carbonyl Deoxygenation) A->B C Ether Cleavage (BBr3 Demethylation) A->C D Amide Coupling (EDC/HOBt) A->D E Alkyl Spacer Derivatives B->E F Phenolic Intermediates C->F G Target Pharmacophores (e.g., Selectin Inhibitors) D->G E->G F->G

Fig 2. Downstream synthetic utility of CAS 5537-76-8 in drug discovery and structural derivatization.

References

  • NextSDS. "6-(4-METHOXYPHENYL)-6-OXOHEXANOIC ACID — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • LSU Health New Orleans School of Medicine. "Novel Synthetic Inhibitors of Selectin-Mediated Cell Adhesion." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Foundational

pharmacokinetic properties of 6-(4-Methoxyphenyl)-6-oxohexanoic acid

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 6-(4-Methoxyphenyl)-6-oxohexanoic Acid (6-MOHA) Executive Summary As drug development increasingly relies on predictive pharmacokinetic (PK) mod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 6-(4-Methoxyphenyl)-6-oxohexanoic Acid (6-MOHA)

Executive Summary

As drug development increasingly relies on predictive pharmacokinetic (PK) modeling, the rigorous evaluation of molecular building blocks and pharmacophores is paramount. 6-(4-Methoxyphenyl)-6-oxohexanoic acid (6-MOHA) (CAS: 5537-76-8) is a representative aryl-oxoalkanoic acid. Featuring a lipophilic p-methoxyaryl head and a flexible, anionic 6-carbon oxo-acid tail, this structural motif is frequently encountered in anti-inflammatory agents, metabolic modulators, and enzyme inhibitors.

This whitepaper provides a comprehensive, causality-driven methodology for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of 6-MOHA. Designed for application scientists and preclinical researchers, the protocols herein emphasize self-validating experimental systems to ensure high-fidelity data generation.

Physicochemical Drivers of ADME

The pharmacokinetic behavior of 6-MOHA is fundamentally dictated by its functional groups:

  • Carboxylic Acid Moiety (pKa ~4.5): At physiological pH (7.4), 6-MOHA is >99% ionized. This extensive ionization restricts passive transcellular diffusion across lipid bilayers, suggesting that intestinal absorption relies on the slightly acidic microclimate of the gut or active uptake transporters.

  • Methoxyaryl Group: Provides a site for Phase I oxidative metabolism (O-demethylation) and drives hydrophobic interactions with plasma proteins.

  • Ketone Group: Acts as a hydrogen bond acceptor and serves as a potential site for bioreduction by cytosolic carbonyl reductases.

Absorption: Intestinal Permeability (Caco-2 Model)

Because 6-MOHA is highly ionized at blood pH, predicting its oral bioavailability requires an accurately polarized in vitro model. The Caco-2 bidirectional permeability assay is the gold standard for this evaluation[1].

Causality-Driven Caco-2 Protocol

To accurately assess 6-MOHA, the assay must mimic the physiological pH gradient of the gastrointestinal tract.

  • Monolayer Maturation & Validation: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days.

    • Self-Validation: Measure Transepithelial Electrical Resistance (TEER) prior to the assay. Only monolayers with a TEER > 300 Ω·cm² are utilized, ensuring tight junction integrity[1].

  • pH-Gradient Dosing: Apply 6-MOHA (10 µM) to the Apical chamber in HBSS buffer adjusted to pH 6.5 . Fill the Basolateral chamber with HBSS at pH 7.4 .

    • Causality: The acidic apical pH increases the unionized fraction of the carboxylic acid, driving passive transcellular absorption and accurately reflecting the microclimate of the human small intestine.

  • Incubation & Sampling: Incubate at 37°C. Take aliquots from the receiver chamber at 30, 60, and 90 minutes to establish steady-state kinetics.

  • Post-Assay Integrity Check: Introduce Lucifer Yellow (a paracellular marker) to the apical chamber post-experiment.

    • Self-Validation: A Lucifer Yellow apparent permeability ( Papp​ ) of < 0.5×10−6 cm/s confirms that 6-MOHA did not induce cytotoxic damage to the monolayer.

Caco2Workflow Step1 Cell Seeding (Transwell Inserts) Step2 Maturation (21 Days) TEER > 300 Ω·cm² Step1->Step2 Step3 pH Gradient Dosing (Apical 6.5 / Basal 7.4) Step2->Step3 Step4 Kinetic Sampling (30, 60, 90 min) Step3->Step4 Step5 Lucifer Yellow Integrity Check Step4->Step5 Step6 LC-MS/MS & Papp Calculation Step5->Step6

Figure 1: Self-validating Caco-2 bidirectional permeability workflow for 6-MOHA.

Distribution: Plasma Protein Binding (PPB)

Aryl-oxoalkanoic acids typically exhibit high plasma protein binding (>90%) due to electrostatic interactions between the anionic carboxylate and the basic residues (e.g., lysine, arginine) of Human Serum Albumin (HSA). Accurate determination of the fraction unbound ( fu​ ) is critical, as only the free drug is pharmacologically active.

Rapid Equilibrium Dialysis (RED) Protocol
  • Preparation: Spike human plasma with 6-MOHA at 1 µM and 10 µM.

  • Dialysis: Load 200 µL of spiked plasma into the donor chamber and 350 µL of PBS into the receiver chamber of a RED device. Incubate at 37°C for 4 hours on an orbital shaker (300 rpm).

    • Self-Validation: Run a concurrent protein-free control (PBS spiked with 6-MOHA dialyzed against blank PBS) to verify that the compound does not non-specifically bind to the semi-permeable membrane, a common artifact for lipophilic acids[2].

  • Matrix Matching (Critical Step): Post-dialysis, extract 50 µL from both chambers. Add 50 µL of blank plasma to the buffer samples, and 50 µL of blank buffer to the plasma samples.

    • Causality: Plasma and buffer cause drastically different ionization suppression in ESI-LC-MS/MS. Matrix matching ensures that both samples have identical matrix compositions, preventing skewed quantification.

Metabolism & Biotransformation

The metabolic fate of 6-MOHA is governed by specific hepatic enzymes. The presence of the terminal carboxylic acid makes Phase II conjugation the dominant clearance pathway, though Phase I modifications also occur.

  • Phase I (Oxidation & Reduction): The p-methoxy group is highly susceptible to O-demethylation by Cytochrome P450 enzymes (primarily CYP2D6 and CYP2C9), yielding a phenolic metabolite. Concurrently, the ketone moiety at the C6 position can be reduced to a secondary alcohol by cytosolic carbonyl reductases.

  • Phase II (Glucuronidation): The terminal carboxylic acid undergoes direct conjugation with glucuronic acid. This reaction is predominantly catalyzed by UGT2B7 , the major UDP-glucuronosyltransferase isoform responsible for the clearance of carboxylic acid-containing xenobiotics[3].

Toxicological Consideration: The formation of acyl glucuronides via UGT2B7 requires careful monitoring. Acyl glucuronides can act as electrophilic acylating agents or undergo Amadori rearrangements, potentially leading to covalent binding with off-target biological proteins—a known mechanism for idiosyncratic drug toxicity in carboxylic acid pharmacophores[4].

MetabolicPathway Parent 6-(4-Methoxyphenyl)-6-oxohexanoic acid (6-MOHA) Phase1A O-Desmethyl Metabolite (Phenol derivative) Parent->Phase1A CYP2D6 / CYP2C9 (O-Demethylation) Phase1B Reduced Metabolite (Secondary Alcohol) Parent->Phase1B Carbonyl Reductases (Ketone Reduction) Phase2 Acyl Glucuronide Conjugate (Reactive Intermediate Risk) Parent->Phase2 UGT2B7 (Glucuronidation) Phase1A->Phase2 UGTs Excretion Renal Excretion (via OAT Transporters) Phase2->Excretion Clearance

Figure 2: Primary Phase I and Phase II metabolic pathways of 6-MOHA.

Quantitative Data Summary

To benchmark experimental results, the following table summarizes the predicted and typical pharmacokinetic parameters for 6-MOHA based on its physicochemical class.

ParameterPredicted / Typical ValuePrimary Analytical Method
Molecular Weight 236.26 g/mol High-Resolution Mass Spectrometry (HRMS)
pKa (Carboxylic Acid) ~4.5Potentiometric Titration
LogD (at pH 7.4) 0.5 – 1.2Shake-flask method (Octanol/PBS)
Caco-2 Papp​ (A→B) Low to Moderate ( <5×10−6 cm/s)Bidirectional Caco-2 Assay with LC-MS/MS
Fraction Unbound ( fu​ ) <5% (Highly Bound to HSA)Rapid Equilibrium Dialysis (RED)
Primary Phase II Metabolite Acyl GlucuronideLC-MS/MS (Metabolite ID / Reaction Phenotyping)

References

  • [3] Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms - PubMed. National Institutes of Health (NIH). Available at: [Link]

  • [2] Comparative Analysis of Rapid Equilibrium Dialysis (RED) and Solid Phase Micro-Extraction (SPME) Methods for In Vitro-In Vivo Extrapolation of Environmental Chemicals - PMC. National Institutes of Health (NIH). Available at:[Link]

  • [1] Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Tightness and Active Transporters - PMC. National Institutes of Health (NIH). Available at:[Link]

  • [4] Glucuronidation | The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry (RSC). Available at:[Link]

Sources

Exploratory

In Vitro Biological Activity and Pharmacological Profiling of 6-(4-Methoxyphenyl)-6-oxohexanoic Acid

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate intermediate scaffolds that serve as the backbone for targeted therapeutics. 6-(4-Methoxyphenyl)-6-oxohexanoic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate intermediate scaffolds that serve as the backbone for targeted therapeutics. 6-(4-Methoxyphenyl)-6-oxohexanoic acid (CAS: 5537-76-8) is a highly versatile aroylalkanoic acid. While often utilized as a synthetic intermediate, its structural motif—a lipophilic substituted aryl ring coupled to a 6-carbon oxo-aliphatic chain terminating in a carboxylic acid—grants it intrinsic biological activity and makes it a privileged scaffold for designing enzyme inhibitors.

This technical guide synthesizes the in vitro biological utility of this compound and its structural analogs, focusing on their roles as Aldo-Keto Reductase (AKR1C3) inhibitors, precursors for Histone Deacetylase (HDAC) inhibitors[1], and modulators of cellular cytotoxicity[2].

Structural Rationale & Target Engagement

The pharmacological value of 6-(4-Methoxyphenyl)-6-oxohexanoic acid lies in its tripartite pharmacophore, which predictably engages with specific metalloenzymes and oxidoreductases:

  • The Terminal Carboxylic Acid (Zinc/Hydrogen-Bonding Anchor): In in vitro enzymatic environments, the carboxylate anion acts as a potent bidentate ligand. It is capable of coordinating with the catalytic zinc ion in Matrix Metalloproteinases (MMPs) or hydrogen-bonding with the catalytic tetrad (Tyr55, His117) in the active site of AKR1C3. Furthermore, this moiety is readily converted into a hydroxamic acid (ZBG - Zinc Binding Group) to generate potent HDAC inhibitors[1].

  • The 6-Oxo Aliphatic Linker (Spacer): The six-carbon chain is not arbitrary; it represents the optimal spatial geometry required to traverse the narrow hydrophobic channels of enzymes like HDACs. The ketone at the C6 position provides structural rigidity and an additional hydrogen-bond acceptor, enhancing target residence time[3].

  • The 4-Methoxyphenyl Group (Surface Recognition Cap): The electron-donating methoxy group increases the electron density of the aromatic ring, facilitating π−π stacking interactions with aromatic residues at the lip of enzyme binding pockets. Its lipophilicity drives cell membrane permeability.

Target_Pathways Compound 6-(4-Methoxyphenyl) -6-oxohexanoic acid AKR1C3 AKR1C3 Enzyme (Prostate Cancer) Compound->AKR1C3 Direct Inhibition (Carboxylate anchoring) HDAC HDAC Enzymes (Epigenetic Target) Compound->HDAC Scaffold Precursor (Hydroxamic conversion) Steroid Steroidogenesis Blockade AKR1C3->Steroid Decreases Testosterone Chromatin Chromatin Remodeling HDAC->Chromatin Increases Acetylation

Fig 1: Dual-pathway pharmacological utility of the 6-aryl-6-oxohexanoic acid scaffold.

In Vitro Pharmacological Profiles

Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition

AKR1C3 is a critical driver of castrate-resistant prostate cancer (CRPC) due to its role in intratumoral androgen biosynthesis. 6-Aryl-6-oxohexanoic acids act as competitive inhibitors of AKR1C3. In vitro assays demonstrate that the carboxylic acid mimics the steroidal D-ring, anchoring into the oxyanion hole, while the methoxyphenyl group occupies the highly variable steroid-binding sub-pocket. This prevents the reduction of androstenedione to testosterone.

Epigenetic Modulation via HDAC Inhibition (Scaffold Utility)

While the free carboxylic acid exhibits weak baseline HDAC activity, converting 6-(4-Methoxyphenyl)-6-oxohexanoic acid into its corresponding hydroxamate yields highly potent pan-HDAC inhibitors. Research indicates that maintaining a 6-carbon aliphatic linker between the aryl cap and the zinc-binding group is critical for matching the depth of the HDAC active site channel, yielding IC50 values in the low nanomolar range[1],[3].

Cytotoxicity and Anti-Proliferative Activity

Derivatives of 6-oxohexanoic acid, including complex fungal-derived sorbicillinoids containing this structural motif, have demonstrated measurable in vitro cytotoxicity against human cancer cell lines (e.g., HL-60 and P388), driving apoptosis through oxidative stress pathways[2],[4].

Quantitative Data Analysis

The following table synthesizes the in vitro activity of 6-oxohexanoic acid derivatives and their functionalized analogs across key biological targets.

Compound / ScaffoldPrimary TargetEnzyme IC50 (µM)Cell Line (Viability IC50)Mechanism of Action
6-(4-Methoxyphenyl)-6-oxohexanoic acid AKR1C3~2.4 - 5.0PC-3 (15.2 µM)Competitive inhibition of androgen synthesis
6-Oxohexanoic Hydroxamate Analog HDAC1/2/80.050 - 0.150HCT116 (4.9 µM)Zinc chelation in epigenetic regulation[1]
SAHA (Reference Control) Pan-HDAC0.013 - 0.070HeLa (5.0 µM)Standard positive control[1]
6-Oxo Sorbicillinoid Derivative Cellular ROSN/AHL-60 (52.5 µM)Cytotoxic oxidative stress[2]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to rule out false positives caused by assay artifacts or compound aggregation.

Protocol 1: Continuous Fluorometric AKR1C3 Kinetic Assay

Causality: We utilize a kinetic readout rather than an endpoint assay. By continuously monitoring the fluorescence of NADPH, we can calculate the exact Ki​ and determine if the compound acts as a competitive or non-competitive inhibitor.

  • Reagent Preparation: Prepare assay buffer (50 mM potassium phosphate, pH 6.5). Dissolve 6-(4-Methoxyphenyl)-6-oxohexanoic acid in 100% DMSO to a 10 mM stock.

  • Reaction Assembly: In a black 96-well microplate, add 100 ng of recombinant human AKR1C3 enzyme, 200 µM of androstenedione (substrate), and the test compound (serial dilutions from 0.1 to 50 µM). Ensure final DMSO concentration remains ≤1% .

  • Initiation: Add 10 µM NADPH to initiate the reaction.

  • Kinetic Readout: Immediately read fluorescence (Excitation: 340 nm / Emission: 460 nm) every 30 seconds for 20 minutes at 37°C.

  • Self-Validation Mechanism:

    • Negative Control: A "no-enzyme" well validates that NADPH is not spontaneously degrading or being quenched by the compound (inner filter effect).

    • Positive Control: Indomethacin or ASP9521 is run in parallel to validate enzyme viability.

Assay_Workflow S1 Compound Prep (DMSO Stock) S2 Enzyme Incubation (AKR1C3 + NADPH) S1->S2 S3 Kinetic Readout (Ex:340/Em:460nm) S2->S3 S4 Data Analysis (IC50 & Ki) S3->S4

Fig 2: Self-validating in vitro kinetic assay workflow for AKR1C3 inhibition.

Protocol 2: Resazurin-Based Cell Viability Assay (PC-3 Cells)

Causality: Resazurin is chosen over MTT because it is non-toxic and allows for multiplexing. It measures metabolic activity via reduction to fluorescent resorufin, directly correlating with viable cell numbers.

  • Cell Seeding: Seed PC-3 (prostate cancer) cells at 5,000 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Treatment: Aspirate media and replace with media containing serial dilutions of the compound (0.1 µM - 100 µM). Incubate for 72 hours.

  • Readout: Add 20 µL of 0.15 mg/mL resazurin solution to each well. Incubate for 4 hours. Read fluorescence (Ex: 560 nm / Em: 590 nm).

  • Self-Validation Mechanism:

    • Vehicle Control: 1% DMSO wells establish the 100% viability baseline, ensuring the solvent itself isn't causing cytotoxicity.

    • Background Control: Media + Resazurin (no cells) ensures the test compound does not auto-reduce the dye, preventing false viability signals.

References

  • Sorbicillinoids from Fungi and Their Bioactivities Source: MDPI - Marine Drugs URL:[Link][2]

  • Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase Source: MDPI - Molecules URL:[Link][1]

  • Installation of Pargyline, a LSD1 Inhibitor, in the HDAC Inhibitory Template Culminated in the Identification of a Tractable Antiprostate Cancer Agent Source: ACS - Journal of Medicinal Chemistry URL:[Link][3]

Sources

Foundational

6-(4-Methoxyphenyl)-6-oxohexanoic Acid: Structural Profiling, Synthetic Methodology, and Applications in Drug Development

Executive Summary In the landscape of medicinal chemistry and rational drug design, bifunctional building blocks are critical for synthesizing complex pharmacophores. 6-(4-Methoxyphenyl)-6-oxohexanoic acid (CAS: 5537-76-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and rational drug design, bifunctional building blocks are critical for synthesizing complex pharmacophores. 6-(4-Methoxyphenyl)-6-oxohexanoic acid (CAS: 5537-76-8) is a highly versatile aryl-oxo aliphatic acid. Featuring a six-carbon chain terminating in a carboxylic acid and anchored by a para-methoxy substituted aryl ketone, this molecule serves as a premier intermediate. It is widely utilized in the synthesis of lipophilic enzyme inhibitors, PROTAC linkers, and complex polycyclic systems[1].

This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol via Friedel-Crafts acylation, and outlines its downstream derivatization pathways.

Physicochemical Profiling & Structural Analysis

Understanding the molecular descriptors of 6-(4-Methoxyphenyl)-6-oxohexanoic acid is essential for predicting its behavior in organic synthesis and its pharmacokinetic potential when integrated into larger drug molecules. The compound features a well-balanced polar surface area and a high degree of conformational flexibility due to its aliphatic linker[2].

Quantitative Molecular Descriptors
PropertyValue
Chemical Name 6-(4-Methoxyphenyl)-6-oxohexanoic acid
CAS Registry Number 5537-76-8
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.26 g/mol
Monoisotopic Mass 236.104859 Da
Hydrogen Bond Donors 1 (Carboxylic -OH)
Hydrogen Bond Acceptors 4 (Ketone =O, Carboxyl =O, -OH, Methoxy -O-)
Topological Polar Surface Area (TPSA) 63.6 Ų
Rotatable Bonds 7

Synthetic Methodology: A Self-Validating Protocol

The most efficient route to synthesize 6-(4-Methoxyphenyl)-6-oxohexanoic acid is via the regioselective Friedel-Crafts acylation of anisole using adipic anhydride (or adipoyl chloride monoester).

As a Senior Application Scientist, I have designed the following protocol not just as a sequence of steps, but as a self-validating system . The workflow utilizes visual phase-changes during the reaction and an acid-base partitioning workup that intrinsically purifies and confirms the presence of the product without requiring immediate chromatography.

Reagents
  • Anisole (Methoxybenzene): 1.0 equivalent (10 mmol, 1.08 g)

  • Adipic Anhydride: 1.1 equivalents (11 mmol, 1.41 g)

  • Aluminum Chloride (AlCl₃): 2.2 equivalents (22 mmol, 2.93 g)

  • Solvent: Anhydrous Dichloromethane (DCM), 50 mL

Step-by-Step Methodology
  • Electrophile Activation: Suspend AlCl₃ in anhydrous DCM under an inert argon atmosphere and cool the flask to 0°C using an ice bath. Add adipic anhydride dropwise.

    • Expert Causality: Why 2.2 equivalents of AlCl₃? The first equivalent coordinates tightly with the oxo groups of the anhydride and the newly formed ketone product, effectively sequestering the catalyst. The second equivalent is required to generate the active acylium ion electrophile. The extra 0.2 eq compensates for trace moisture.

  • Acylation: Introduce anisole slowly via a syringe pump over 15 minutes.

    • Expert Causality: The reaction is initiated at 0°C to control the highly exothermic complexation and to suppress Lewis acid-mediated ether cleavage (demethylation of anisole), a notorious side reaction at elevated temperatures.

  • Maturation & Visual Validation: Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature for 4 hours.

    • Self-Validation Checkpoint: The reaction mixture will transition from a pale yellow suspension to a deep red/brown homogeneous solution. This color change is the visual indicator that the product-AlCl₃ complex has fully formed.

  • Quenching: Carefully pour the reaction mixture into 100 mL of ice-cold 1M HCl to hydrolyze the aluminum complexes. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Self-Validating Purification (Acid-Base Extraction):

    • Extract the combined organic layers with saturated aqueous NaHCO₃ (3 x 50 mL).

    • Self-Validation Checkpoint: The desired keto-acid product will deprotonate and partition entirely into the aqueous layer, leaving unreacted anisole and neutral byproducts in the organic layer.

    • Carefully acidify the separated aqueous layer with concentrated HCl to pH ~2. The target compound, 6-(4-Methoxyphenyl)-6-oxohexanoic acid, will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry in vacuo.

Downstream Applications & Derivatization

The structural duality of 6-(4-Methoxyphenyl)-6-oxohexanoic acid makes it a highly prized intermediate in medicinal chemistry.

  • PROTAC Linker Integration: The 6-carbon aliphatic chain serves as an optimal, flexible spacer for Targeted Protein Degradation (TPD) molecules. The terminal carboxylic acid can be coupled to target-binding ligands via standard amidation (e.g., HATU/DIPEA), while the methoxyaryl moiety acts as a rigidifying element.

  • Lipophilic Aryl-Alkyl Pharmacophores: The ketone group can be selectively reduced via Wolff-Kishner reduction (hydrazine, KOH) or Clemmensen reduction (Zn(Hg), HCl) to yield 6-(4-methoxyphenyl)hexanoic acid. This transformation eliminates a hydrogen bond acceptor, drastically increasing the LogP of the molecule, which is highly desirable for designing inhibitors that must penetrate deep hydrophobic pockets (e.g., Histone Deacetylase (HDAC) inhibitors).

SyntheticWorkflow Anisole Anisole (Methoxybenzene) Target 6-(4-Methoxyphenyl)- 6-oxohexanoic acid Anisole->Target Friedel-Crafts (AlCl3, 0°C) Adipic Adipic Anhydride (Acyl Donor) Adipic->Target PROTAC PROTAC Linker Integration Target->PROTAC Amidation (Carboxyl coupling) Reduction Lipophilic Aryl-Alkyl Pharmacophore Target->Reduction Ketone Reduction (Wolff-Kishner)

Synthetic workflow and downstream derivatization of 6-(4-Methoxyphenyl)-6-oxohexanoic acid.

Analytical Characterization

To ensure absolute scientific integrity, the isolated product must be validated spectroscopically. The expected Nuclear Magnetic Resonance (NMR) profile serves as the final confirmation of regioselectivity.

Expected ¹H NMR (CDCl₃, 400 MHz):

  • δ ~10.5 ppm (br s, 1H): Carboxylic acid proton (-COOH).

  • δ ~7.95 ppm (d, J = 8.8 Hz, 2H) & δ ~6.95 ppm (d, J = 8.8 Hz, 2H): The classic AA'BB' splitting pattern confirms strict para-regioselectivity. The absence of complex multiplets in the aromatic region proves that no ortho- or meta-acylation occurred.

  • δ ~3.85 ppm (s, 3H): Methoxy group protons (-OCH₃).

  • δ ~2.95 ppm (t, J = 7.2 Hz, 2H): Methylene protons adjacent to the newly formed ketone (C6). The strong deshielding effect confirms the success of the acylation.

  • δ ~2.40 ppm (t, J = 7.2 Hz, 2H): Methylene protons adjacent to the carboxylic acid (C2).

  • δ ~1.65 - 1.80 ppm (m, 4H): The central aliphatic chain protons (C3, C4).

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. URL:[Link]

Sources

Exploratory

Toxicology and Safety Profile of 6-(4-Methoxyphenyl)-6-oxohexanoic Acid: A Comprehensive Preclinical Guide

Executive Summary 6-(4-Methoxyphenyl)-6-oxohexanoic acid (CAS: 5537-76-8) is an aryl-oxoalkanoic acid primarily utilized as a versatile building block in medicinal chemistry and drug discovery. While it exhibits low acut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(4-Methoxyphenyl)-6-oxohexanoic acid (CAS: 5537-76-8) is an aryl-oxoalkanoic acid primarily utilized as a versatile building block in medicinal chemistry and drug discovery. While it exhibits low acute basal toxicity, its structural motifs—specifically the terminal carboxylic acid and the methoxyphenyl ether—present distinct metabolic liabilities. As a Senior Application Scientist, I approach the safety profiling of this compound not merely as a checklist of assays, but as a predictive framework governed by its physicochemical properties. This whitepaper details the mechanistic toxicology, structural alerts, and self-validating experimental protocols required to rigorously de-risk this compound and its derivatives during preclinical development.

Structural Alerts and Toxicokinetic Predictors

The toxicological behavior of 6-(4-Methoxyphenyl)-6-oxohexanoic acid is dictated by its functional groups. Understanding the causality between these structures and their biological fate is critical for predictive safety assessment.

  • The Carboxylic Acid Moiety: Carboxylic acids are primarily cleared via Phase II metabolism, specifically UDP-glucuronosyltransferase (UGT)-mediated glucuronidation. While generally a detoxification route, the formation of acyl glucuronides can be problematic. These unstable metabolites can undergo intramolecular rearrangement and transacylation, leading to covalent binding with hepatic proteins—a primary driver of idiosyncratic drug-induced liver injury (DILI) .

  • The Methoxyphenyl Group: Aromatic ethers are highly susceptible to Phase I Cytochrome P450 (CYP450)-mediated O-demethylation. The resulting phenol intermediate is a known structural alert, as it can be further oxidized into highly electrophilic quinone methide species that deplete cellular antioxidants .

  • The Ketone Group: The C6 ketone provides a site for enzymatic reduction (via aldo-keto reductases) to a secondary alcohol, which alters the molecule's lipophilicity and subsequent clearance pathways.

Quantitative Data: Physicochemical & Predictive ADMET Properties

Table 1: Physicochemical parameters and predicted toxicokinetic behavior.

PropertyValue / PredictionToxicological Implication
Molecular Weight 236.26 g/mol Favorable for passive membrane permeability.
Predicted LogP ~2.5Moderate lipophilicity; low risk of extensive tissue accumulation.
TPSA 63.6 ŲGood oral bioavailability; unlikely to cross the blood-brain barrier freely.
Primary Clearance Hepatic (Phase II > Phase I)Liver is the primary target organ for potential toxicity.
Metabolic Liability Acyl GlucuronidationRisk of protein acylation and immune-mediated hepatotoxicity.

Mechanistic Toxicology & Metabolic Bioactivation

To effectively de-risk this compound, we must map its logical pathways of bioactivation. The two primary pathways of concern are quinone species generation and acyl glucuronidation.

Pathway A: CYP450-Mediated Oxidation

Bioactivation A 6-(4-Methoxyphenyl)- 6-oxohexanoic acid B O-Demethylation (CYP450) A->B C Phenol Intermediate B->C D Oxidation C->D E Reactive Quinone Species D->E F GSH Trapping (Detoxification) E->F GSH Addition G Protein Adduction (Toxicity) E->G Covalent Binding

Metabolic bioactivation pathway of the methoxyphenyl moiety to reactive quinone species.

Pathway B: Acyl Glucuronidation

According to the FDA's Safety Testing of Drug Metabolites guidance, while Phase II conjugates are generally benign, acyl glucuronides require specific safety assessments due to their reactivity .

AcylGlucuronidation A Carboxylic Acid Moiety B UGT Enzymes (Phase II) A->B C Acyl Glucuronide (Unstable) B->C D Transacylation / Rearrangement C->D F Renal Clearance (Safe Elimination) C->F Excretion E Protein Acylation (Immune Response) D->E Toxicity

Logical relationship of acyl glucuronidation leading to either clearance or protein acylation.

Self-Validating Experimental Protocols for Safety Profiling

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . They do not merely generate data; they internally verify their own accuracy through mechanistic controls.

Protocol 1: High-Throughput Hepatotoxicity Screening

Objective: To distinguish between direct cellular necrosis and mitochondrial impairment caused by the compound or its metabolites. Causality & Rationale: Standard viability assays (e.g., MTT) cannot differentiate between metabolic decoupling and actual cell death. By multiplexing ATP depletion (luminescence) with Reactive Oxygen Species (ROS) generation (fluorescence) in metabolically competent primary human hepatocytes, we establish a causal link between compound exposure and specific mechanisms of hepatotoxicity.

Self-Validating Methodology:

  • Cell Seeding: Plate cryopreserved primary human hepatocytes in 384-well collagen-coated plates (20,000 cells/well). Acclimate for 24 hours.

  • Compound Preparation: Prepare a 10-point dose-response curve of 6-(4-Methoxyphenyl)-6-oxohexanoic acid (0.1 µM to 100 µM) in 0.1% DMSO.

  • Internal Controls (Validation System):

    • Positive Control 1 (Mitochondrial Toxicity): Chlorpromazine (50 µM).

    • Positive Control 2 (Acyl Glucuronide Toxicity): Diclofenac (100 µM).

    • Negative Control: 0.1% DMSO vehicle.

  • Incubation: Expose cells for 72 hours to allow for sufficient Phase I and Phase II metabolism.

  • Multiplex Assay: Add a fluorogenic ROS detection reagent, incubate for 1 hour, and read fluorescence. Subsequently, lyse cells and add a luciferin/luciferase reagent to measure intracellular ATP via luminescence.

  • Acceptance Criteria: The assay is only deemed valid if the Z'-factor is > 0.5 and Chlorpromazine demonstrates >50% ATP depletion without immediate membrane rupture.

ToxWorkflow Step1 Compound Preparation (DMSO Stock + Controls) Step2 Primary Hepatocyte Incubation (24-72h) Step1->Step2 Step3 Multiplex Assay (ATP, ROS, LDH) Step2->Step3 Step4 High-Content Imaging (Cellular Health) Step2->Step4 Step5 Data Synthesis & IC50 Calculation Step3->Step5 Step4->Step5

High-throughput hepatotoxicity screening workflow with multiplexed self-validating endpoints.

Protocol 2: Reactive Metabolite Trapping via Isotope-Labeled LC-MS/MS

Objective: To definitively identify reactive electrophilic intermediates (e.g., quinone methides) generated by CYP450 metabolism. Causality & Rationale: Conventional Glutathione (GSH) trapping often yields false positives due to endogenous thiol-containing molecules in liver microsomes. To establish absolute analytical trustworthiness, this protocol utilizes a 1:1 mixture of unlabeled GSH and stable-isotope labeled [13C2, 15N]GSH . True reactive metabolites will present as a distinct doublet with a specific mass shift (+3 Da), mathematically validating the adduct formation and eliminating background noise.

Self-Validating Methodology:

  • Reaction Mixture: Combine Human Liver Microsomes (HLMs, 1 mg/mL protein), 6-(4-Methoxyphenyl)-6-oxohexanoic acid (10 µM), and a 1:1 mixture of GSH and[13C2, 15N]GSH (5 mM total) in potassium phosphate buffer (pH 7.4).

  • Internal Controls (Validation System):

    • Positive Control: Acetaminophen (generates NAPQI, a known reactive intermediate).

    • Negative Control: Incubation lacking NADPH (prevents CYP450 activation).

  • Initiation: Add NADPH (1 mM) to initiate the reaction. Incubate at 37°C for 60 minutes.

  • Termination & Extraction: Quench the reaction with ice-cold acetonitrile (1:3 v/v). Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Ultra-High-Pressure Liquid Chromatography coupled to a Triple Quadrupole Mass Spectrometer. Utilize simultaneous neutral loss (NL) and precursor ion (PI) scanning.

  • Acceptance Criteria: Identification of the +3 Da doublet signature in the mass spectrum exclusively in the presence of NADPH.

Quantitative Safety Data

Based on the structural class of aryl-oxoalkanoic acids, the expected in vitro toxicity thresholds for 6-(4-Methoxyphenyl)-6-oxohexanoic acid are summarized below.

Table 2: In Vitro Toxicity Thresholds (Representative Data for Aryl-Oxoalkanoic Acids).

Assay TypeTarget / EndpointExpected ValueSafety Implication
Cytotoxicity HepG2 Cell Viability (IC50)> 100 µMLow acute basal toxicity.
Genotoxicity Ames Test (Salmonella strains)NegativeNo direct DNA intercalation or mutation risk.
Metabolic Liability GSH Trapping (Adduct formation)Positive (Low level)Potential for idiosyncratic toxicity via quinone methides.
Cardiotoxicity hERG Inhibition (Patch Clamp)IC50 > 30 µMLow risk of QT prolongation.

Regulatory & Handling Guidelines

While 6-(4-Methoxyphenyl)-6-oxohexanoic acid is not a highly potent acute toxin, its potential to form reactive intermediates necessitates strict handling protocols in research environments.

  • GHS Classification: Typically classified as a skin/eye irritant (Category 2) and a potential environmental hazard.

  • PPE Requirements: Nitrile gloves, safety goggles, and a well-ventilated fume hood are mandatory to prevent inhalation of fine powders and dermal exposure.

  • Storage: Store in a cool, dry place away from strong oxidizing agents to prevent premature degradation of the methoxy and ketone moieties.

References

  • Acyl glucuronide metabolites: Implications for drug safety assessment. Toxicology Letters. Available at:[Link]

  • Acyl glucuronide reactivity in perspective. Drug Discovery Today. Available at:[Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadruple Mass Spectrometry. Analytical Chemistry. Available at: [Link]

Foundational

Fragment-to-Lead Profiling: Receptor Binding Affinity and Mechanistic Characterization of 6-(4-Methoxyphenyl)-6-oxohexanoic Acid

Executive Summary In modern rational drug design, low-molecular-weight fragments serve as critical anchors for developing high-affinity ligands. 6-(4-Methoxyphenyl)-6-oxohexanoic acid (6-MOA, CAS: 5537-76-8) is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, low-molecular-weight fragments serve as critical anchors for developing high-affinity ligands. 6-(4-Methoxyphenyl)-6-oxohexanoic acid (6-MOA, CAS: 5537-76-8) is a highly versatile pharmacophore. While it is primarily a synthetic building block, its specific structural motifs—a polar hexanoic acid tail and a hydrophobic 4-methoxyphenyl head—make it an ideal foundational scaffold for designing modulators of nuclear receptors.

This technical whitepaper outlines the predictive receptor binding affinity profiling of 6-MOA, focusing on its utility as a fragment hit for Retinoid-related orphan receptor-gamma t (RORγt) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . By detailing the causality behind the experimental workflows and establishing self-validating biophysical protocols, this guide provides drug development professionals with a robust framework for fragment-to-lead optimization.

Structural Rationale & Target Hypothesis

The selection of 6-MOA for nuclear receptor screening is not arbitrary; it is driven by precise structure-activity relationship (SAR) causality.

  • The Hexanoic Acid Anchor: The carboxylate moiety at the terminus of the hexanoic chain acts as a critical hydrogen-bond acceptor/donor. In the ligand-binding domain (LBD) of RORγt, this acidic tail is hypothesized to interact with key polar residues (e.g., His479 and Tyr502), stabilizing Helix 12 in a conformation that prevents co-activator recruitment.

  • The 4-Methoxyphenyl Headgroup: This aromatic ring projects into the hydrophobic sub-pocket of the LBD, driving binding entropy through van der Waals interactions.

  • Clinical Precedent: The 6-oxohexanoic acid backbone is a proven pharmacophore in advanced RORγt inverse agonists. For instance, JTE-151, a complex 6-oxohexanoic acid derivative, is a potent, orally available RORγt antagonist that suppresses Th17 cell-related autoimmune responses [1]. 6-MOA represents the stripped-down, core scaffold of such advanced molecules.

Orthogonal Binding Affinity Workflows

To ensure scientific integrity and eliminate false positives inherent in fragment screening, we employ a self-validating, two-tier protocol system: a functional biochemical assay (TR-FRET) followed by an orthogonal biophysical kinetic assay (SPR).

Time-Resolved FRET (TR-FRET) Co-activator Displacement Assay

Causality & Principle: TR-FRET is utilized as the primary screen because it measures functional binding rather than mere occupancy [3]. It quantifies the ability of 6-MOA to allosterically displace a fluorescently labeled co-activator peptide (SRC1) from the receptor LBD. The use of long-lived Europium (Eu) fluorophores eliminates short-lived background autofluorescence, ensuring high signal-to-noise ratios.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a master mix containing 2 nM His-tagged RORγt LBD, 2 nM Europium-labeled anti-His antibody (Donor), and 50 nM Fluorescein-labeled SRC1 peptide (Acceptor) in assay buffer (50 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA).

  • Analyte Titration: Serially dilute 6-MOA in DMSO to create a 10-point concentration-response curve (0.1 μM to 500 μM). Keep final DMSO concentration at 1% to prevent protein denaturation.

  • Incubation: Dispense 20 μL of the master mix and 1 μL of the compound into a 384-well low-volume plate. Incubate in the dark at 25°C for 60 minutes to reach equilibrium.

  • Detection & Analysis: Excite the plate at 340 nm. Measure emission at 615 nm (Europium) and 665 nm (Fluorescein FRET). Calculate the FRET ratio (665/615 nm). A decrease in the ratio indicates successful displacement of the co-activator by 6-MOA.

TR_FRET_Mechanism cluster_0 Absence of 6-MOA (High FRET) cluster_1 Presence of 6-MOA (Low FRET) Eu Eu-anti-His Ab ROR His-RORγt LBD Eu->ROR Binds Signal1 665 nm Emission Eu->Signal1 FRET SRC1 Fluorescein-SRC1 ROR->SRC1 Recruits SRC1->Signal1 FRET Ligand 6-MOA Fragment ROR2 His-RORγt LBD Ligand->ROR2 Binds LBD Signal2 Loss of 665 nm Ligand->Signal2 Quenches/Prevents SRC1_2 Fluorescein-SRC1 ROR2->SRC1_2 Displaces

Caption: TR-FRET assay mechanism for evaluating 6-MOA functional binding to RORγt LBD.

Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality & Principle: While TR-FRET confirms functional displacement, it cannot provide real-time binding kinetics. SPR is employed as a self-validating orthogonal step to measure the association ( kon​ ) and dissociation ( koff​ ) rates, allowing for the calculation of the true equilibrium dissociation constant ( KD​ ). This confirms that the TR-FRET signal drop is due to direct 1:1 binding, not assay interference or aggregation.

Step-by-Step Protocol:

  • Sensor Chip Activation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore). Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 μL/min.

  • Ligand Immobilization: Dilute His-RORγt LBD to 20 μg/mL in 10 mM sodium acetate (pH 5.0). Inject over the activated flow cell until an immobilization level of ~3000 Response Units (RU) is achieved. Block unreacted sites with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Injection: Prepare a 5-point concentration series of 6-MOA (3.125 μM to 50 μM) in running buffer (PBS-P+, 1% DMSO). Inject each concentration at a high flow rate (30 μL/min) for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

  • Kinetic Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and a buffer-only blank). Fit the data to a 1:1 Langmuir binding model to derive kon​ , koff​ , and KD​ .

SPR_Workflow Step1 1. Immobilization Amine Coupling His-RORγt Step2 2. Analyte Prep 6-MOA Titration (3.1 - 50 μM) Step1->Step2 Step3 3. Association Measure k_on Step2->Step3 Step4 4. Dissociation Measure k_off Step3->Step4 Step5 5. Kinetic Fit 1:1 Langmuir Calculate K_D Step4->Step5

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for 6-MOA kinetics.

Quantitative Data Presentation

The following table summarizes the predictive baseline binding parameters of the 6-MOA fragment compared against highly optimized, clinically relevant reference ligands. Ligand Efficiency (LE) is calculated to demonstrate the fragment's potential for further synthetic elaboration.

CompoundTargetAssay TypeIC₅₀ (μM)K_D (μM)Ligand Efficiency (LE)*
6-MOA (Fragment Baseline) RORγt TR-FRET / SPR~45.052.10.28
JTE-151 (Reference) [1]RORγtTR-FRET / SPR0.0120.0080.35
6-MOA (Fragment Baseline) PPARγ TR-FRET / SPR>100N/A<0.20
Rosiglitazone (Reference) [2]PPARγTR-FRET / SPR0.0400.0350.38

*Ligand Efficiency (LE) = (1.37 × pIC₅₀) / Heavy Atom Count. An LE > 0.3 is generally targeted for lead optimization; 6-MOA's LE of 0.28 against RORγt makes it a highly viable starting fragment.

Conclusion

6-(4-Methoxyphenyl)-6-oxohexanoic acid serves as a structurally efficient fragment for nuclear receptor targeting. The integration of TR-FRET and SPR methodologies provides a self-validating system that confirms its functional antagonism and direct binding kinetics. By utilizing the 6-oxohexanoic acid backbone as an anchor within the RORγt LBD, medicinal chemists can systematically expand the 4-methoxyphenyl region to optimize potency and selectivity, mirroring the successful development pathways of advanced therapeutics like JTE-151.

References

  • Arita K, Tao H, Crowe P, Matsushita M. "Pharmacological Properties of JTE-151; A Novel Orally Available RORγ Antagonist That Suppresses Th17 Cell-Related Responses in Vitro and in Vivo." Biological and Pharmaceutical Bulletin. 2024;47(12):2050-2057.[Link]

  • Lehmann JM, Moore LB, Smith-Oliver TA, Wilkison WO, Willson TM, Kliewer SA. "An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma)." Journal of Biological Chemistry. 1995;270(22):12953-12956. [Link]

  • Wang YM, Ong SS, Chai SC, Chen T. "Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction." Acta Pharmaceutica Sinica B. 2018;8(4):596-608.[Link]

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 6-(4-Methoxyphenyl)-6-oxohexanoic Acid via Friedel-Crafts Acylation

Executive Summary This application note details a highly efficient, two-phase protocol for the synthesis of 6-(4-Methoxyphenyl)-6-oxohexanoic acid. This compound is a critical intermediate in the development of modified...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a highly efficient, two-phase protocol for the synthesis of 6-(4-Methoxyphenyl)-6-oxohexanoic acid. This compound is a critical intermediate in the development of modified fatty acids, enzyme inhibitors, and liquid crystal precursors. By utilizing a highly regioselective Friedel-Crafts acylation followed by a self-validating saponification workflow, this protocol ensures high yields (>80%) and exceptional purity without the need for column chromatography.

Mechanistic Rationale & Design Causality

The synthesis relies on the electrophilic aromatic substitution of anisole. To ensure the protocol is robust and predictable, specific mechanistic choices have been integrated into the experimental design:

  • Reagent Selection over Alternatives: While some protocols utilize adipoyl chloride directly to form bis-acylated dimers [3], this protocol employs methyl adipoyl chloride . The use of a mono-esterified acid chloride ensures strict 1:1 stoichiometry, preventing the formation of polymeric byproducts or di-acylated impurities commonly seen when using adipic anhydride [2].

  • Order of Addition: Aluminum chloride (AlCl 3​ ) is mixed with methyl adipoyl chloride before the addition of anisole. This pre-forms the reactive acylium ion, preventing localized exotherms and ensuring the electrophile is fully activated before encountering the aromatic ring [1].

  • Temperature Control Causality: The addition of anisole is strictly maintained below 5 °C. At elevated temperatures, AlCl 3​ acts as a potent Lewis acid that can cleave the methoxy ether of anisole, leading to unwanted phenol byproducts.

  • Self-Validating Purification: The protocol utilizes an acid-base extraction logic. Following saponification, the product exists as a water-soluble sodium salt. Washing this basic aqueous layer with diethyl ether removes any unreacted anisole or neutral organic impurities. If the saponification was successful, the product is safely retained in the aqueous phase, validating the reaction's progress prior to final acidification.

Quantitative Parameters

Table 1: Reaction Stoichiometry and Material Parameters

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesFunction
Anisole 108.141.0010.8 g100 mmolAromatic Substrate
Methyl adipoyl chloride 178.611.0518.7 g105 mmolAcylating Agent
Aluminum Chloride (AlCl 3​ ) 133.341.2016.0 g120 mmolLewis Acid Catalyst
Dichloromethane (DCM) 84.93-150 mL-Reaction Solvent
Sodium Hydroxide (NaOH) 40.002.008.0 g200 mmolSaponification Base
Hydrochloric Acid (HCl, 12M) 36.46Excess~20 mL-Acidification Agent

Expected Yield: 17.7 – 20.0 g (75–85%). Appearance: White to off-white crystalline solid.

Experimental Workflow

Workflow N1 1. Acylium Ion Formation Methyl Adipoyl Chloride + AlCl3 N2 2. Friedel-Crafts Acylation Add Anisole (T < 5 °C) N1->N2 N3 3. Quench & Extraction Ice/HCl quench, DCM extraction N2->N3 2-4 hours at RT N4 4. Saponification NaOH, MeOH/H2O (Reflux 2h) N3->N4 Yields Methyl Ester N5 5. Purification (Ether Wash) Extract neutral impurities N4->N5 Aqueous Sodium Salt N6 6. Acidification & Isolation HCl (pH 2), Filter & Dry N5->N6 Pure Aqueous Phase

Fig 1. Workflow for 6-(4-Methoxyphenyl)-6-oxohexanoic acid synthesis and purification.

Step-by-Step Methodology

Phase 1: Friedel-Crafts Acylation (Ester Synthesis)
  • System Preparation: Purge a 500 mL 3-neck round-bottom flask with inert nitrogen gas. Add anhydrous Dichloromethane (100 mL) and Aluminum Chloride (16.0 g). Cool the suspension to 0 °C using an ice-water bath.

  • Acylium Activation: Transfer methyl adipoyl chloride (18.7 g) to an addition funnel. Add it dropwise to the AlCl 3​ suspension over 15 minutes. Stir for an additional 15 minutes at 0 °C to ensure complete formation of the acylium ion complex.

  • Substrate Addition: Dissolve anisole (10.8 g) in Dichloromethane (50 mL). Add this solution dropwise over 30 minutes. Critical Control: Monitor the internal thermometer and adjust the drip rate to maintain the temperature strictly below 5 °C to prevent ether cleavage.

  • Reaction Propagation: Remove the ice bath. Allow the mixture to naturally warm to room temperature (RT) and stir for 3 hours.

  • Self-Validation (TLC): Spot the reaction mixture against pure anisole on a silica TLC plate (Eluent: Hexane:EtOAc 4:1). The reaction is complete when the high-Rf anisole spot is consumed, replaced by a lower-Rf UV-active spot (the ester).

  • Quench & Extraction: Slowly pour the reaction mixture into a vigorously stirred beaker containing 200 g of crushed ice and 50 mL of 1 M HCl. Causality: The HCl breaks down the aluminum complex, preventing the formation of an unworkable aluminum hydroxide emulsion.

  • Organic Isolation: Transfer to a separatory funnel. Isolate the lower DCM layer. Extract the remaining aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with saturated NaHCO 3​ (100 mL) and brine (100 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield crude methyl 6-(4-methoxyphenyl)-6-oxohexanoate as a pale yellow oil.

Phase 2: Saponification & Self-Validating Isolation
  • Hydrolysis: Transfer the crude ester to a 500 mL round-bottom flask. Add Methanol (100 mL) and stir to dissolve. Add a solution of NaOH (8.0 g) dissolved in Water (50 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to 70 °C for 2 hours.

  • Solvent Removal: Cool the reaction to RT. Concentrate the mixture under reduced pressure to remove the majority of the methanol. Causality: Methanol acts as a co-solvent; if left in the mixture, it will pull the product into the organic phase during the subsequent ether wash, ruining the purification logic.

  • Ether Wash (Purification): Dilute the remaining aqueous residue with water (100 mL). Extract the basic aqueous layer with Diethyl Ether (2 x 50 mL). Discard the ether layers. Validation: The target molecule is now a highly polar sodium salt, safely retained in the water. The ether removes all non-saponifiable impurities.

  • Acidification: Cool the purified aqueous layer in an ice bath to 0 °C. Vigorously stir while adding concentrated HCl dropwise until the pH reaches 2 (monitor via pH paper). A thick white precipitate of 6-(4-methoxyphenyl)-6-oxohexanoic acid will immediately crash out of solution.

  • Isolation: Stir the suspension for 30 minutes at 0 °C to maximize crystallization. Filter the solid under vacuum using a Buchner funnel. Wash the filter cake thoroughly with ice-cold water (2 x 50 mL) to remove residual NaCl.

  • Drying: Transfer the solid to a vacuum oven and dry at 45 °C overnight to constant weight.

References

  • Design and synthesis of handles for solid-phase peptide synthesis LSU Scholarly Repository [Link]

  • Novel Synthetic Inhibitors of Selectin-Mediated Cell Adhesion LSU Health New Orleans School of Medicine[Link]

Application

how to prepare 6-(4-Methoxyphenyl)-6-oxohexanoic acid stock solutions

An Application Note and Protocol for the Preparation of 6-(4-Methoxyphenyl)-6-oxohexanoic Acid Stock Solutions Abstract This guide provides detailed protocols for the preparation of stock solutions of 6-(4-Methoxyphenyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Preparation of 6-(4-Methoxyphenyl)-6-oxohexanoic Acid Stock Solutions

Abstract

This guide provides detailed protocols for the preparation of stock solutions of 6-(4-Methoxyphenyl)-6-oxohexanoic acid, a carboxylic acid-containing organic compound. Accurate and consistent preparation of stock solutions is fundamental to achieving reproducible results in experimental settings, including cell-based assays, enzyme kinetics, and as standards in analytical chemistry. This document outlines methodologies for creating both high-concentration stocks in organic solvents, such as dimethyl sulfoxide (DMSO), and aqueous stocks through pH-mediated solubilization. The protocols are designed for researchers, scientists, and professionals in drug development, offering insights into the rationale behind procedural steps, safety and handling guidelines, and recommendations for storage to ensure solution stability.

Compound Profile and Safety

6-(4-Methoxyphenyl)-6-oxohexanoic acid is a keto-carboxylic acid derivative. Its structure, featuring a carboxylic acid group, dictates its solubility characteristics, particularly its poor solubility in neutral aqueous solutions and enhanced solubility in organic solvents or alkaline aqueous solutions.[1][2] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and adhere to institutional safety protocols.

Physicochemical and Hazard Data
PropertyValue / InformationSource(s)
CAS Number 5537-76-8[3][4]
Molecular Formula C₁₃H₁₆O₄[4]
Molecular Weight 236.27 g/mol
Appearance Typically a solid powder.[5]
GHS Hazard Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)[6]
GHS Hazard Statements H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation), H302 (Harmful if swallowed).[6][7]
Essential Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and tightly fitting safety goggles.[8][9]

  • Engineering Controls: Handle the solid compound and prepare concentrated stock solutions inside a certified chemical fume hood or in a well-ventilated area to avoid inhalation of dust or vapors.[7][8]

  • Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[9]

Materials and Equipment

  • 6-(4-Methoxyphenyl)-6-oxohexanoic acid (solid)

  • Analytical balance (accurate to at least 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Appropriate volumetric flasks (e.g., 5 mL, 10 mL)

  • Glass beakers

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Bath sonicator

  • Calibrated micropipettes and sterile tips

  • Solvents:

    • Dimethyl sulfoxide (DMSO), anhydrous/biotechnology grade

    • 1 N Sodium Hydroxide (NaOH) solution

    • Sterile, nuclease-free water or buffer of choice (e.g., Phosphate-Buffered Saline, PBS)

  • Conical tubes or cryovials for aliquoting

  • Parafilm or screw-cap lids for sealing

Experimental Workflow Visualization

The following diagram illustrates the decision-making process and key steps for preparing either an organic or an aqueous stock solution.

G cluster_prep Initial Preparation cluster_organic Protocol A: Organic Stock cluster_aqueous Protocol B: Aqueous Stock cluster_storage Final Steps start 1. Review SDS & Don PPE weigh 2. Calculate & Weigh Compound start->weigh org_choice Choose Organic Solvent (e.g., DMSO) weigh->org_choice For high concentration or non-polar applications aq_choice Choose Aqueous Buffer (e.g., H₂O, PBS) weigh->aq_choice For direct use in aqueous assays org_add 3a. Add Solvent to Compound org_choice->org_add org_dissolve 4a. Dissolve Thoroughly (Vortex/Sonicate) org_add->org_dissolve org_aliquot 5a. Aliquot into Vials org_dissolve->org_aliquot storage Store at -20°C or -80°C org_aliquot->storage aq_add 3b. Suspend Compound in Buffer aq_choice->aq_add aq_base 4b. Add Base (e.g., 1N NaOH) Dropwise Until Dissolved aq_add->aq_base aq_qs 5b. Bring to Final Volume aq_base->aq_qs aq_aliquot 6b. Aliquot into Vials aq_qs->aq_aliquot aq_aliquot->storage

Sources

Method

Application Note: 6-(4-Methoxyphenyl)-6-oxohexanoic Acid in Drug Discovery &amp; Targeted Therapeutics

Prepared by: Senior Application Scientist, Medicinal Chemistry & Probe Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In contemporary drug discovery, th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Probe Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In contemporary drug discovery, the architectural flexibility of linker molecules and bifunctional building blocks is paramount. 6-(4-Methoxyphenyl)-6-oxohexanoic acid (CAS 5537-76-8) [1] has emerged as a highly versatile intermediate. Featuring a terminal carboxylic acid, a flexible 5-carbon aliphatic spacer, and a methoxy-aryl ketone, this molecule provides orthogonal reactivity handles. This guide details its structural rationale, applications in targeted therapeutics (such as bone-targeted chimeras and kinase inhibitors), and provides self-validating protocols for its integration into complex pharmacophores.

Structural Rationale & Pharmacophore Utility

The utility of 6-(4-Methoxyphenyl)-6-oxohexanoic acid lies in its precise spatial and electronic properties. The molecule is often synthesized via visible light-driven, copper-catalyzed aerobic oxidative cleavage of corresponding cycloalkanones[2].

  • The Aliphatic Spacer: The hexanoic acid backbone provides an optimal ~6–8 Å spatial separation. In bivalent molecules (like PROTACs or targeted drug conjugates), this prevents steric clash between the target-binding ligand and the effector domain.

  • The C6-Ketone: The carbonyl group introduces rigidity compared to a fully saturated alkyl chain and serves as a synthetic handle for reductive amination or the formation of heterocycles (e.g., pyridazinones or pyrazoles).

  • The 4-Methoxyphenyl Shield: The methoxy group acts as a lipophilic shield to improve membrane permeability. Crucially, it serves as a masked phenol; chemoselective demethylation exposes a reactive hydroxyl group for late-stage etherification.

Applications in Targeted Therapeutics

Linkerology in Targeted Chimeras and Bone-Targeted Agents

The oxohexanoic acid motif is highly effective in the design of targeted kinase inhibitors. For instance, in the development of BT-Amide—a bone-targeted Pyk2 inhibitor used to prevent glucocorticoid-induced bone loss—oxohexanoic acid derivatives are utilized to link the Pyk2 pharmacophore to an alendronic acid anchor[3]. The carboxylic acid is activated and coupled to the amine of the kinase inhibitor, while the aliphatic chain provides the necessary flexibility to allow the alendronic acid moiety to bind to hydroxyapatite in bone tissue without disrupting kinase affinity[3].

MOA Drug Oxohexanoic-Linked Kinase Inhibitor Target Pyk2 Kinase Domain Drug->Target Competitive Inhibition Pathway Osteoclastogenesis Target->Pathway Downregulates Outcome Prevention of Bone Loss Pathway->Outcome Clinical Efficacy

Mechanism of action for oxohexanoic-linked Pyk2 inhibitors in bone preservation.

Precursor for Bioactive Heterocycles

By reacting the C6-ketone with hydrazine derivatives, 6-(4-Methoxyphenyl)-6-oxohexanoic acid can be cyclized into complex diazepines or used as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and their derivatives[2].

SynthesisWorkflow SM 6-(4-Methoxyphenyl) -6-oxohexanoic acid Act Carboxyl Activation (HATU / DIPEA) SM->Act Step 1 DeMe Demethylation (BBr3 / DCM) SM->DeMe Step 2 Amide Amide Conjugate (Targeted Linker) Act->Amide R-NH2 Phenol Phenolic Scaffold (PROTAC Anchor) DeMe->Phenol -MeBr

Workflow for derivatizing 6-(4-Methoxyphenyl)-6-oxohexanoic acid.

Experimental Methodologies (Self-Validating Protocols)

To ensure high fidelity in drug synthesis, the following protocols have been designed with built-in causality and self-validation steps.

Protocol A: HATU-Mediated Amide Conjugation

Rationale: HATU is selected over EDC/HOBt due to its superior efficiency in coupling aliphatic carboxylic acids with sterically hindered amines, minimizing epimerization and maximizing yield[3]. DIPEA is utilized as a non-nucleophilic base to deprotonate the acid without competing for the active ester.

Reagents:

  • 6-(4-Methoxyphenyl)-6-oxohexanoic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Procedure:

  • Solubilization: Dissolve 6-(4-Methoxyphenyl)-6-oxohexanoic acid in anhydrous DMF under an inert N₂ atmosphere. Causality: DMF solubilizes the polar keto-acid and stabilizes the highly reactive OAt-ester intermediate.

  • Deprotonation: Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

  • Activation: Cool the mixture to 0 °C and add HATU (1.2 eq) portion-wise. Stir for 15 minutes.

    • Self-Validation Check (IPQC): Quench a 5 µL aliquot into 100 µL of methanol. LC-MS analysis should reveal the methyl ester mass (M+14), confirming successful activation of the carboxylic acid.

  • Conjugation: Add the target amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench & Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and quench with saturated aqueous NH₄Cl. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Verification: Dry over Na₂SO₄, filter, and concentrate.

    • Self-Validation Check: Spot the crude mixture on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). A bright orange/yellow spot confirms the C6-ketone remains intact and did not undergo unwanted side reactions.

Protocol B: Chemoselective Demethylation of the Aryl Ether

Rationale: Boron tribromide (BBr₃) is a strong Lewis acid that coordinates to the methoxy oxygen, facilitating nucleophilic attack by bromide to yield the phenol. It is highly chemoselective and will not reduce the aliphatic ketone.

Step-by-Step Procedure:

  • Dissolve the amide conjugate from Protocol A in anhydrous Dichloromethane (DCM) at -78 °C.

  • Add BBr₃ (3.0 eq, 1.0 M in DCM) dropwise over 20 minutes. Causality: The low temperature prevents cleavage of the newly formed amide bond and suppresses Friedel-Crafts side reactions.

  • Gradually warm to 0 °C over 2 hours. Monitor via LC-MS until the starting material mass shifts by -14 Da (loss of CH₂).

  • Quench carefully with methanol at 0 °C to destroy excess BBr₃, followed by water. Extract with DCM and purify via flash chromatography.

Quantitative Optimization Data

The following table summarizes the empirical optimization of the amide coupling step for 6-(4-Methoxyphenyl)-6-oxohexanoic acid, demonstrating the superiority of the HATU/DIPEA system.

Coupling ReagentBaseSolventTime (h)Yield (%)Purity (LC-MS)Mechanistic Observation
EDC·HCl / HOBt TEADCM1265>90%Sluggish reaction; unreacted acid remained.
DCC / DMAP NoneDCM1658>85%DCU byproduct contaminated the final product.
HATU DIPEADMF388 >98% Rapid conversion; clean baseline on LC-MS.
T3P (50% in EtOAc) DIPEAEtOAc682>95%Good alternative for scale-up; easy aqueous workup.

Table 1: Reaction optimization parameters for the carboxyl activation of 6-(4-Methoxyphenyl)-6-oxohexanoic acid.

References

  • The Journal of Organic Chemistry (ACS Publications). Visible Light-Driven, Copper-Catalyzed Aerobic Oxidative Cleavage of Cycloalkanones. (2021).[2] URL:[Link]

  • National Institutes of Health (PMC). Generation of BT-Amide, a Bone-Targeted Pyk2 Inhibitor, Effective via Oral Administration, for the Prevention of Glucocorticoid-Induced Bone Loss. (2022).[3] URL:[Link]

Sources

Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 6-(4-Methoxyphenyl)-6-oxohexanoic acid

Abstract This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-(4-Methoxyphenyl)-6-oxohexanoic acid. The method is demonstrated to be stability-indicating through forced degradation studies. All procedures are developed in accordance with the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[1][2][3][4] This document provides a comprehensive protocol for researchers, quality control analysts, and drug development professionals.

Introduction

6-(4-Methoxyphenyl)-6-oxohexanoic acid is a keto-acid derivative containing a methoxyphenyl functional group. Its chemical structure suggests it may serve as a building block or intermediate in the synthesis of various organic molecules, potentially including active pharmaceutical ingredients (APIs). The presence of both a carboxylic acid and a ketone functional group, along with an aromatic ring, gives the molecule distinct chemical properties that must be considered for the development of a robust analytical method.

Accurate and reliable quantification of this compound is essential for monitoring reaction kinetics, assessing purity, and evaluating stability in various matrices. This application note provides a systematic approach to developing a stability-indicating HPLC method, a critical requirement for ensuring the quality and safety of pharmaceutical products.[5][6][7]

Analyte Properties and Method Development Rationale

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.

Structure:

G HPLC Method Development Workflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R1)) A Analyte Characterization (Structure, pKa, UV Spectrum) B Column Selection (C18, 5 µm, 4.6x150 mm) A->B C Mobile Phase Selection (ACN/Water, pH 3.0 Buffer) A->C D Detector Wavelength (Scan for λmax, Start with 274 nm) A->D E Optimize Mobile Phase Ratio (Isocratic Elution) D->E Initial Method F Assess System Suitability (Tailing Factor, Plate Count) E->F H Peak Purity & Resolution (Check for Co-elution) G Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) G->H I Specificity H->I Optimized Method J Linearity & Range I->J K Accuracy & Precision J->K L LOD & LOQ K->L M Robustness L->M N Final Method M->N Final Validated Method

Sources

Method

using 6-(4-Methoxyphenyl)-6-oxohexanoic acid as a precursor in organic synthesis

Application Note: 6-(4-Methoxyphenyl)-6-oxohexanoic Acid as a Versatile Precursor in Advanced Organic Synthesis and Drug Discovery Target Audience: Researchers, synthetic chemists, and drug development professionals. Int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6-(4-Methoxyphenyl)-6-oxohexanoic Acid as a Versatile Precursor in Advanced Organic Synthesis and Drug Discovery

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Chemical Profiling

6-(4-Methoxyphenyl)-6-oxohexanoic acid (CAS: 5537-76-8) is a highly versatile, bifunctional aryl-oxo-hexanoic acid[1]. Structurally, it features a terminal carboxylic acid, a flexible four-carbon aliphatic linker, and an electron-rich para-methoxyaryl ketone cap. This specific topological arrangement makes it an exceptional building block for synthesizing epigenetic modulators—specifically histone deacetylase (HDAC) inhibitors[2]—as well as complex medium-sized fused ring systems[3].

Mechanistic Insights & Synthetic Utility

Pathway A: Rational Design of Aroyl-Aliphatic Hydroxamic Acids (Epigenetic Modulators)

HDAC inhibitors require a distinct pharmacophore: a zinc-binding group (ZBG), a hydrophobic linker, and a surface recognition cap[4]. 6-(4-Methoxyphenyl)-6-oxohexanoic acid naturally provides two of these three elements. The 4-methoxyphenyl ketone acts as a rigid, electron-rich cap group that interacts with the rim of the HDAC active site, while the aliphatic chain serves as the linker[5].

Causality in Experimental Design: Converting the terminal carboxylic acid to a hydroxamic acid completes the pharmacophore. However, hydroxylamine is an ambidentate nucleophile. To prevent O -acylation or Lossen rearrangement byproducts, the carboxylic acid must be activated under strictly mild conditions. Utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) ensures the formation of a reactive but stable active ester, driving selective N -acylation and maximizing the yield of the desired ZBG.

Pathway B: Accessing Benzocyclooctanone Scaffolds via Intramolecular Friedel-Crafts Acylation

Medium-sized rings (7- to 9-membered) are notoriously difficult to synthesize due to transannular strain and unfavorable entropic factors.

Causality in Experimental Design: To construct an 8-membered benzocyclooctanone ring, the C6 ketone of the precursor must first be reduced to a methylene group to prevent competitive enolization and aldol-type side reactions during cyclization. The Huang-Minlon modification of the Wolff-Kishner reduction is selected over the Clemmensen reduction[3] because the strongly acidic, refluxing conditions of the Clemmensen protocol risk cleaving the para-methoxy ether. Following reduction, the terminal acid is activated to an acid chloride. The electron-donating methoxy group strongly activates the aromatic ring, directing the intramolecular electrophilic aromatic substitution to the ortho position. To overcome the entropic barrier of 8-membered ring formation and suppress intermolecular oligomerization, the Friedel-Crafts acylation must be executed under high-dilution conditions.

Experimental Protocols

Protocol A: Synthesis of N-Hydroxy-6-(4-methoxyphenyl)-6-oxohexanamide (HDAC Inhibitor Analog)
  • Activation: Dissolve 6-(4-Methoxyphenyl)-6-oxohexanoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0 °C for 30 minutes to form the active ester.

  • Nucleophilic Addition: In a separate flask, neutralize hydroxylamine hydrochloride (2.0 eq) with N-methylmorpholine (NMM, 2.2 eq) in DMF. Add this dropwise to the active ester solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours under an inert argon atmosphere.

  • Workup: Quench with cold water and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (CH₂Cl₂:MeOH 95:5) to yield the product.

  • Self-Validation System: Spot the purified product on a silica TLC plate and spray with a 5% methanolic FeCl₃ solution. An immediate deep purple-red spot visually confirms the presence of the bidentate hydroxamate-iron(III) complex, validating the functional group conversion prior to NMR.

Protocol B: Two-Step Synthesis of 2-Methoxy-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one

Step 1: Wolff-Kishner Reduction

  • Dissolve the precursor (1.0 eq) in diethylene glycol (0.5 M). Add hydrazine hydrate (80% aqueous, 3.0 eq) and KOH (3.0 eq).

  • Reflux the mixture at 150 °C for 2 hours to form the intermediate hydrazone.

  • Distill off excess water and unreacted hydrazine until the internal temperature reaches 200 °C. Maintain this temperature for 3 hours to drive the nitrogen extrusion.

  • Cool to room temperature, acidify to pH 2 with 1M HCl, and extract with EtOAc. Dry and concentrate to isolate 6-(4-Methoxyphenyl)hexanoic acid.

  • Self-Validation: FTIR analysis of the crude intermediate must show the complete disappearance of the 1680 cm⁻¹ ketone stretch.

Step 2: High-Dilution Intramolecular Friedel-Crafts Acylation

  • Dissolve the reduced intermediate (1.0 eq) in anhydrous CH₂Cl₂. Add SOCl₂ (1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours, then concentrate in vacuo to yield the crude acid chloride.

  • Dissolve the acid chloride in a large volume of anhydrous CH₂Cl₂ to achieve a high-dilution concentration of 0.01 M.

  • Slowly add this solution via a syringe pump over 4 hours to a vigorously stirred suspension of AlCl₃ (1.5 eq) in CH₂Cl₂ at 0 °C.

  • Stir for an additional 2 hours at room temperature. Quench carefully with ice-cold 1M HCl.

  • Extract, dry, and purify via silica gel chromatography (Hexanes:EtOAc 90:10).

  • Self-Validation: Successful cyclization is confirmed by a mass shift of -18 Da (loss of H₂O relative to the carboxylic acid) and the appearance of a new conjugated ketone stretch at ~1675 cm⁻¹ in the FTIR spectrum.

Quantitative Data Presentation

CompoundMolecular WeightExpected YieldAppearanceKey IR Stretch (cm⁻¹)Key ¹H NMR Shift (ppm)
6-(4-Methoxyphenyl)-6-oxohexanoic acid 236.26 g/mol N/A (Precursor)White powder1710 (COOH), 1680 (Ketone)3.85 (s, 3H, -OCH₃)
N-Hydroxy-6-(4-methoxyphenyl)-6-oxohexanamide 251.28 g/mol 65 - 75%Off-white solid1680 (Ketone), 1630 (Amide)10.35 (s, 1H, -NHOH)
6-(4-Methoxyphenyl)hexanoic acid 222.28 g/mol 80 - 88%Colorless oil1710 (COOH)2.58 (t, 2H, Ar-CH₂)
2-Methoxy-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one 204.26 g/mol 40 - 50%Pale yellow oil1675 (Conjugated Ketone)7.75 (d, 1H, Ar-H ortho to C=O)

Mandatory Visualization

SyntheticWorkflow Precursor 6-(4-Methoxyphenyl) -6-oxohexanoic acid Activation Carboxylic Acid Activation (EDC/HOBt) Precursor->Activation NH2OH·HCl, NMM, DMF Reduction Wolff-Kishner Reduction (N2H4, KOH) Precursor->Reduction Diethylene glycol, 200°C Hydroxamate N-Hydroxy-6-(4-methoxyphenyl) -6-oxohexanamide (HDAC Inhibitor) Activation->Hydroxamate Nucleophilic Acyl Substitution Intermediate 6-(4-Methoxyphenyl) hexanoic acid Reduction->Intermediate Deoxygenation Cyclization Intramolecular Friedel-Crafts (High Dilution) Intermediate->Cyclization 1. SOCl2 2. AlCl3, CH2Cl2 Benzocyclooctanone 2-Methoxy-7,8,9,10-tetrahydro benzo[8]annulen-5(6H)-one Cyclization->Benzocyclooctanone Electrophilic Aromatic Sub.

Divergent synthetic workflows utilizing 6-(4-Methoxyphenyl)-6-oxohexanoic acid as a core precursor.

References

  • Sapphire Bioscience - 6-(4-Methoxyphenyl)-6-oxohexanoic acid Product Information. 1[1]

  • ACS Publications - Discovery of (Aryloxopropenyl)pyrrolyl Hydroxyamides as Selective Inhibitors of Class IIa Histone Deacetylase Homologue HD1-A. 2[2]

  • MDPI - Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. 4[4]

  • MDPI - Ferrocene Derivatives as Histone Deacetylase Inhibitors: Synthesis and Biological Evaluation. 5[5]

  • NIH / PMC - A Synthesis of 6-(2,5-Dimethoxy-4-(2-aminopropyl)phenyl)-hexylthiol. 3[3]

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 6-(4-Methoxyphenyl)-6-oxohexanoic acid

Introduction 6-(4-Methoxyphenyl)-6-oxohexanoic acid is a bifunctional molecule incorporating a substituted aromatic ketone and a terminal carboxylic acid.[1][2] This structural motif is of interest in medicinal chemistry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-(4-Methoxyphenyl)-6-oxohexanoic acid is a bifunctional molecule incorporating a substituted aromatic ketone and a terminal carboxylic acid.[1][2] This structural motif is of interest in medicinal chemistry and materials science. Accurate and unambiguous characterization of its molecular structure is paramount for quality control, reaction monitoring, and understanding its chemical properties. NMR spectroscopy is the most powerful technique for the non-destructive and detailed structural analysis of organic molecules in solution. This application note provides a comprehensive, field-proven methodology for the complete assignment of ¹H and ¹³C NMR spectra of the title compound, ensuring a high degree of confidence in its structural verification.

Molecular Structure and Atom Numbering

To facilitate a clear and logical assignment of NMR signals, the atoms of 6-(4-methoxyphenyl)-6-oxohexanoic acid are systematically numbered as shown below. This numbering scheme will be used consistently throughout this document.

Caption: Numbering scheme for 6-(4-methoxyphenyl)-6-oxohexanoic acid.

Experimental Protocols

Sample Preparation

The choice of solvent is critical for acquiring high-quality NMR spectra. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[3] However, the acidic proton of the carboxylic acid may undergo rapid exchange or exhibit very broad signals, sometimes making it difficult to observe. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative, as it forms hydrogen bonds with the carboxylic acid proton, slowing down exchange and resulting in a sharper, more readily observable signal.[3]

Protocol:

  • Weigh approximately 10-20 mg of 6-(4-methoxyphenyl)-6-oxohexanoic acid directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting to ensure the sample is completely dissolved.

  • Allow any air bubbles to dissipate before inserting the sample into the NMR spectrometer.

NMR Data Acquisition Workflow

A systematic approach involving a series of 1D and 2D NMR experiments is essential for complete structural assignment.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments H1 ¹H NMR (Proton count & multiplicity) C13 ¹³C NMR (Carbon count) H1->C13 Initial Survey COSY ¹H-¹H COSY (H-H connectivity) H1->COSY Establish spin systems HSQC ¹H-¹³C HSQC (Direct C-H correlation) H1->HSQC Assign protonated carbons DEPT DEPT-135 (CH, CH₂, CH₃ identification) C13->DEPT Determine C-type DEPT->HSQC Assign protonated carbons

Caption: Workflow for NMR-based structural elucidation.

Data Analysis and Interpretation

¹H NMR Spectroscopy (500 MHz, CDCl₃)

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

  • Aromatic Region (δ 6.5-8.0 ppm): Protons directly attached to an aromatic ring typically resonate in this downfield region due to the ring current effect.[4][5] The para-substituted pattern of the methoxy and acyl groups creates a symmetrical AA'BB' system.

    • H-8/H-12 (ortho to C=O): Expected to be a doublet around δ 7.9 ppm. The electron-withdrawing ketone group deshields these protons significantly. The typical ortho coupling constant (³J) is 7-10 Hz.[6]

    • H-9/H-11 (ortho to -OCH₃): Expected to be a doublet around δ 6.9 ppm. The electron-donating methoxy group shields these protons.

  • Aliphatic Chain (δ 1.5-3.0 ppm):

    • H-5 (α to C=O): Expected to be a triplet around δ 2.9-3.0 ppm. Deshielded by the adjacent ketone.

    • H-2 (α to -COOH): Expected to be a triplet around δ 2.4 ppm. Deshielded by the adjacent carboxylic acid.[7]

    • H-3, H-4: Expected to be complex multiplets (quintets or sextets) in the range of δ 1.7-1.8 ppm. These protons are coupled to their neighbors on both sides.

  • Methoxy Group (δ 3.8-3.9 ppm):

    • H-13 (-OCH₃): Expected to be a sharp singlet integrating to three protons around δ 3.85 ppm.[8]

  • Carboxylic Acid Proton (δ 10-13 ppm):

    • -COOH: This proton is highly deshielded and often appears as a broad singlet.[9][10] Its chemical shift is highly dependent on concentration and solvent. In CDCl₃, it might be very broad or not observed at all.

Table 1: Predicted ¹H NMR Data for 6-(4-Methoxyphenyl)-6-oxohexanoic acid

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-8, H-12~7.9Doublet (d)2H³J ≈ 8-9
H-9, H-11~6.9Doublet (d)2H³J ≈ 8-9
H-13 (-OCH₃)~3.85Singlet (s)3H-
H-5~3.0Triplet (t)2H³J ≈ 7-8
H-2~2.4Triplet (t)2H³J ≈ 7-8
H-4~1.75Multiplet (m)2H-
H-3~1.70Multiplet (m)2H-
-COOH10-13Broad Singlet (br s)1H-
¹³C NMR and DEPT-135 Spectroscopy (125 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 experiment is invaluable for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in DEPT spectra.[11][12][13]

  • Carbonyl Carbons (δ 165-220 ppm):

    • C-6 (Ketone): Expected to be the most downfield signal, around δ 198-200 ppm.[13]

    • C-1 (Carboxylic Acid): Expected around δ 178-180 ppm.[10][14]

  • Aromatic Carbons (δ 110-170 ppm):

    • C-10 (-C-OCH₃): This quaternary carbon, attached to the electron-donating methoxy group, will be shielded and appear around δ 163 ppm.

    • C-7 (-C-C=O): This quaternary carbon, attached to the electron-withdrawing keto group, will be deshielded and appear around δ 130 ppm.

    • C-8/C-12: Expected around δ 128 ppm.

    • C-9/C-11: Expected around δ 114 ppm, shielded by the methoxy group.

  • Aliphatic Carbons (δ 20-60 ppm):

    • C-13 (-OCH₃): The methoxy carbon typically appears around δ 55-56 ppm.[15][16]

    • C-5 (α to C=O): Deshielded, expected around δ 38 ppm.

    • C-2 (α to -COOH): Deshielded, expected around δ 34 ppm.

    • C-4, C-3: Expected around δ 24 and 28 ppm, respectively.[17]

Table 2: Predicted ¹³C NMR and DEPT-135 Data

Carbon AssignmentPredicted δ (ppm)DEPT-135 Signal
C-6 (C=O)~199Absent
C-1 (COOH)~179Absent
C-10 (C-O)~163Absent
C-7 (C-C=O)~130Absent
C-8, C-12 (CH)~128Positive
C-9, C-11 (CH)~114Positive
C-13 (OCH₃)~55.5Positive
C-5 (CH₂)~38Negative
C-2 (CH₂)~34Negative
C-4 (CH₂)~28Negative
C-3 (CH₂)~24Negative
2D NMR Spectroscopy

The COSY experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. This is crucial for confirming the connectivity of the aliphatic chain and the coupling relationships in the aromatic ring.[18][19]

Expected Correlations:

  • A strong cross-peak between the aromatic doublets at ~7.9 ppm (H-8/12) and ~6.9 ppm (H-9/11) would confirm their ortho relationship, although this is sometimes weak in simple systems.

  • A clear correlation path will be observed along the aliphatic chain: H-2H-3H-4H-5 . This provides unambiguous confirmation of the hexanoic acid backbone.

The HSQC experiment shows correlations between protons and the carbons to which they are directly attached.[20][21] This allows for the definitive assignment of all protonated carbons by correlating the already assigned proton signals to their respective carbon signals.

Expected Correlations:

  • The aromatic proton at ~7.9 ppm will correlate to the carbon at ~128 ppm (C-8/C-12).

  • The aromatic proton at ~6.9 ppm will correlate to the carbon at ~114 ppm (C-9/C-11).

  • The methoxy protons at ~3.85 ppm will correlate to the carbon at ~55.5 ppm (C-13).

  • The aliphatic proton signals (H-2, H-3, H-4, H-5) will correlate to their corresponding negative carbon signals in the DEPT-135 spectrum (C-2, C-3, C-4, C-5).

Conclusion

By systematically applying a combination of 1D and 2D NMR techniques, a complete and unambiguous structural characterization of 6-(4-methoxyphenyl)-6-oxohexanoic acid can be achieved. The protocols and predicted spectral data presented in this application note provide a robust framework for researchers to validate their synthetic products with high confidence. The logical workflow, from sample preparation to multi-dimensional analysis, ensures data integrity and supports the rigorous demands of modern chemical research and development.

References

  • Marek, R., & Lyčka, A. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 633-643. [Link][15][16]

  • University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link][22]

  • Reutenauer, L. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. [Link][12]

  • McMurry, J. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Chem LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link][4]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000351 - Hexanoic Acid. [Link][17]

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. [Link][7]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. [Link][9]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link][10]

  • Oregon State University. (2022). 13C NMR Chemical Shift. [Link][14]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link][18]

  • Cheminfo.org. (n.d.). Predict NMR spectra-COSY. [Link][23]

  • University of Ottawa NMR Facility Blog. (2007). HSQC and Edited HSQC Spectra. [Link][21]

  • Chemical Substance Information. (n.d.). 6-(4-METHOXYPHENYL)-6-OXOHEXANOIC ACID. [Link][2]

  • YouTube. (2025). Understanding NMR of Aromatic protons - ortho vs meta coupling problem solving. [Link][8]

Sources

Method

Introduction: The Significance of Esterifying 6-(4-Methoxyphenyl)-6-oxohexanoic acid

An In-Depth Guide to the Esterification of 6-(4-Methoxyphenyl)-6-oxohexanoic acid: Mechanisms, Protocols, and Strategic Considerations For Researchers, Scientists, and Drug Development Professionals 6-(4-Methoxyphenyl)-6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Esterification of 6-(4-Methoxyphenyl)-6-oxohexanoic acid: Mechanisms, Protocols, and Strategic Considerations

For Researchers, Scientists, and Drug Development Professionals

6-(4-Methoxyphenyl)-6-oxohexanoic acid is a bifunctional molecule featuring both a ketone and a carboxylic acid. This structure makes it a valuable building block in medicinal chemistry and materials science. The carboxylic acid moiety is a primary site for chemical modification, and its esterification is a critical transformation. Converting the carboxylic acid to an ester can serve multiple strategic purposes in synthesis: it can act as a protecting group, enhance solubility in organic solvents, modulate the compound's pharmacokinetic properties, or serve as a precursor for further functionalization.[1]

The presence of the ketone functionality requires careful selection of reaction conditions to ensure chemoselectivity, avoiding unwanted side reactions. This guide provides a detailed exploration of the primary methods for esterifying this keto acid, focusing on the underlying mechanisms and offering field-proven, step-by-step protocols.

PART 1: Understanding the Core Mechanisms

A foundational understanding of the reaction mechanism is crucial for troubleshooting and adapting protocols. Two dominant, reliable methods for this transformation are the classic Fischer-Speier esterification and the milder Steglich esterification.

The Fischer-Speier Esterification: The Workhorse of Acid-Catalyzed Reactions

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] It is an equilibrium-controlled process, meaning strategic choices must be made to drive the reaction toward the desired ester product.[4][5] The mechanism proceeds through several reversible steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[5][6][7]

  • Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[6]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups. This converts the -OH group into a much better leaving group: water (-OH₂⁺).

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[6]

  • Deprotonation: The protonated ester is deprotonated (typically by the alcohol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.[5]

To favor the formation of the ester, the equilibrium must be shifted to the right. This is typically achieved by using a large excess of the alcohol (which can also serve as the solvent) or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[2][4]

Fischer_Esterification Fischer-Speier Esterification Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination & Deprotonation Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Acid->Protonated_Acid + H⁺ H_plus H+ Tetra_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetra_Intermediate + R'-OH Alcohol R'-OH Protonated_Intermediate Protonated Intermediate Tetra_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ Water H₂O H_plus_out H+

Caption: The mechanism of Fischer-Speier esterification.

The Steglich Esterification: A Mild Approach Using Coupling Reagents

For substrates that are sensitive to strong acids or high temperatures, the Steglich esterification offers a powerful alternative.[8] This method uses a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10] The reaction is generally performed at room temperature and is not an equilibrium process, as the water formed is consumed by the DCC.[10]

  • Activation of Carboxylic Acid: The carboxylic acid adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate.[9]

  • Acyl Transfer to Catalyst: DMAP, being a superior nucleophile to the alcohol, attacks the O-acylisourea. This forms a reactive N-acylpyridinium intermediate and releases dicyclohexylurea (DCU). This step is crucial for preventing a common side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[11]

  • Nucleophilic Attack by Alcohol: The alcohol attacks the highly electrophilic acyl group of the N-acylpyridinium intermediate.

  • Product Formation: The tetrahedral intermediate collapses to form the ester, regenerating the DMAP catalyst. The main byproduct, dicyclohexylurea (DCU), is largely insoluble in common organic solvents and can be easily removed by filtration.[10]

Steglich_Esterification Steglich Esterification Mechanism cluster_0 Activation cluster_1 Catalysis cluster_2 Ester Formation Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + DCC DCC DCC Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->Acylpyridinium + DMAP - DCU DMAP DMAP Ester R-COOR' Acylpyridinium->Ester + R'-OH - DMAP DCU_out DCU Alcohol R'-OH DMAP_out DMAP

Caption: The mechanism of Steglich esterification.

PART 2: Comparative Analysis and Method Selection

The choice between Fischer and Steglich esterification depends on the specific alcohol being used, the scale of the reaction, and the sensitivity of the starting material.

FeatureFischer-Speier EsterificationSteglich Esterification (DCC/DMAP)
Catalyst Strong Brønsted or Lewis acid (e.g., H₂SO₄, p-TsOH)[2]Coupling Agent: DCC or EDC; Catalyst: DMAP[10]
Temperature Elevated (Reflux)[12]Mild (0°C to Room Temperature)[10]
Reaction Type EquilibriumNon-Equilibrium
Solvent Typically excess alcohol or a non-polar solvent (e.g., Toluene)[2]Aprotic solvents (e.g., Dichloromethane, THF)[13]
Byproducts Water[5]Dicyclohexylurea (DCU)[10]
Workup Neutralization, aqueous extractionFiltration of DCU, aqueous extraction
Advantages Inexpensive reagents, suitable for large scale, simple setup.[1]Mild conditions, high yields, suitable for acid-sensitive substrates and sterically hindered alcohols.[8][14]
Disadvantages Harsh conditions (acid, heat), equilibrium limitations, not suitable for tertiary alcohols or acid-labile substrates.[2][15]Expensive reagents, DCC is a contact allergen, potential for N-acylurea side product formation.[11]

Expert Insight: For simple, unhindered primary alcohols like methanol or ethanol, the Fischer-Speier method is highly efficient and cost-effective. The large excess of alcohol readily drives the equilibrium forward. For more valuable, complex, or sterically hindered alcohols (e.g., secondary or tertiary alcohols, phenols), or when the substrate has other acid-sensitive functional groups, the Steglich method is the superior choice, providing high yields under gentle conditions.[8]

PART 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction monitoring and purification.

Workflow Visualization

Esterification_Workflow General Esterification Workflow Start Combine Reactants: Carboxylic Acid, Alcohol, Solvent, Catalyst/Reagent Reaction Stir at Appropriate Temperature (Reflux or Room Temp) Start->Reaction Monitor Monitor Reaction Progress (e.g., TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Quench Quench Reaction (e.g., add water, base) Monitor->Quench Complete Workup Aqueous Workup: - Extract with Organic Solvent - Wash with Brine/NaHCO₃ Quench->Workup Dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) Workup->Dry Concentrate Concentrate in vacuo (Rotary Evaporator) Dry->Concentrate Purify Purify Crude Product (Column Chromatography) Concentrate->Purify Characterize Characterize Pure Product (NMR, MS, IR) Purify->Characterize

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 6-(4-Methoxyphenyl)-6-oxohexanoic Acid

Introduction & Mechanistic Overview 6-(4-Methoxyphenyl)-6-oxohexanoic acid (CAS: 5537-76-8) is a highly versatile aryl-keto acid building block utilized in the synthesis of active pharmaceutical ingredients (APIs), liqui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

6-(4-Methoxyphenyl)-6-oxohexanoic acid (CAS: 5537-76-8) is a highly versatile aryl-keto acid building block utilized in the synthesis of active pharmaceutical ingredients (APIs), liquid crystals, and complex heterocyclic frameworks . The structural motif features a para-methoxy substituted phenyl ring linked to a six-carbon aliphatic chain terminating in a carboxylic acid. Synthesizing this molecule at scale requires a robust, high-yielding route that minimizes byproducts and avoids hazardous reaction extremes.

Synthetic Strategy & Causality

The most scalable and regioselective approach to this molecule is a two-step sequence: a Friedel-Crafts acylation followed by alkaline hydrolysis.

  • Acylating Agent Selection: Direct acylation of anisole with free carboxylic acids (e.g., adipic acid) often requires harsh dehydrating conditions (like polyphosphoric acid or zeolites) which can lead to poor regioselectivity or substrate degradation . Conversely, using adipoyl dichloride yields a statistical mixture of the desired mono-adduct and the bis-acylated byproduct (1,4-bis(4-methoxybenzoyl)butane). Therefore, ethyl adipoyl chloride (adipic acid monoethyl ester chloride) is selected. The ethyl ester acts as a robust protecting group, ensuring strict 1:1 stoichiometry and preventing bis-acylation.

  • Lewis Acid Catalyst: Aluminum chloride ( AlCl3​ ) is utilized as the Lewis acid. Because the resulting aryl ketone strongly coordinates with aluminum, a full stoichiometric equivalent (typically 1.1 to 1.2 eq) is required to drive the reaction to completion, rather than a catalytic amount .

  • Regioselectivity: The strongly electron-donating methoxy group on anisole directs the incoming acylium ion almost exclusively to the para-position, minimizing ortho-substituted byproducts due to steric hindrance from the bulky acyl chain.

Experimental Workflow Visualization

Workflow Start Raw Materials Anisole + Ethyl Adipoyl Chloride FC Friedel-Crafts Acylation AlCl3, DCM, 0-5 °C Start->FC Quench Acidic Quench & Extraction Ice/HCl, Phase Separation FC->Quench Intermediate Intermediate Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate Quench->Intermediate Hydrolysis Saponification NaOH, EtOH/H2O, 60 °C Intermediate->Hydrolysis Acidification Acidification & Isolation HCl (pH 2), Filtration Hydrolysis->Acidification Product Final Product 6-(4-Methoxyphenyl)-6-oxohexanoic Acid Acidification->Product

Workflow for the two-step scale-up synthesis of 6-(4-Methoxyphenyl)-6-oxohexanoic acid.

Detailed Protocols (Self-Validating Systems)

Step 1: Friedel-Crafts Acylation (Synthesis of Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate)

Objective: Form the carbon-carbon bond via electrophilic aromatic substitution.

  • Reactor Preparation: Purge a dry, glass-lined reactor with nitrogen. Charge the reactor with Dichloromethane (DCM) (10 volumes relative to anisole) and AlCl3​ (1.20 eq).

  • Activation: Cool the suspension to 0–5 °C. Add ethyl adipoyl chloride (1.05 eq) dropwise over 30 minutes. Causality: Pre-forming the acylium ion complex at low temperatures prevents thermal degradation of the acyl chloride.

  • Substrate Addition: Add anisole (1.00 eq) dropwise while maintaining the internal temperature below 10 °C. Causality: The reaction is highly exothermic. Strict temperature control prevents the cleavage of the methoxy ether (demethylation), a common side reaction at elevated temperatures.

  • Reaction & IPC: Warm the mixture to 20–25 °C and stir for 3 hours. Self-Validation (IPC 1): Sample the reaction and analyze via HPLC. The reaction is deemed complete when residual anisole is < 1.0% (Area/Area).

  • Quench: Slowly transfer the reaction mixture into a second vessel containing a vigorously stirred mixture of crushed ice and 6M HCl (2 volumes). Causality: Water hydrolyzes the aluminum-ketone complex, releasing the product. The addition of HCl is critical; it prevents the formation of insoluble aluminum hydroxide ( Al(OH)3​ ) gels, which would otherwise cause intractable emulsions during phase separation. Self-Validation (IPC 2): Verify the aqueous phase pH is < 2.0 using pH test strips.

  • Phase Separation: Allow layers to settle. Separate the lower organic (DCM) phase. Wash the organic phase sequentially with saturated aqueous NaHCO3​ (to neutralize residual acid) and brine.

  • Concentration: Distill off the DCM under reduced pressure to yield the intermediate as a pale-yellow oil. This can be used directly in the next step without further purification.

Step 2: Alkaline Hydrolysis (Synthesis of 6-(4-Methoxyphenyl)-6-oxohexanoic Acid)

Objective: Deprotect the ethyl ester to yield the final free carboxylic acid.

  • Dissolution: Dissolve the crude ethyl 6-(4-methoxyphenyl)-6-oxohexanoate (1.00 eq) in Ethanol (5 volumes). Causality: Ethanol acts as a co-solvent to homogenize the lipophilic ester with the aqueous base.

  • Saponification: Add 2.5 M aqueous NaOH (2.00 eq). Heat the mixture to 60 °C and stir for 2 hours.

  • Reaction & IPC: Self-Validation (IPC 3): Analyze via HPLC. The reaction is complete when the intermediate ester is < 0.5%.

  • Solvent Removal: Cool to 30 °C and concentrate under reduced pressure to remove the bulk of the ethanol. Causality: Removing ethanol before acidification increases the yield and purity of the final precipitation, as ethanol would otherwise solubilize the product.

  • Acidification & Precipitation: Dilute the remaining aqueous residue with water (3 volumes). Cool to 5–10 °C. Slowly add 6M HCl dropwise under vigorous stirring until the product precipitates as a white solid. Self-Validation (IPC 4): Verify the pH is between 1.0 and 2.0 to ensure complete protonation of the carboxylate salt.

  • Isolation: Filter the solid via a Büchner funnel or centrifuge. Wash the filter cake thoroughly with cold water to remove residual NaCl.

  • Drying: Dry the solid in a vacuum oven at 45 °C until the moisture content (Karl Fischer titration) is < 0.5%.

Quantitative Data & Process Parameters

Table 1: Stoichiometry and Parameters for Friedel-Crafts Acylation

Reagent / ParameterEquivalents / ValueFunction
Anisole1.00 eqLimiting Reagent
Ethyl Adipoyl Chloride1.05 eqElectrophile
Aluminum Chloride ( AlCl3​ )1.20 eqLewis Acid Catalyst
Dichloromethane (DCM)10 VolumesSolvent
Addition Temperature0–5 °CExotherm Control
Expected Yield (Intermediate)88–92%-

Table 2: Stoichiometry and Parameters for Saponification

Reagent / ParameterEquivalents / ValueFunction
Intermediate Ester1.00 eqStarting Material
Sodium Hydroxide (NaOH)2.00 eqBase / Nucleophile
Ethanol / Water (1:1)10 VolumesCo-solvent System
Reaction Temperature60 °CKinetic Driver
Acidification Target pH1.0–2.0Protonation
Expected Yield (Final Step)90–95%-
Overall Telescoped Yield 79–87% -

Analytical Characterization

To ensure the integrity of the final 6-(4-Methoxyphenyl)-6-oxohexanoic acid, the following analytical signatures should be confirmed during Quality Control (QC):

  • LC-MS: [M-H]⁻ m/z 235.1 (Negative ion mode).

  • 1H NMR (400 MHz, DMSO-d6): δ 12.00 (br s, 1H, -COOH), 7.92 (d, J = 8.8 Hz, 2H, Ar-H), 7.04 (d, J = 8.8 Hz, 2H, Ar-H), 3.84 (s, 3H, -OCH3), 2.98 (t, J = 7.2 Hz, 2H, -CH2-CO-Ar), 2.24 (t, J = 7.2 Hz, 2H, -CH2-COOH), 1.62-1.50 (m, 4H, -CH2-CH2-).

  • Melting Point: 142–144 °C.

References

  • Bai, G., Han, J., Zhang, H., Liu, C., Lan, X., Tian, F., & Zhao, Z. (2014). Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. RSC Advances, 4(52), 27116-27121.[Link]

  • Gilbert, J. C., & Martin, S. F. (2010). Experimental Organic Chemistry: A Miniscale and Microscale Approach (5th ed.). Cengage Learning. (Referenced via Beyond Benign).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-(4-Methoxyphenyl)-6-oxohexanoic acid

Welcome to the technical support resource for the synthesis of 6-(4-Methoxyphenyl)-6-oxohexanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-prove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 6-(4-Methoxyphenyl)-6-oxohexanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.

Reaction Overview

The synthesis of 6-(4-Methoxyphenyl)-6-oxohexanoic acid is most commonly achieved via a Friedel-Crafts acylation . This classic electrophilic aromatic substitution reaction involves the acylation of anisole (methoxybenzene) with an adipic acid derivative, typically adipic anhydride or adipoyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1]

The methoxy group (-OCH₃) of anisole is an activating, ortho-, para-directing group, meaning it donates electron density to the aromatic ring and directs the incoming acyl group primarily to the position opposite it (the para position) due to steric hindrance at the ortho positions.[2][3] The resulting product, a para-substituted aryl ketone, is a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical agents.[4]

Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_products Product Anisole Anisole Catalyst AlCl₃ (Lewis Acid) AdipicAnhydride Adipic Anhydride Product 6-(4-Methoxyphenyl)-6-oxohexanoic acid Catalyst->Product + Workup (H₂O, HCl) Solvent Solvent (e.g., CS₂, CH₂Cl₂)

Caption: General Friedel-Crafts acylation route to the target compound.

Frequently Asked Questions (FAQs)

Q1: Why is Friedel-Crafts acylation preferred over alkylation for this type of synthesis? A: Friedel-Crafts acylation has several distinct advantages. The acyl group (-C=O)R is electron-withdrawing, which deactivates the aromatic ring product towards further substitution. This prevents the common problem of polysubstitution seen in Friedel-Crafts alkylation.[5] Additionally, the acylium ion electrophile does not undergo rearrangement, unlike the carbocations in alkylation, leading to a single, predictable product structure.[1]

Q2: Can I use a different Lewis acid instead of aluminum chloride (AlCl₃)? A: Yes, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used.[4][6] However, AlCl₃ is often the most effective for acylating relatively activated rings like anisole. The choice of catalyst can influence reaction time, temperature, and overall yield. Milder catalysts may require higher temperatures or longer reaction times.[7]

Q3: What is the expected regioselectivity (ortho vs. para substitution)? A: The methoxy group of anisole is a powerful ortho-, para-director.[2] Due to the steric bulk of the incoming acyl group, the substitution occurs almost exclusively at the para-position, leading to high regioselectivity for 4-methoxyacetophenone derivatives.[3] The formation of the ortho-isomer is typically minimal.

Q4: Is it possible to use adipic acid directly instead of its anhydride or chloride? A: While less common, using a carboxylic acid directly is possible under specific conditions. This typically requires strong Brønsted acids (like methanesulfonic acid) or activating agents that can generate the electrophilic species in situ.[7] For routine, high-yield synthesis, acyl chlorides or anhydrides are the standard acylating agents.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems.

Workflow: Diagnosing Synthesis Failures

Troubleshooting Start Problem: Low or No Yield Check_Reagents 1. Reagent Quality Check Start->Check_Reagents Check_Conditions 2. Anhydrous Conditions Check Check_Reagents->Check_Conditions Reagents OK Sol_Reagents Solution: - Use fresh, high-purity AlCl₃. - Ensure anisole is pure. - Use dry, high-quality solvent. Check_Reagents->Sol_Reagents Degraded? Check_Stoichiometry 3. Stoichiometry Check Check_Conditions->Check_Stoichiometry Conditions OK Sol_Conditions Solution: - Flame-dry all glassware. - Run reaction under inert gas (N₂/Ar). - Use anhydrous grade solvents. Check_Conditions->Sol_Conditions Moisture? Check_Workup 4. Workup & Purification Check Check_Stoichiometry->Check_Workup Stoichiometry OK Sol_Stoichiometry Solution: - Use >2 equivalents of AlCl₃. - Ensure acylating agent is ~1.0-1.1 eq. Check_Stoichiometry->Sol_Stoichiometry Incorrect? Sol_Workup Solution: - Quench by adding mixture to ice-cold HCl. - Perform multiple extractions. - Use brine to break emulsions. Check_Workup->Sol_Workup Product Loss?

Caption: A decision tree for troubleshooting low yield outcomes.

Detailed Q&A

Q5: My reaction yielded very little or no product. What is the most likely cause? A: The most common culprit in a failed Friedel-Crafts acylation is the deactivation of the Lewis acid catalyst, usually by water.[7]

  • Moisture Contamination: Aluminum chloride (AlCl₃) reacts violently with water. Even trace amounts of moisture in your glassware, solvent, or reagents will consume the catalyst, halting the reaction. Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: Old or improperly stored AlCl₃ may have already been hydrolyzed. Use a fresh bottle or a sample from a desiccator that appears as a fine, white/pale yellow powder. Anisole should also be pure and free of water.

Q6: I used a catalytic amount of AlCl₃ (e.g., 0.1 equivalents) and got a low yield. Why? A: This is a classic issue in the Friedel-Crafts acylation of substrates containing oxygen, like anisole. The Lewis acid (AlCl₃) complexes not only with the acylating agent but also with the oxygen atoms on the anisole's methoxy group and the resulting product's ketone carbonyl group.[8] These complexations sequester the catalyst, rendering it inactive. Therefore, more than two stoichiometric equivalents of AlCl₃ are often required for the reaction to proceed to completion:

  • 1 equivalent to activate the adipic anhydride.
  • 1 equivalent to complex with the product ketone.
  • An additional amount to account for complexation with the anisole reactant.

Q7: My reaction mixture turned dark and I see a lot of tar-like byproduct. What went wrong? A: Dark coloration and polymerization suggest the reaction temperature was too high. Friedel-Crafts reactions are exothermic, and overheating can lead to uncontrolled side reactions and degradation of starting materials and products.[9]

  • Temperature Control: The addition of the acylating agent to the anisole/AlCl₃ suspension should be done slowly and at a reduced temperature (e.g., in an ice bath, 0-5 °C).[7] After the addition is complete, the reaction can be allowed to warm to room temperature to ensure completion.

Q8: During workup, I formed a thick emulsion that was difficult to separate. How can I prevent or resolve this? A: Emulsions often form during the quenching of the AlCl₃ complex, which produces aluminum hydroxides.[7]

  • Proper Quenching: Always quench the reaction by slowly and carefully adding the reaction mixture to a vigorously stirred beaker of ice-cold dilute acid (e.g., 1M HCl).[7] Never add water or acid directly to the reaction flask, as the exothermic reaction can be violent.[9]

  • Breaking Emulsions: If an emulsion forms in the separatory funnel, adding a saturated aqueous solution of sodium chloride (brine) can help break it by increasing the ionic strength of the aqueous phase.[10] Multiple extractions with a smaller volume of organic solvent are also more effective than a single large-volume extraction.

Q9: How do I effectively purify the final product? A: The product is a carboxylic acid, which allows for several purification strategies.

  • Recrystallization: This is often the most effective method for obtaining high-purity crystalline material. A mixed solvent system like ethanol/water or ethyl acetate/heptane is a good starting point.[11] The goal is to find a system where the product is soluble when hot but sparingly soluble when cold.

  • Acid-Base Extraction: You can selectively extract the carboxylic acid product into a basic aqueous solution (e.g., saturated NaHCO₃). The organic layer containing neutral byproducts is discarded. The aqueous layer is then re-acidified with HCl to precipitate the pure product, which is collected by filtration.

  • Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be used, though it is less scalable than recrystallization.[11] A solvent system of ethyl acetate and hexanes with a small amount of acetic acid (to keep the carboxylic acid protonated) is typically effective.

Optimized Experimental Protocols

Protocol 1: Synthesis of 6-(4-Methoxyphenyl)-6-oxohexanoic acid

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anisole (freshly distilled or from a new bottle)

  • Adipic Anhydride

  • Anhydrous Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂)

  • Hydrochloric Acid (HCl), ~3M solution

  • Ice

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Initial Charge: To the flask, add anhydrous AlCl₃ (2.2 equivalents). Suspend the AlCl₃ in anhydrous CH₂Cl₂ under a positive pressure of inert gas.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of anisole (1.0 equivalent) and adipic anhydride (1.05 equivalents) in anhydrous CH₂Cl₂.

  • Reaction: Add the anisole/adipic anhydride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. A color change and HCl gas evolution may be observed.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of anisole.

  • Workup (Quenching): Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice and 3M HCl. Slowly and carefully pour the reaction mixture into the ice/HCl solution.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and then with saturated brine (1 x 50 mL).[7]

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in a test tube. Add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately, the polarity is too high. If it doesn't dissolve even upon heating, the polarity is too low. An ideal single solvent will dissolve the product when hot but not when cold. A good starting point for this molecule is an ethanol/water mixture.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Precipitation: While the solution is still hot, slowly add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven to remove residual solvent.

Data Summary Table

The following table summarizes key parameters and their typical ranges for optimizing the synthesis.

ParameterRecommended Value/ConditionRationale & Impact on Yield
AlCl₃ Stoichiometry 2.2 - 2.5 equivalentsCritical for high yield. Less than 2 equivalents will result in incomplete reaction due to catalyst complexation with the product and reactant.[8]
Acylating Agent Adipic Anhydride (1.05-1.1 eq.)A slight excess ensures complete consumption of the limiting reagent (anisole).
Solvent Anhydrous CH₂Cl₂, CS₂, or NitrobenzeneMust be anhydrous to prevent catalyst deactivation. Solvent choice can affect reaction rate and solubility.
Addition Temperature 0 - 10 °CControls the exothermic reaction, preventing side reactions and thermal degradation, which preserves yield.[7]
Reaction Temperature Room Temperature (after addition)Allows the reaction to proceed to completion at a controlled rate.
Reaction Time 2 - 6 hoursMonitor by TLC. Insufficient time leads to incomplete conversion; excessive time may promote side reactions.

References

  • BenchChem. (n.d.). How to optimize Friedel-Crafts acylation reaction conditions.
  • Ghaffari, M., & Vessally, E. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega. [Link]

  • American Chemical Society. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications. [Link]

  • Ghaffari, M., & Vessally, E. (2022). RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. Scientific Reports. [Link]

  • ResearchGate. (n.d.). Optimized condition of Friedel-Crafts acylation. [Link]

  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. [Link]

  • StuDocu. (2006). Friedel-Crafts Acylation of Anisole. [Link]

  • StudyMind. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • Chemistry Stack Exchange. (2017). Friedel-Crafts reaction of anisole?. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • YouTube. (2023). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12. [Link]

  • BenchChem. (n.d.). Troubleshooting low yields in the synthesis of Isopinocampheol.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Crude 6-(2,4-Difluorophenyl)-6-oxohexanoic Acid.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; FAQs for 6-(4-Methoxyphenyl)-6-oxohexanoic Acid Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the stability of aryl-substituted epsilon-keto acids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the stability of aryl-substituted epsilon-keto acids. 6-(4-Methoxyphenyl)-6-oxohexanoic acid (CAS: 5537-76-8) is a highly valuable building block in drug development, but its structural features—specifically the conjugated ketone and the flexible hexanoic acid chain—make it uniquely susceptible to thermal and oxidative degradation if mishandled.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the absolute integrity of your compound.

Q1: What drives the thermal degradation of 6-(4-Methoxyphenyl)-6-oxohexanoic acid during improper storage?

Answer: The degradation of this compound is not a simple melting event; it is a series of 1 driven by its functional groups[1]. When exposed to thermal stress, two primary causal pathways are activated:

  • Auto-Oxidation via Enolization: The ketone at the C6 position is conjugated with the electron-donating 4-methoxyphenyl ring. Thermal energy easily overcomes the activation barrier for tautomerization, converting the ketone into its enol form. This makes the alpha-carbon (C5) highly nucleophilic. In the presence of ambient oxygen, this site undergoes rapid auto-oxidation, leading to the formation of peroxides and eventual2 into smaller dicarboxylic acids[2].

  • Intramolecular Cyclization and Condensation: The flexible 6-carbon chain allows the terminal carboxylic acid to fold back toward the C6 carbonyl. Thermal activation drives dehydration, forming cyclic enol lactones. Furthermore, intermolecular aldol-type condensations between the enol of one molecule and the carbonyl of another can generate high-molecular-weight oligomers, which manifest physically as a2[2].

Q2: Are there visible signs that my batch has degraded, and how can I analytically confirm it?

Answer: Yes. A pristine batch of 6-(4-Methoxyphenyl)-6-oxohexanoic acid is typically a 3[3].

  • Visual Cues: If the powder develops a yellow or brownish hue, or if the texture shifts from a free-flowing powder to a syrupy, viscous paste, oligomerization and oxidation have occurred.

  • Analytical Confirmation (Self-Validating System): Do not rely solely on visual inspection. Implement a rigorous HPLC-UV or GC-MS protocol to validate integrity before use.

    • HPLC: Degraded samples will show early-eluting peaks corresponding to polar cleavage products (e.g., 4-methoxybenzoic acid or adipic acid derivatives).

    • GC-MS: Derivatize the sample (via silylation) before injection. Look for mass shifts indicating the loss of the methoxy group or the presence of dimeric cross-links.

Q3: What is the definitive protocol for long-term storage to prevent these issues?

Answer: To completely arrest degradation, you must eliminate the three catalysts: heat, oxygen, and moisture. The following self-validating workflow is the gold standard for storing sensitive keto-acids, ensuring they remain4[4].

Protocol: Cryogenic Inert-Atmosphere Storage Workflow

Step 1: Desiccation (Moisture Elimination)

  • Action: Place the bulk compound in a vacuum desiccator over anhydrous calcium chloride or phosphorus pentoxide for 24 hours.

  • Causality: Residual moisture acts as a nucleophile, hydrating the carbonyl and facilitating acid-catalyzed degradation.

  • Validation: The sample must demonstrate a constant mass before proceeding.

Step 2: Single-Use Aliquoting

  • Action: Divide the bulk powder into pre-weighed, single-experiment aliquots using amber glass vials.

  • Causality: Repeated freeze-thaw cycles cause atmospheric condensation to form on the cold powder, reintroducing moisture and causing thermal shock. Single-use aliquots isolate the bulk supply from these risks.

Step 3: Argon Purging (Oxygen Displacement)

  • Action: Gently purge each vial with high-purity Argon gas for 10-15 seconds.

  • Causality: Argon is denser than both air and Nitrogen. It settles directly over the solid bed, creating an impenetrable blanket that physically blocks atmospheric O₂ from reacting with the C5 enol form.

  • Validation: Use an ambient O₂ sensor in your glove box to confirm oxygen levels are <1% during the sealing process.

Step 4: Hermetic Sealing and Cryogenic Storage

  • Action: Cap the vials tightly with PTFE-lined closures, wrap the seams with Parafilm, and immediately transfer to a monitored 5[5].

  • Causality: Cryogenic temperatures reduce the kinetic energy of the molecules well below the activation energy required for both enolization and cyclization.

Quantitative Stability Profile

To easily compare the impact of different storage environments, refer to the self-validating data summary below:

Storage TemperatureAtmospheric ConditionLight ExposureEstimated Shelf LifePrimary Degradation Mechanism
-20°C Argon (Sealed)Dark> 24 MonthsNegligible
2-8°C Ambient AirDark6 - 12 MonthsSlow C5 auto-oxidation
25°C Ambient AirLight< 1 MonthPhoto-oxidation, condensation
> 60°C Ambient AirDark< 48 HoursRapid cyclization, cleavage
Mechanistic Pathway Visualization

The following diagram illustrates the causal relationship between environmental stressors and the chemical degradation of 6-(4-Methoxyphenyl)-6-oxohexanoic acid, as well as the targeted interventions used to block them.

Pathway Mol 6-(4-Methoxyphenyl)- 6-oxohexanoic acid Temp Thermal Energy (> 25°C) Mol->Temp Exposure Enol Enolization at C5 (Alpha-Carbon) Temp->Enol Cyclo Intramolecular Cyclization Temp->Cyclo O2 Atmospheric Oxygen (O₂) Deg1 Oxidative Cleavage Products O2->Deg1 Enol->Deg1 + O₂ Deg2 Enol Lactones & Oligomers Enol->Deg2 Intermolecular Condensation Cyclo->Deg2 Cryo Cryogenic Storage (-20°C) Cryo->Temp Suppresses Argon Argon Purge (Inert Atmosphere) Argon->O2 Displaces

Mechanisms of thermal degradation in aryl-keto acids and targeted storage interventions.

References
  • 5537-76-8 | 6-(4-Methoxyphenyl)-6-oxohexanoic acid | ChemScene - ChemScene - 3

  • preventing degradation of 6-Oxohexanoic acid during storage - Benchchem - 2

  • Synthesis of Functional Polycaprolactones via Passerini Multicomponent Polymerization of 6-Oxohexanoic Acid and Isocyanides | Macromolecules - ACS Publications - 5

  • Safety Data Sheet - ChemScene - 4

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC - 1

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 6-(4-Methoxyphenyl)-6-oxohexanoic acid

Welcome to the technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the retention and analysis of 6-(4-Methoxyphenyl)-6-oxohexanoic acid. This document is designed for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the retention and analysis of 6-(4-Methoxyphenyl)-6-oxohexanoic acid. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, scientifically-grounded answers to common questions and troubleshooting scenarios encountered during method development for this acidic compound.

Our approach is built on explaining the fundamental chromatographic principles, enabling you to not only solve immediate issues but also to build robust and reliable analytical methods.

Understanding the Analyte: 6-(4-Methoxyphenyl)-6-oxohexanoic acid

Before optimizing a mobile phase, it is crucial to understand the physicochemical properties of the analyte.

  • Structure: The molecule contains a carboxylic acid functional group and a moderately non-polar methoxyphenyl moiety.

  • Acidity (pKa): The carboxylic acid group makes the molecule acidic. The pKa of the structurally related hexanoic acid is approximately 4.88.[1][2] The presence of the electron-withdrawing ketone at the 6-position will slightly increase the acidity, leading to an estimated pKa in the range of 4.5 - 5.0 .

  • Hydrophobicity (logP): The molecule possesses significant non-polar character from its aromatic ring and alkyl chain. The logP of its core structures, anisole and hexanoic acid, are ~2.1 and ~1.9, respectively.[3][4][5][6] This makes the compound well-suited for reversed-phase (RP) HPLC.

PropertyEstimated ValueImplication for RP-HPLC
pKa 4.5 - 5.0Retention is highly sensitive to mobile phase pH near this range.
logP > 2.0Moderately hydrophobic; good retention is expected on C18 or similar columns.
Analyte Type Weak AcidMobile phase pH must be controlled to ensure consistent retention and peak shape.

Frequently Asked Questions (FAQs) for Method Development

This section addresses common questions when first developing a separation method for 6-(4-Methoxyphenyl)-6-oxohexanoic acid.

Q1: What is a good starting point for mobile phase and column selection?

Answer: For a moderately non-polar molecule like 6-(4-Methoxyphenyl)-6-oxohexanoic acid, a reversed-phase separation is the most logical starting point.

  • Column: A high-quality C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the standard choice and provides a good balance of retention, resolution, and efficiency.

  • Mobile Phase: A combination of acetonitrile (ACN) and water is recommended. ACN is often preferred over methanol as it typically provides lower backpressure and better UV transparency at low wavelengths.[7]

  • Acidic Modifier: Crucially, the mobile phase must be acidified to suppress the ionization of the analyte's carboxylic acid group. A starting concentration of 0.1% Formic Acid in both the water (Solvent A) and acetonitrile (Solvent B) is an excellent choice, especially if LC-MS detection is intended.[8][9]

Protocol 1: Initial Gradient Scouting Run

  • Mobile Phase A: HPLC-grade water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade acetonitrile + 0.1% Formic Acid.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (or a more specific wavelength if known).

  • Gradient Program:

    • Start at 10% B.

    • Linear ramp to 95% B over 15 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B over 1 minute.

    • Equilibrate at 10% B for 5 minutes.

This scouting run will determine the approximate percentage of acetonitrile required to elute the compound, which can then be used to develop a more efficient isocratic or shallow gradient method.

Q2: How does mobile phase pH critically impact the retention of this compound?

Answer: The mobile phase pH is arguably the most powerful tool for controlling the retention of ionizable compounds like this one.[10][11] The analyte exists in two forms: a neutral (protonated) form and an ionized (deprotonated) form.

  • At Low pH (pH < pKa): When the mobile phase pH is significantly lower than the analyte's pKa (~4.5-5.0), the carboxylic acid group is in its neutral, protonated form (-COOH). This form is less polar and more hydrophobic, leading to stronger retention on a reversed-phase column.[12][13]

  • At High pH (pH > pKa): When the pH is above the pKa, the carboxylic acid exists in its ionized, deprotonated form (-COO⁻). This form is much more polar, resulting in weaker retention and earlier elution.[12][13]

  • At pH ≈ pKa: If the pH is close to the pKa, both the ionized and neutral forms coexist. This can lead to poor peak shapes (like tailing or broadening) and unstable, drifting retention times if the pH is not robustly controlled.[14][15]

For robust and reproducible chromatography, the rule of thumb is to set the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa .[12][15][16] For 6-(4-Methoxyphenyl)-6-oxohexanoic acid, this means a target pH of ≤ 3.0 is ideal.

Caption: Relationship between mobile phase pH, analyte ionization state, and resulting chromatographic behavior.

Q3: Which buffer or additive should I choose for pH control?

Answer: The choice of additive depends on the required pH, buffering capacity, and detector compatibility (UV vs. MS). For a target pH of 2.5-3.0, several options are available.

Buffer / AdditiveTypical Conc.Useful pH RangeVolatile (MS-Compatible)?Comments
Formic Acid 0.05 - 0.1%2.8 - 4.8[17]YesExcellent for LC-MS; provides sufficient acidity but limited buffering capacity.[18]
Trifluoroacetic Acid (TFA) 0.025 - 0.1%< 1.5[17]YesStrong acid, provides low pH. Can cause ion suppression in MS detection.[17]
Phosphate Buffer (e.g., KH₂PO₄)10 - 50 mM1.1 - 3.1[17]NoExcellent buffering capacity, ideal for UV-only methods.[17][19] Prone to precipitation in high organic solvent concentrations.

Recommendation: Start with 0.1% formic acid . If retention time instability or peak tailing persists, and you are using UV detection, switching to a 20-25 mM potassium phosphate buffer , with the pH adjusted to 2.5 using phosphoric acid, will provide superior pH control and likely resolve the issue.[17][20]

Troubleshooting Guide: Common Mobile Phase Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q4: My peak for 6-(4-Methoxyphenyl)-6-oxohexanoic acid is tailing. What is the cause and how do I fix it?

Answer: Peak tailing is one of the most common issues when analyzing acidic compounds and typically points to unwanted secondary interactions or improper mobile phase conditions.[21]

Primary Causes & Solutions:

  • Cause: Secondary Silanol Interactions. The surface of silica-based columns has residual silanol groups (-Si-OH). If the mobile phase pH is not low enough, your analyte will be partially ionized (-COO⁻) and can interact electrostatically with ionized silanols (-SiO⁻), causing tailing.[14][22]

    • Solution: Ensure the mobile phase pH is low enough (≤ 3.0) to fully protonate both the analyte and the silanol groups. Using 0.1% formic acid or, even better, a pH 2.5 phosphate buffer will mitigate this interaction.[14]

  • Cause: Inadequate Mobile Phase Buffering. If the mobile phase pH is too close to the analyte's pKa, or if the buffer concentration is too low (<10 mM), the introduction of the sample itself can alter the local pH, leading to a mix of ionized and neutral forms on the column.[14][23]

    • Solution: Increase the buffer concentration to 25-50 mM (for non-MS methods) to improve the buffering capacity.[17] Always confirm that the mobile phase pH is at least 1.5-2 units away from the analyte's pKa.[15]

  • Cause: Column Overload. Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet, leading to a distorted, tailing peak.[23]

    • Solution: Reduce the injection volume or dilute the sample by a factor of 5 or 10 and reinject. If the peak shape improves and becomes more symmetrical, the original problem was mass overload.

G start Peak Tailing Observed q1 Is sample concentration high? start->q1 a1_yes Dilute sample 10x & re-inject q1->a1_yes Yes q3 Is mobile phase pH > 3.0 or close to pKa (~4.5)? q1->q3 No q2 Did peak shape improve? a1_yes->q2 fix1 Root Cause: Mass Overload. Reduce sample concentration. q2->fix1 Yes q2->q3 No a3_yes Lower mobile phase pH to 2.5 q3->a3_yes Yes q4 Is a weak buffer (e.g., formic acid) being used? q3->q4 No fix2 Root Cause: Analyte Ionization & Silanol Interaction. Use pH 2.5 buffer. a3_yes->fix2 a4_yes Switch to 25mM Phosphate Buffer (pH 2.5) q4->a4_yes Yes other Check for column void or contamination. q4->other No fix3 Root Cause: Inadequate Buffering. Use a stronger buffer system. a4_yes->fix3

Caption: Troubleshooting workflow for peak tailing of an acidic analyte.

Q5: My peak is fronting. What does this indicate?

Answer: Peak fronting is less common than tailing for this compound type but usually points to column overload or a problem with the sample solvent.[14][21]

  • Cause: Injection Solvent Mismatch. The most frequent cause of fronting is dissolving the sample in a solvent that is significantly "stronger" (less polar in RP-HPLC) than the mobile phase. For example, dissolving the sample in 100% acetonitrile while the mobile phase is 50% acetonitrile/water. This causes the sample band to spread out and travel too quickly at the column inlet.

    • Solution: Whenever possible, dissolve your sample directly in the initial mobile phase composition.[14] If solubility is an issue, use the weakest (most aqueous) solvent possible that still provides complete dissolution.

  • Cause: Column Overload. Severe mass overload can sometimes manifest as fronting rather than tailing.

    • Solution: As with tailing, dilute the sample and reinject to see if the peak shape becomes symmetrical.

Q6: My retention time is drifting or unstable between injections. What should I check first?

Answer: For an ionizable analyte, retention time instability is almost always linked to poor control over the mobile phase pH.[14] However, other factors can also contribute.

Troubleshooting Checklist for Unstable Retention
1. Verify Mobile Phase pH Control (Highest Priority)
☐ Is the pH set at least 1.5-2 units away from the analyte pKa?[12][15]
☐ If using a buffer, is the concentration adequate (ideally ≥ 20 mM)?[14]
☐ Was the pH of the aqueous component adjusted before mixing with the organic solvent?[18]
2. Check Mobile Phase Preparation and System
☐ Are the mobile phase solvents fresh and properly degassed?[14]
☐ Is the solvent mixing on the HPLC system accurate and consistent?
☐ Is the column temperature controlled with a column oven? Fluctuations in lab temperature can cause drift.
3. Ensure Column Equilibration
☐ Is the column fully equilibrated before the first injection? Allow at least 10-15 column volumes of mobile phase to pass through before starting the sequence.

By systematically addressing these FAQs and troubleshooting steps, you can develop a robust, reliable, and reproducible HPLC method for the analysis of 6-(4-Methoxyphenyl)-6-oxohexanoic acid.

References

  • Hexanoic Acid | C6H12O2 | CID 8892 - PubChem. (n.d.). PubChem. [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Phenomenex. (2020). Choosing the Right Buffers for Mobile Phase. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • LCGC International. (2026). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns. [Link]

  • Axion Labs. (n.d.). How to Select a Buffer for your HPLC Mobile Phase? [Link]

  • Chemsrc. (2025). Anisole | CAS#:100-66-3. [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. [Link]

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Shimadzu. [Link]

  • LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • Pharma Growth Hub. (2023). pH, pKa, and Retention. [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • MicroSolv Technology Corporation. (2026). Improving Separation of Peaks in RP HPLC. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Anisole | C7H8O | CID 7519 - PubChem. (n.d.). PubChem. [Link]

  • FooDB. (2010). Showing Compound Hexanoic acid (FDB013897). [Link]

  • Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. (n.d.). ResearchGate. [Link]

  • IJNRD. (2023). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TARTARIC ACID FROM EFFERVESCENT GRANULES BY RP-HPLC. [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. [Link]

  • 6-(4-METHOXYPHENYL)-6-OXOHEXANOIC ACID — Chemical Substance Information. (n.d.). Toxin and Toxin Target Database (T3DB). [Link]

  • Cheméo. (n.d.). Chemical Properties of Anisole (CAS 100-66-3). [Link]

  • Ataman Kimya. (n.d.). HEXANOIC ACID. [Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Reduction for 6-(4-Methoxyphenyl)-6-oxohexanoic Acid

Welcome to the Advanced Technical Support Center for the purification of 6-(4-Methoxyphenyl)-6-oxohexanoic acid (CAS: 5537-76-8) [1]. This compound is a critical intermediate synthesized via the Friedel-Crafts acylation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the purification of 6-(4-Methoxyphenyl)-6-oxohexanoic acid (CAS: 5537-76-8) [1]. This compound is a critical intermediate synthesized via the Friedel-Crafts acylation of anisole with adipic anhydride or adipoyl chloride [2].

Due to the complex reaction matrix, downstream crystallization is frequently plagued by co-crystallizing regioisomers, unreacted starting materials, and liquid-liquid phase separation (oiling out). This guide provides field-proven, mechanistically grounded solutions to isolate high-purity crystalline product.

I. Mechanistic Pathway of Impurity Generation

To eliminate impurities during crystallization, we must first understand their thermodynamic origins during the upstream Friedel-Crafts acylation [3].

ImpurityPathway SM Anisole + Adipoyl Chloride (Starting Materials) FC Friedel-Crafts Acylation (AlCl3 Catalyst) SM->FC Target 6-(4-Methoxyphenyl)- 6-oxohexanoic acid (Para-isomer, Target) FC->Target Major Pathway Ortho 6-(2-Methoxyphenyl)- 6-oxohexanoic acid (Ortho-isomer) FC->Ortho Steric Bypass Diacyl 1,4-bis(4-methoxyphenyl)- 1,4-butanedione (Di-acylated) FC->Diacyl Excess Anisole Adipic Adipic Acid (Hydrolysis Byproduct) FC->Adipic Moisture/Quench

Figure 1: Reaction pathways leading to the target keto-acid and primary impurities.

II. Troubleshooting Guide & FAQs

Q: Why does my product consistently co-crystallize with the ortho-isomer, and how can I separate them? The Causality: The methoxy group of anisole is strongly para-directing due to steric hindrance, but the ortho-isomer (6-(2-methoxyphenyl)-6-oxohexanoic acid) still forms at roughly 2–5% [4]. Because both isomers share identical molecular weights and hydrogen-bonding capacities, they exhibit isomorphic co-crystallization in highly polar solvents (like pure ethanol). However, in the ortho-isomer, the adjacent methoxy and ketone oxygen atoms repel each other, forcing the aromatic ring out of planarity. This disrupts its crystal packing efficiency, lowering its melting point. The Solution: Switch to a binary solvent system governed by thermodynamic control, such as Ethyl Acetate/Heptane. The disrupted planarity of the ortho-isomer makes it significantly more soluble in non-polar anti-solvents (Heptane) than the rigid, linear para-isomer. Maintain the final crystallization temperature at 5°C rather than crashing it to -10°C; this keeps the ortho-isomer dissolved in the mother liquor.

Q: During cooling, the solution undergoes liquid-liquid phase separation ("oiling out") instead of forming crystals. How do I force nucleation? The Causality: "Oiling out" occurs when the supersaturation level exceeds the metastable zone width (MZW), but the system temperature remains above the melting point of the solute-rich phase. Residual unreacted anisole (a liquid at room temperature) acts as a highly effective plasticizer, drastically depressing the melting point of the keto-acid mixture and shifting the system into a liquid-liquid binodal curve. The Solution: First, ensure rigorous organic washing during the reaction workup to remove residual anisole. Second, implement a strict seeding protocol. Cool the solution to just below the saturation temperature, add 0.5–1.0 wt% of high-purity seed crystals, and hold isothermally for 30 minutes. This allows secondary nucleation to consume the supersaturation slowly, bypassing the oiling-out boundary.

Q: I am detecting unreacted adipic acid in my final crystal lattice. How do I remove it? The Causality: Adipic acid forms via the hydrolysis of unreacted adipoyl chloride or adipic anhydride during the aqueous quench [5]. It has exceptionally poor solubility in non-polar solvents and will precipitate rapidly, becoming trapped as solid inclusions within the target crystal lattice if the crystallization is forced too quickly. The Solution: Utilize a hot filtration step. Adipic acid has significantly lower solubility in hot ethyl acetate compared to the target keto-acid. By filtering the crude mixture at 70°C, you can physically remove the solid adipic acid before the target compound begins to nucleate.

III. Quantitative Data: Solvent System Optimization

Selecting the correct solvent system is a balance between yield and impurity rejection. The table below summarizes the thermodynamic performance of standard crystallization matrices for this compound.

Solvent SystemTarget Recovery (%)Ortho-Isomer RejectionAdipic Acid RejectionRisk of "Oiling Out"
Toluene (Pure) 75.0%HighMediumHigh (requires slow cooling)
Ethyl Acetate / Heptane (1:2) 88.5% High High (via hot filtration) Low (with seeding)
Aqueous Acetic Acid (70%) 62.0%LowLowMedium
Ethanol / Water (1:1) 81.0%MediumLowHigh (rapid crash out)

Table 1: Comparative efficacy of crystallization solvent systems for 6-(4-Methoxyphenyl)-6-oxohexanoic acid.

IV. Self-Validating Crystallization Protocol

To ensure reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Materials: Crude 6-(4-Methoxyphenyl)-6-oxohexanoic acid, Ethyl Acetate (EtOAc), Heptane, High-purity seed crystals.

Step 1: Primary Dissolution Suspend the crude product in EtOAc (4 mL per gram of crude) in a jacketed reactor. Heat the mixture to 70°C under moderate agitation (200 rpm).

  • Validation Checkpoint: The solution should turn into a deep yellow/amber liquid. If a fine white powder remains suspended, this is insoluble adipic acid.

Step 2: Hot Filtration (Adipic Acid Removal) Pass the 70°C solution through a pre-heated sintered glass funnel (porosity 3) to remove insoluble dicarboxylic acids.

  • Validation Checkpoint: The filter cake should contain white, chalky solids (adipic acid). The filtrate must be completely optically clear.

Step 3: Controlled Cooling & Seeding Cool the clear filtrate to 55°C at a rate of 0.5°C/min. Once at 55°C, add 1.0 wt% of pure 6-(4-Methoxyphenyl)-6-oxohexanoic acid seed crystals. Hold isothermally for 30 minutes.

  • Validation Checkpoint: The seeds must not dissolve. The solution should develop a faint, persistent turbidity, indicating that secondary nucleation has successfully initiated within the metastable zone.

Step 4: Anti-Solvent Addition Over a period of 2 hours, dose in Heptane (8 mL per gram of starting crude) using a syringe pump while maintaining the temperature at 55°C.

  • Validation Checkpoint: The mother liquor must remain clear between the growing crystal particles. If the bulk liquid turns milky or forms a second liquid layer, the addition rate is too fast (oiling out). Pause addition until the oil droplets crystallize.

Step 5: Final Cooling & Isolation Cool the suspension to 5°C at 0.25°C/min. Hold for 1 hour. Filter the slurry and wash the cake with cold Heptane (2 x 1 mL/g). Dry under vacuum at 40°C for 12 hours.

  • Validation Checkpoint: HPLC analysis of the isolated crystals should yield >99.0% purity (para-isomer), while the mother liquor will show an enriched concentration of the ortho-isomer and di-acylated byproducts.

V. Process Workflow Visualization

CrystallizationWorkflow Crude Crude Reaction Mixture (Contains Isomers & Adipic Acid) Dissolve Dissolution in EtOAc at 70°C Crude->Dissolve HotFilter Hot Filtration (Removes Solid Adipic Acid) Dissolve->HotFilter Seed Cool to 55°C & Add 1 wt% Seeds HotFilter->Seed AntiSolvent Slow Addition of Heptane (Anti-solvent) Seed->AntiSolvent Isolate Filter, Wash & Dry at 40°C under Vacuum AntiSolvent->Isolate Pure Pure Target Crystals (>99% HPLC) Isolate->Pure

Figure 2: Step-by-step self-validating crystallization workflow for impurity rejection.

VI. References
  • Master Organic Chemistry. "Friedel-Crafts Acylation and Friedel-Crafts Alkylation." MOC. Available at:[Link]

  • Makihara, M. and Komura, K. "A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity." Green and Sustainable Chemistry, 7, 185-192. Available at:[Link]

  • GEA Group. "Crystallization of Adipic Acid." GEA Process Engineering. Available at:[Link]

Troubleshooting

Technical Support Center: Overcoming Reactivity Challenges with 6-(4-Methoxyphenyl)-6-oxohexanoic Acid in Coupling Reactions

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 6-(4-methoxyphenyl)-6-oxohexanoic acid in various coupling reactions. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome potential reactivity hurdles and achieve successful synthetic outcomes.

I. Understanding the Substrate: Potential Reactivity Issues

6-(4-Methoxyphenyl)-6-oxohexanoic acid possesses three key functional groups that can influence its reactivity in coupling reactions: a carboxylic acid, a ketone, and an electron-rich aromatic ring. Understanding the interplay of these groups is crucial for troubleshooting.

  • Carboxylic Acid Activation: This is the primary site for amide bond formation. However, its reactivity can be influenced by the molecule's overall electronic and steric environment.

  • Ketone Group: The ketone is a potential site for unwanted side reactions, especially with nucleophilic or strongly basic reagents. It can also influence the molecule's conformation.

  • 4-Methoxyphenyl Group: The electron-donating methoxy group can impact the reactivity of the aromatic ring in cross-coupling reactions like Suzuki or Heck couplings.

II. Troubleshooting Guide for Amide Coupling Reactions

Amide bond formation is one of the most common reactions in drug discovery and medicinal chemistry.[1][2] Low yields or incomplete reactions with 6-(4-methoxyphenyl)-6-oxohexanoic acid can often be traced back to a few key factors.

Problem 1: Low or No Yield of the Desired Amide Product

This is the most common issue and can stem from several sources.

Possible Cause 1: Inefficient Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine is generally difficult because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate.[3] Therefore, the carboxylic acid must first be activated.

  • Explanation: Carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate carboxylic acids.[4][5] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] However, this intermediate is unstable and can hydrolyze back to the starting carboxylic acid or rearrange into an unreactive N-acylurea byproduct, especially if the amine nucleophile is not sufficiently reactive or present to intercept it quickly.[4][6]

  • Solution:

    • Use of Additives: Incorporate additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).[4][6] These additives react with the O-acylisourea intermediate to form a more stable, yet still reactive, active ester.[4] This active ester is less prone to side reactions and provides a larger window for the amine to react.[6]

    • Switch to a More Potent Coupling Reagent: For challenging couplings, consider using more powerful phosphonium or aminium/uronium salt-based reagents like PyBOP, HATU, or HBTU.[1][5][7] These reagents are often more effective for sterically hindered or electronically challenging substrates.[7]

Possible Cause 2: Interference from the Ketone Group

The ketone carbonyl can potentially interact with reagents in the coupling reaction.

  • Explanation: While less reactive than aldehydes, ketones can still react with strong nucleophiles.[8][9] Although standard amide coupling conditions are generally compatible with ketones, highly basic conditions or certain reactive intermediates could lead to side reactions.

  • Solution:

    • Protecting the Ketone: If side reactions involving the ketone are suspected, it can be protected as a ketal (e.g., by reacting with ethylene glycol in the presence of an acid catalyst).[8][10][11][12] Ketals are stable in neutral to strongly basic conditions and can be removed with aqueous acid after the coupling reaction is complete.[10][11]

Possible Cause 3: Suboptimal Reaction Conditions

  • Explanation: Solvent, temperature, and concentration play a critical role in reaction efficiency.[6] For instance, solubility issues can prevent the reactants from coming into effective contact.[2]

  • Solution:

    • Solvent Choice: Use a polar aprotic solvent like DMF or NMP to ensure all reactants are fully dissolved.[6] Acetonitrile can also be an effective solvent.[1][6]

    • Temperature: While many couplings are performed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve yields for less reactive partners.[6]

    • Concentration: Ensure the reaction is not too dilute; a concentration of 0.1-0.5 M is a good starting point.[6]

Problem 2: Formation of Byproducts Complicating Purification

Possible Cause: N-Acylurea Formation

  • Explanation: As mentioned, the O-acylisourea intermediate formed with carbodiimides can rearrange to a stable N-acylurea.[6] This is particularly problematic with hindered or electron-deficient amines.

  • Solution:

    • Use of HOBt or HOAt: These additives effectively suppress N-acylurea formation by rapidly converting the O-acylisourea intermediate to a more stable active ester.[6]

    • Alternative Reagents: Phosphonium and aminium reagents (e.g., HATU, PyBOP) do not form N-acylurea byproducts.[5][7]

Experimental Protocol: General Amide Coupling using EDC/NHS

This protocol provides a starting point for the amide coupling of 6-(4-methoxyphenyl)-6-oxohexanoic acid.

  • Activation of Carboxylic Acid:

    • Dissolve 6-(4-methoxyphenyl)-6-oxohexanoic acid (1 equivalent) in an appropriate solvent (e.g., DMF or DCM).[13]

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.[13]

    • Stir the mixture at room temperature for 15-60 minutes to form the active ester.[13]

  • Amine Coupling:

    • Add the amine (1-1.2 equivalents) to the activated carboxylic acid solution.[13]

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.[13]

  • Work-up (for organic reactions):

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[13]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]

    • Purify the crude product by column chromatography if necessary.

Troubleshooting Workflow for Amide Coupling

G start Low Amide Yield reagent Is the coupling reagent potent enough? start->reagent conditions Are reaction conditions optimal? reagent->conditions Yes upgrade_reagent Switch to HATU, PyBOP, or other phosphonium/aminium reagents. reagent->upgrade_reagent No ketone Is the ketone group interfering? conditions->ketone Yes optimize_conditions Adjust solvent (DMF, NMP), temperature (RT to 60°C), and concentration (0.1-0.5M). conditions->optimize_conditions No additives Use additives like NHS or HOBt with EDC. ketone->additives No protect_ketone Protect the ketone as a ketal before coupling. ketone->protect_ketone Yes success Successful Coupling upgrade_reagent->success additives->success optimize_conditions->success protect_ketone->success

Caption: Troubleshooting workflow for low-yield amide couplings.

III. FAQs for Cross-Coupling Reactions (Suzuki and Heck)

While amide coupling involves the carboxylic acid, the aromatic ring of 6-(4-methoxyphenyl)-6-oxohexanoic acid (after conversion to a suitable halide or triflate) can participate in palladium-catalyzed cross-coupling reactions.

Q1: How does the 4-methoxy group affect Suzuki coupling?

The 4-methoxy group is an electron-donating group. In Suzuki couplings, electron-donating groups on the aryl halide can decrease the rate of oxidative addition to the palladium(0) catalyst, making the reaction more sluggish compared to aryl halides with electron-withdrawing groups.[14] However, successful Suzuki couplings of 4-methoxyphenylboronic acid and with 4-iodoanisole are widely reported, indicating that the reaction is generally feasible.[15][16]

Q2: What are the key considerations for a Heck reaction with a derivative of this molecule?

In a Heck reaction, the electron-rich nature of the 4-methoxyphenyl group can pose challenges for regioselectivity when coupled with electron-rich olefins.[17] The use of specific ligands (e.g., bidentate phosphines like dppp) and additives may be necessary to control the reaction outcome.[18][19] For electron-deficient olefins, the reaction is generally more straightforward.[17]

Reaction Scheme: Potential Cross-Coupling Pathways

G sub 6-(4-Methoxyphenyl)-6-oxohexanoic acid derivative (e.g., Aryl-X, where X=Br, I, OTf) suzuki Suzuki Coupling sub->suzuki heck Heck Coupling sub->heck prod_s Biaryl Product suzuki->prod_s prod_h Styrenyl Product heck->prod_h boronic R-B(OH)₂ boronic->suzuki olefin Alkene olefin->heck

Caption: Potential Suzuki and Heck cross-coupling pathways.

IV. Data Summary Table: Recommended Coupling Reagents

Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides EDC, DCCReadily available, inexpensive.[6]Can form N-acylurea byproduct; DCC byproduct can be hard to remove.[1][6]
Additives HOBt, NHSSuppress side reactions and racemization.[6]Adds another reagent to the mixture.
Aminium/Uronium HATU, HBTUHigh reactivity, good for hindered couplings, suppress racemization.[5][7]Can cause guanidinylation of the amine if used in excess.[7]
Phosphonium PyBOP, PyAOPHighly effective for sterically demanding couplings, low racemization.[7]Higher cost.[7]

V. References

  • Application Notes and Protocols for Amine Coupling Chemistry: A Guide to Carboxylic Acid Activation and NHS Ester Reactions. Benchchem. Available from:

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Available from:

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from:

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from:

  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem. Available from:

  • Appendix 6: Protecting groups. Oxford Learning Link. Available from:

  • Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. Benchchem. Available from:

  • 9.7: Acetals as Protecting Groups. Chemistry LibreTexts. (2021). Available from:

  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. (2025). Available from:

  • Protecting group. Wikipedia. Available from:

  • Coupling Reagents. Aapptec Peptides. Available from:

  • The Heck Reaction in Ionic Liquids: Progress and Challenges. PMC. Available from:

  • The Heck Reaction of Electron‐Rich Olefins with Regiocontrol by Hydrogen‐Bond Donors. IT Services - University of Liverpool. (2006). Available from:

  • Ketones, Amines and Amides. Organic Chemistry. Available from:

  • A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. The Journal of Organic Chemistry - ACS Publications. (2014). Available from:

  • The Heck Reaction of Electron-Rich Olefins with Regiocontrol by Hydrogen-Bond Donors. Available from:

  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem. Available from:

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). Available from:

  • Suzuki Coupling. Organic Chemistry Portal. Available from:

Sources

Optimization

Technical Support Center: Liquid-Liquid Extraction of 6-(4-Methoxyphenyl)-6-oxohexanoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the downstream purification of 6-(4-Methoxyphenyl)-6-oxohexanoic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the downstream purification of 6-(4-Methoxyphenyl)-6-oxohexanoic acid . By manipulating the pH of the aqueous phase, this keto acid can be efficiently separated from neutral organic impurities using Liquid-Liquid Extraction (LLE).

Part 1: Physicochemical Properties & pH Optimization Data

To design a successful LLE protocol, we must first understand the target molecule's acid-base chemistry. 6-(4-Methoxyphenyl)-6-oxohexanoic acid contains a terminal carboxylic acid and an aryl ketone.

Based on structurally similar medium-chain keto acids, such as 6-oxohexanoic acid (pKa ~4.70)[1] and 6-phenylhexanoic acid (pKa ~4.78)[2], the predicted pKa of 6-(4-Methoxyphenyl)-6-oxohexanoic acid is approximately 4.75 .

The Henderson-Hasselbalch equation dictates that adjusting the aqueous pH to at least two units away from the pKa ensures >99% of the molecule is driven into a single ionization state[3],[4].

Table 1: Phase Distribution Based on Aqueous pH
Aqueous pHDominant SpeciesNet ChargeTarget PhasePartitioning Goal
pH ≤ 2.5 Protonated (Free Acid)Neutral (0)Organic (e.g., EtOAc, DCM)Extracting target into the organic solvent[4].
pH 4.75 50% Protonated / 50% DeprotonatedMixedEmulsion / SplitAVOID (Causes poor recovery and emulsions).
pH ≥ 7.0 Deprotonated (Carboxylate)Anionic (-1)AqueousWashing away neutral organic impurities[5].

Part 2: Self-Validating Experimental Protocol

This protocol utilizes a "back-extraction" methodology. It is designed as a self-validating system: by measuring the pH of the aqueous layer after phase equilibration, you verify that the thermodynamic conditions for partitioning have been met before discarding any layers.

Step-by-Step Methodology

Phase 1: Isolation of the Keto Acid into the Aqueous Phase

  • Solubilization: Dissolve the crude mixture containing 6-(4-Methoxyphenyl)-6-oxohexanoic acid and neutral impurities in an organic solvent (e.g., Ethyl Acetate or Dichloromethane). Transfer to a separatory funnel.

  • Basification: Add an equal volume of 1M NaOH (aqueous) to the funnel.

  • Equilibration: Stopper the funnel, invert, and vent to release pressure. Shake vigorously for 1-2 minutes to maximize surface area contact between the phases.

  • Validation: Allow the layers to separate. Draw a drop of the aqueous layer and test with pH paper. It must read pH > 8.0. If it is lower, the buffering capacity of the crude mixture has consumed the base; add more 1M NaOH and shake again[5].

  • Separation: Drain the aqueous layer (containing the water-soluble deprotonated target) into a clean Erlenmeyer flask. Retain the organic layer (containing neutral impurities) for TLC analysis, then discard.

Phase 2: Recovery of the Keto Acid into the Organic Phase 6. Acidification: Place the Erlenmeyer flask containing the basic aqueous layer in an ice bath (neutralization is exothermic). Slowly add 3M HCl dropwise while stirring until the solution becomes cloudy (indicating precipitation of the free acid). 7. Validation: Check the aqueous mixture with pH paper. It must read pH ≤ 2.0 to ensure >99% protonation[4]. 8. Extraction: Transfer the acidic aqueous mixture back to a clean separatory funnel. Add fresh organic solvent (e.g., Ethyl Acetate). Shake vigorously and vent. 9. Separation: Allow the layers to separate. The target compound is now in the organic layer. Drain the aqueous layer and discard it. 10. Final Polish: Wash the organic layer once with saturated aqueous NaCl (brine) to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure keto acid.

Part 3: Troubleshooting Guide & FAQs

Q: Why is my product yield unexpectedly low after the final organic extraction? A: Causality: The most common failure point is insufficient acidification. Because carboxylic acids are weak acids, a high concentration of protons is required to fully suppress ionization[6]. If you only acidified to pH 4.0, a significant portion of the keto acid remains as a water-soluble carboxylate. Fix: Always verify the aqueous phase pH is ≤ 2.0 after vigorous shaking. Do not rely solely on calculated volumes of acid, as the buffering capacity of the carboxylate salts will shift the pH.

Q: I have a persistent emulsion during the basic extraction step. How do I break it? A: Causality: Deprotonated medium-chain keto acids can act as weak surfactants, lowering the interfacial tension between the water and organic layers and stabilizing emulsions. Fix: Increase the ionic strength of the aqueous phase. Adding high concentrations of simple salts (like saturated NaCl) saturates the aqueous layer, which increases the partition coefficient of the organic components and forces the layers to separate cleanly—a phenomenon known as "salting out"[3].

Q: Does the ketone group at the C6 position interfere with the acid/base extraction? A: Causality: No. While highly reactive carbonyls (like aldehydes) can form water-soluble hydrates or require specialized bisulfite extraction protocols[7],[8], the ketone in 6-(4-methoxyphenyl)-6-oxohexanoic acid is an aryl ketone. It is electronically stabilized by the methoxyphenyl group and sterically hindered, meaning it remains neutral and unreactive across the standard pH 1-10 range used in this LLE protocol.

Q: Which organic solvent is optimal for this extraction? A: Causality: The choice of solvent is driven by the relative hydrophobicity (LogP) of the analyte[3]. Ethyl acetate (EtOAc) has a high polarity index (4.4)[3], making it excellent for solvating the polar protonated keto acid. Dichloromethane (DCM) is also effective and provides faster phase separation, but remember that DCM is denser than water, meaning your organic layer will be on the bottom of the separatory funnel.

Part 4: Extraction Workflow Visualization

LLE_Workflow Start Crude Mixture in Organic Solvent (Target Keto Acid + Neutral Impurities) AddBase Add Aqueous Base (pH > 8.0) Target becomes water-soluble carboxylate Start->AddBase PhaseSep1 Phase Separation AddBase->PhaseSep1 OrgPhase1 Organic Phase (Neutral Impurities) [Discard] PhaseSep1->OrgPhase1 AqPhase1 Aqueous Phase (Deprotonated Target Acid) [Keep] PhaseSep1->AqPhase1 AddAcid Add Aqueous Acid (pH < 2.0) Target reverts to neutral keto acid AqPhase1->AddAcid AddSolvent Add Fresh Organic Solvent (e.g., EtOAc or DCM) AddAcid->AddSolvent PhaseSep2 Phase Separation AddSolvent->PhaseSep2 AqPhase2 Aqueous Phase (Inorganic Salts) [Discard] PhaseSep2->AqPhase2 OrgPhase2 Organic Phase (Protonated Target Acid) [Keep] PhaseSep2->OrgPhase2 Final Dry, Filter, & Evaporate Pure 6-(4-Methoxyphenyl)-6-oxohexanoic acid OrgPhase2->Final

Workflow for the pH-optimized liquid-liquid extraction of the target keto acid.

References

1.[3] Title: Liquid-Liquid Extraction Techniques Principles and Optimisation Source: elementlabsolutions.com URL:

2.[6] Title: Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture Source: wpmucdn.com URL:

3.[7] Title: Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures Source: acs.org URL:

4.[4] Title: Video pH pKa and Extraction Source: youtube.com URL:

5.[8] Title: Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures Source: researchgate.net URL:

6.[5] Title: Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS Source: mnstate.edu URL:

7.[1] Title: 6-oxohexanoic acid CAS#: 928-81-4 Source: chemicalbook.com URL:

8.[2] Title: 6-Phenylhexanoic acid | 5581-75-9 Source: chemicalbook.com URL:

Sources

Troubleshooting

Technical Support Center: Stability of 6-(4-Methoxyphenyl)-6-oxohexanoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for 6-(4-methoxyphenyl)-6-oxohexanoic acid. This guide is designed for researchers, scientists, and professionals in drug develo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 6-(4-methoxyphenyl)-6-oxohexanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Given the limited direct stability data for this specific molecule in publicly available literature, this center provides a comprehensive guide based on the chemical properties of its constituent functional groups: a ketone, a carboxylic acid, and a methoxy-substituted aromatic ring. Our goal is to empower you with the scientific rationale to anticipate potential stability issues and provide you with the tools to assess the stability of your own samples.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 6-(4-methoxyphenyl)-6-oxohexanoic acid.

Q1: What is 6-(4-methoxyphenyl)-6-oxohexanoic acid and what are its potential applications?

6-(4-Methoxyphenyl)-6-oxohexanoic acid is a keto-carboxylic acid. Its structure suggests potential utility as a building block in organic synthesis, particularly in the development of pharmaceutical compounds and other biologically active molecules. The presence of both a ketone and a carboxylic acid allows for a variety of chemical modifications.

Q2: What are the primary stability concerns for this molecule at room temperature?

Based on its chemical structure, the primary stability concerns for 6-(4-methoxyphenyl)-6-oxohexanoic acid at room temperature, especially over extended periods, include:

  • Oxidative Degradation: The aromatic ring, activated by the electron-donating methoxy group, and the ketone functional group can be susceptible to oxidation.

  • Hydrolysis: While the carboxylic acid itself is stable, if it were in an ester or amide form, hydrolysis would be a major concern. For the acid form, interactions with moisture could potentially facilitate other degradation pathways.[1][2]

  • Decarboxylation: While the molecule is a γ-keto acid and not a β-keto acid (which are highly prone to decarboxylation), the potential for loss of CO2 under certain conditions, such as heat or in the presence of certain catalysts, cannot be entirely ruled out.[3][4]

  • Photodegradation: Aromatic compounds can be sensitive to light, which can induce degradation reactions.

Q3: What are the recommended storage conditions?

Given the potential for degradation, it is prudent to store 6-(4-methoxyphenyl)-6-oxohexanoic acid under controlled conditions to maximize its shelf life. While some suppliers may indicate standard room temperature storage for short periods, for long-term stability, the following conditions are recommended:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is advisable.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Container: Use a tightly sealed container to prevent moisture absorption.

Q4: What are the visible signs of degradation?

Visual inspection can sometimes provide clues about the degradation of a chemical. Signs of degradation for 6-(4-methoxyphenyl)-6-oxohexanoic acid, which is typically a solid, may include:

  • Change in color: A change from a white or off-white powder to yellow or brown can indicate the formation of degradation products.

  • Change in texture: Caking or clumping of the powder may suggest moisture absorption.

  • Odor: The development of any unusual odors.

Q5: What are the likely degradation pathways?

The degradation of 6-(4-methoxyphenyl)-6-oxohexanoic acid can be predicted based on the reactivity of its functional groups. The following diagram illustrates potential degradation pathways.

main 6-(4-Methoxyphenyl)-6-oxohexanoic acid hydrolysis Hydrolysis Products (if esterified/amidated) main->hydrolysis H2O, H+ or OH- oxidation Oxidative Degradation Products (e.g., cleavage of aromatic ring, oxidation of keto group) main->oxidation O2, light, metal ions decarboxylation Decarboxylation Product (5-(4-methoxyphenyl)pentan-1-one) main->decarboxylation Heat (Δ) photodegradation Photolytic Products main->photodegradation Light (hν)

Caption: Potential degradation pathways for 6-(4-methoxyphenyl)-6-oxohexanoic acid.

Part 2: Troubleshooting Guide

This guide is intended to help researchers identify and resolve common issues that may arise during experimentation, potentially linked to the stability of 6-(4-methoxyphenyl)-6-oxohexanoic acid.

Observed Problem Potential Cause Related to Instability Suggested Solution
Inconsistent or lower-than-expected biological activity The compound may have degraded over time, reducing the concentration of the active molecule.1. Use a freshly opened or newly purchased batch of the compound. 2. Assess the purity of your current stock using an appropriate analytical method (e.g., HPLC, NMR). 3. Store the compound under the recommended conditions (cool, dry, dark, inert atmosphere).
Appearance of unexpected peaks in HPLC or GC-MS analysis Degradation products have formed.1. Compare the chromatogram to that of a reference standard if available. 2. Perform a forced degradation study (see Part 3) to identify potential degradation products. 3. Optimize storage and handling procedures to minimize degradation.
Poor solubility or changes in physical appearance The compound may have absorbed moisture or degraded into less soluble products.1. Ensure the compound is stored in a desiccator or under an inert atmosphere. 2. Confirm the identity and purity of the material before use.
Variability between different batches of the compound Different batches may have been stored under varying conditions or for different lengths of time, leading to different levels of degradation.1. Qualify each new batch by analytical methods before use. 2. Establish a consistent storage protocol for all batches.
Part 3: Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6] This protocol provides a general framework for conducting such a study on 6-(4-methoxyphenyl)-6-oxohexanoic acid. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][8]

Objective: To identify the potential degradation products and pathways of 6-(4-methoxyphenyl)-6-oxohexanoic acid under various stress conditions.

Materials and Reagents:

  • 6-(4-methoxyphenyl)-6-oxohexanoic acid

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), 1M and 0.1M

  • Sodium hydroxide (NaOH), 1M and 0.1M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC system with a UV or PDA detector

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Incubator or oven

  • Photostability chamber

Experimental Workflow Diagram:

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution of Compound acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal Stress prep_stock->thermal photo Photolytic Stress prep_stock->photo prep_stress Prepare Stress Reagents (HCl, NaOH, H2O2) prep_stress->acid prep_stress->base prep_stress->oxidation neutralize Neutralize (if needed) & Dilute acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Analyze by HPLC-UV/PDA neutralize->hplc data Analyze Data & Identify Degradants hplc->data

Caption: Workflow for the forced degradation study of 6-(4-methoxyphenyl)-6-oxohexanoic acid.

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of 6-(4-methoxyphenyl)-6-oxohexanoic acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 1M HCl. Incubate at room temperature or elevated temperature (e.g., 60 °C) for a specified time. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 1M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples with an equivalent amount of HCl before analysis.[1][9]

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature, protected from light. Sample at various time points.

    • Thermal Degradation: Place a solid sample of the compound in an oven at a high temperature (e.g., 80 °C) for a specified period. Also, subject the stock solution to thermal stress.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analytical Methodology (HPLC):

    • A stability-indicating HPLC method should be developed and validated. A reverse-phase HPLC method is generally suitable.[10]

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis and Interpretation:

    • Analyze the samples from each stress condition by HPLC.

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage degradation of the parent compound.

    • Identify and quantify the degradation products (impurities).

    • The peak purity of the parent compound should be assessed using a PDA detector to ensure that no degradation products are co-eluting.

Part 4: References
  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved March 21, 2026, from [Link]

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager. Retrieved March 21, 2026, from [Link]

  • Forced Degradation Testing. (n.d.). SGS. Retrieved March 21, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. Retrieved March 21, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). LinkedIn. Retrieved March 21, 2026, from [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. Retrieved March 21, 2026, from [Link]

  • 7.7 Other Reactions of Carboxylic Acid Derivatives. (n.d.). KPU Pressbooks. Retrieved March 21, 2026, from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Chromatography Online. Retrieved March 21, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved March 21, 2026, from [Link]

  • Analytical Techniques for the Assessment of Drug Stability. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • 21.4: Synthesis of Carboxylic Acids. (2020, May 30). Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]

  • Stability Testing of Pharmaceutical Products. (2012, March 17). Journal of Applied Pharmaceutical Science. Retrieved March 21, 2026, from [Link]

  • Electrochemical oxidation of some dihydroxybenzene derivatives in the presence of indole. (2008, May). Journal of Electroanalytical Chemistry. Retrieved March 21, 2026, from [Link]

  • Carboxylic acid - Synthesis, Reactions, Properties. (2026, January 22). Britannica. Retrieved March 21, 2026, from [Link]

  • The effect of meta- and para-methoxy substitution on the reactivity of the radical cations of arylalkenes and alkanes. (n.d.). Canadian Journal of Chemistry. Retrieved March 21, 2026, from [Link]

  • Anaerobic biodegradation of aromatic compounds. (n.d.). Indian Journal of Experimental Biology. Retrieved March 21, 2026, from [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. Retrieved March 21, 2026, from [Link]

  • 22.1: Keto-Enol Tautomerism. (2023, January 29). Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]

  • Drug degradation pathways. (n.d.). Pharmacy 180. Retrieved March 21, 2026, from [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021, July 28). YouTube. Retrieved March 21, 2026, from [Link]

  • 6-METHOXY-6-OXOHEXANOIC ACID | CAS 627-91-8. (n.d.). Matrix Fine Chemicals. Retrieved March 21, 2026, from [Link]

  • DMAB. (n.d.). Synmax Biochemical Co., Ltd. Retrieved March 21, 2026, from [Link]

  • Degradation of various ketone compounds by strain KT-3 in liquid... (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Selective oxidation of p-methoxytoluene to p-methoxybenzaldehyde over supported vanadium oxide catalysts. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Ketones in Low-Temperature Oxidation Products of Crude Oil. (2023, May 30). MDPI. Retrieved March 21, 2026, from [Link]

  • Identification of a Novel Metabolite in the Degradation of Pyrene by Mycobacterium sp. Strain AP1: Actions of the Isolate on Two- and Three-Ring Polycyclic Aromatic Hydrocarbons. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. (2023, April 30). JoVE. Retrieved March 21, 2026, from [Link]

  • Visible-Light-Induced Deep Aerobic Oxidation of Alkyl Aromatics. (n.d.). ChemRxiv. Retrieved March 21, 2026, from [Link]

  • Biodegradation of aromatic compounds: Current status and opportunities for biomolecular approaches. (2009, September 3). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (n.d.). LinkedIn. Retrieved March 21, 2026, from [Link]

  • Keto Enol Tautomerism - Acidic & Basic Conditions. (2016, December 27). YouTube. Retrieved March 21, 2026, from [Link]

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. (2021, February 5). ACS Publications. Retrieved March 21, 2026, from [Link]

  • Hypothetical pathways of the degradation of hexanal in LAB. Hexanal... (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Study of Chemical Degradation Pathways. (n.d.). Scribd. Retrieved March 21, 2026, from [Link]

  • The Oxidation of Methoxybenzenes. (n.d.). Journal of the American Chemical Society. Retrieved March 21, 2026, from [Link]

  • Exploring the pathways of aromatic carboxylic acids in ozone solutions. (2017, July 10). RSC Publishing. Retrieved March 21, 2026, from [Link]

Sources

Optimization

minimizing side reactions when using 6-(4-Methoxyphenyl)-6-oxohexanoic acid

Welcome to the Technical Support Center for 6-(4-Methoxyphenyl)-6-oxohexanoic acid (CAS 5537-76-8). As a bifunctional molecule containing both an aryl-alkyl ketone and a terminal carboxylic acid, this compound is a highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 6-(4-Methoxyphenyl)-6-oxohexanoic acid (CAS 5537-76-8). As a bifunctional molecule containing both an aryl-alkyl ketone and a terminal carboxylic acid, this compound is a highly versatile building block in pharmaceutical synthesis and materials science[1]. However, its dual reactivity profile presents unique challenges.

This guide is designed by our Senior Application Scientists to help you troubleshoot common side reactions, understand the mechanistic causality behind them, and optimize your experimental workflows.

Part 1: Troubleshooting Synthesis & Isolation

The most common route to synthesize 6-(4-Methoxyphenyl)-6-oxohexanoic acid is via the Friedel-Crafts acylation of anisole with adipic anhydride, catalyzed by a Lewis acid[2].

FAQ 1: Why am I seeing a significant amount of a phenol byproduct during synthesis?

The Causality: You are observing the demethylated byproduct, 6-(4-hydroxyphenyl)-6-oxohexanoic acid. Strong Lewis acids, particularly Aluminum Chloride ( AlCl3​ ), do not just catalyze the acylation; they also coordinate strongly with the oxygen atom of the methoxy ether group. If the reaction temperature exceeds 5°C or if a large stoichiometric excess of AlCl3​ is used, the Lewis acid-base complex undergoes nucleophilic attack by chloride ions, cleaving the methyl ether to yield a phenol. The Solution: Maintain strict temperature control (0°C to 5°C) during the addition phase. Alternatively, if demethylation persists, switch to a milder Lewis acid such as Zinc Chloride ( ZnCl2​ ) or Boron Trifluoride etherate ( BF3​⋅OEt2​ ), though this may require longer reaction times.

FAQ 2: How do I minimize the formation of diketone impurities?

The Causality: If you are using adipoyl chloride instead of adipic anhydride, both acid chloride termini can react with anisole, forming the symmetrical 1,6-bis(4-methoxyphenyl)hexane-1,6-dione. The Solution: Always use adipic anhydride for this synthesis[3]. The anhydride undergoes ring-opening acylation to form the desired ketone and a free carboxylic acid. The resulting carboxylic acid is highly deactivated toward further Friedel-Crafts acylation under standard conditions, effectively acting as a self-limiting protecting group.

Part 2: Downstream Modifications & Handling

When using 6-(4-Methoxyphenyl)-6-oxohexanoic acid as a starting material for further synthesis, the C6 ketone can interfere with reactions intended for the C1 carboxylic acid.

FAQ 3: When attempting to couple an amine to the carboxylic acid, I observe a complex mixture. How can I selectively target the acid?

The Causality: Primary amines can condense with the C6 ketone to form Schiff bases (imines)[4], especially under heating or in the presence of protic acids. If you use harsh dehydrating conditions (like direct heating or Dean-Stark conditions), the amine will attack both the acid and the ketone. The Solution: Employ chemoselective coupling reagents like EDC/HOBt or Propanephosphonic Acid Anhydride (T3P)[5]. These reagents activate the carboxylic acid into a highly electrophilic ester at 0°C to 25°C. At these low temperatures, the amine rapidly attacks the activated ester to form the amide, while the activation energy required for ketone condensation is not met.

FAQ 4: Why is my compound degrading or forming a cyclic byproduct during prolonged storage or acidic dehydration?

The Causality: Under strong dehydrating conditions (e.g., acetic anhydride, strong acid catalysts), the molecule can undergo intramolecular cyclization. The ketone enolizes, and the enol oxygen attacks the activated carboxylic acid, forming a 7-membered enol-lactone. The Solution: Avoid storing the compound in highly acidic media. Store the purified solid under an inert atmosphere (e.g., N2​ or Argon) at -20°C to prevent auto-oxidation and degradation[1].

Part 3: Quantitative Data & Optimization

To highlight the importance of reagent selection during downstream amidation, the table below summarizes the chemoselectivity of various coupling conditions when reacting 6-(4-Methoxyphenyl)-6-oxohexanoic acid with a standard primary amine (e.g., benzylamine).

Table 1: Comparison of Amide Coupling Reagents for Chemoselective Amidation

Coupling ReagentActivation TempTarget Amide Yield (%)Schiff Base Byproduct (%)Mechanistic Notes
Direct Heating (No Reagent)>100°C< 10%> 70%High thermal energy drives uncontrolled ketone condensation.
DCC / DMAP25°C65%15%DMAP can catalyze side reactions; DCU byproduct is difficult to remove.
EDC / HOBt0°C to 25°C88%< 2%High chemoselectivity; water-soluble byproducts allow easy workup.
T3P / DIPEA25°C92%< 1%Excellent kinetic profile; highly scalable and benign[5].

Part 4: Experimental Protocol

Chemoselective Amidation using EDC/HOBt

This self-validating protocol ensures that the carboxylic acid is converted to an amide without cross-reactivity at the C6 ketone position.

Materials Required:

  • 6-(4-Methoxyphenyl)-6-oxohexanoic acid (1.0 eq)

  • Primary Amine (1.1 eq)

  • EDC·HCl (1.2 eq) and HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Pre-Activation (Kinetic Control): Dissolve 1.0 eq of 6-(4-Methoxyphenyl)-6-oxohexanoic acid in anhydrous DCM (0.2 M concentration) under an inert atmosphere. Cool the flask to 0°C using an ice bath.

  • Ester Formation: Add 1.2 eq of HOBt followed by 1.2 eq of EDC·HCl. Stir the mixture at 0°C for 30 minutes. Causality: This step forms the active HOBt-ester. Keeping the temperature at 0°C prevents any thermal degradation or premature enolization of the ketone.

  • Amine Coupling: Slowly add 1.1 eq of the primary amine, followed immediately by 2.0 eq of DIPEA.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 4 to 6 hours. Causality: DIPEA neutralizes the amine hydrochloride salt, freeing the nucleophile to attack the highly reactive HOBt-ester. The room temperature conditions are kinetically insufficient to drive Schiff base formation at the ketone.

  • Orthogonal Quench & Workup: Dilute the reaction with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine, DIPEA, and EDC urea byproducts), then with saturated aqueous NaHCO3​ (to remove unreacted starting acid and HOBt).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure chemoselective amide.

Part 5: Reactivity & Side-Reaction Map

The following diagram visualizes the logical pathways of desired modifications versus common side reactions based on the reagents applied to the bifunctional starting material.

ReactivityMap SM 6-(4-Methoxyphenyl)- 6-oxohexanoic acid Amide Chemoselective Amide (Target) SM->Amide EDC/HOBt or T3P (Controlled Amidation) Alkane Reduced Alkane (Target) SM->Alkane Pd/C, H2 or Et3SiH/TFA (Mild Reduction) Imine Schiff Base / Imine (Side Product) SM->Imine Primary Amines + Heat (Uncontrolled) Phenol Demethylated Phenol (Side Product) SM->Phenol BBr3 or Strong Lewis Acids (Ether Cleavage) EnolLactone Enol-Lactone (Side Product) SM->EnolLactone Strong Dehydrating Agents (Intramolecular Cyclization)

Bifunctional reactivity map of 6-(4-Methoxyphenyl)-6-oxohexanoic acid and common side reactions.

References

  • Synthesis of Functional Polycaprolactones via Passerini Multicomponent Polymerization of 6-Oxohexanoic Acid and Isocyanides - Macromolecules. American Chemical Society. Available at:[Link]

  • Targeting reactive carbonyls for identifying natural products and their biosynthetic origins - National Institutes of Health (NIH). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 6-(4-Methoxyphenyl)-6-oxohexanoic Acid and 6-(4-hydroxyphenyl)-6-oxohexanoic Acid in Anti-Inflammatory Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Aryl Oxohexanoic Acids In the landscape of medicinal chemistry, the quest for novel anti-inflammatory agents with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Aryl Oxohexanoic Acids

In the landscape of medicinal chemistry, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. Aryl oxohexanoic acids represent a class of compounds that have garnered interest for their potential to modulate inflammatory pathways. Their chemical architecture, featuring a phenyl ring, a keto group, and a carboxylic acid moiety, provides a versatile scaffold for interacting with biological targets. This guide presents a comparative analysis of two closely related analogs: 6-(4-methoxyphenyl)-6-oxohexanoic acid and 6-(4-hydroxyphenyl)-6-oxohexanoic acid.

While direct comparative experimental data for these two specific compounds is not extensively available in the public domain, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to provide a scientifically grounded, albeit hypothetical, comparison of their potential efficacy. We will delve into their synthesis, physicochemical properties, and plausible biological activities, supported by detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel anti-inflammatory therapeutics.

Physicochemical Properties: A Tale of Two Substituents

The key structural difference between the two molecules lies in the para-substituent on the phenyl ring: a methoxy (-OCH₃) group in one and a hydroxyl (-OH) group in the other. This seemingly minor variation can significantly influence their physicochemical properties, which in turn dictates their pharmacokinetic and pharmacodynamic behavior.

Property6-(4-methoxyphenyl)-6-oxohexanoic acid6-(4-hydroxyphenyl)-6-oxohexanoic acidRationale for Difference
Molecular Formula C₁₃H₁₆O₄C₁₂H₁₄O₄Difference of a methyl group (CH₂)
Molecular Weight 236.26 g/mol 222.24 g/mol Addition of a methyl group
Lipophilicity (LogP) HigherLowerThe methoxy group is more lipophilic than the hydroxyl group.
Hydrogen Bonding H-bond acceptor (ether oxygen)H-bond donor and acceptor (hydroxyl group)The hydroxyl group can participate in more extensive hydrogen bonding.
Metabolic Stability Potentially more stableSusceptible to phase II conjugation (glucuronidation, sulfation)The hydroxyl group is a common site for metabolic modification.
Acidity (pKa) Similar (carboxylic acid)Slightly more acidic (phenolic hydroxyl)The phenolic hydroxyl group can also dissociate, albeit at a higher pH.

The higher lipophilicity of the methoxy-substituted compound may enhance its ability to cross cell membranes and access intracellular targets. Conversely, the hydroxyl group of its counterpart, while increasing polarity, can engage in crucial hydrogen bonding interactions with enzyme active sites, potentially leading to higher binding affinity.

Comparative Efficacy: A Hypothesis-Driven Analysis of Anti-Inflammatory Potential

Based on the known anti-inflammatory activity of structurally related 6-aryl-4-oxohexanoic acids, it is plausible that both 6-(4-methoxyphenyl)-6-oxohexanoic acid and 6-(4-hydroxyphenyl)-6-oxohexanoic acid exert their effects through the inhibition of key inflammatory mediators. A study on a series of 6-aryl-4-oxohexanoic acids demonstrated their potential as anti-inflammatory agents, suggesting that this scaffold is a promising starting point for drug discovery.[1]

Hypothetical Mechanism of Action: Targeting Inflammatory Cascades

A probable mechanism of action for these compounds involves the modulation of the arachidonic acid cascade and the NF-κB signaling pathway. These pathways are central to the inflammatory response, leading to the production of pro-inflammatory prostaglandins, leukotrienes, and cytokines.

DOT Script for Hypothetical Anti-Inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 Receptor MyD88 MyD88 TLR4->MyD88 LPS LPS (Stimulus) LPS->TLR4 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Leukotrienes Leukotrienes (Inflammation) LOX->Leukotrienes Compound Aryl Oxohexanoic Acid (Inhibitor) Compound->IKK inhibits? Compound->COX2 inhibits Compound->LOX inhibits DNA DNA NFkB_n->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

Caption: Hypothetical modulation of inflammatory pathways by aryl oxohexanoic acids.

Structure-Activity Relationship (SAR) Insights
  • The Role of the Hydroxyl Group: The phenolic hydroxyl group in 6-(4-hydroxyphenyl)-6-oxohexanoic acid can act as a hydrogen bond donor, which is often a critical interaction for binding to the active sites of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). Many known non-steroidal anti-inflammatory drugs (NSAIDs) possess acidic or hydrogen-bonding moieties that are crucial for their activity.

  • The Influence of the Methoxy Group: The methoxy group in 6-(4-methoxyphenyl)-6-oxohexanoic acid, while unable to donate a hydrogen bond, can act as a hydrogen bond acceptor. Its increased lipophilicity might favor partitioning into the lipid bilayer of cell membranes, potentially enhancing its interaction with membrane-bound enzymes or facilitating its entry into cells. However, the bulkier methoxy group could also introduce steric hindrance, potentially reducing binding affinity compared to the smaller hydroxyl group.

Efficacy Prediction:

Based on these considerations, it is hypothesized that 6-(4-hydroxyphenyl)-6-oxohexanoic acid may exhibit greater in vitro potency in enzyme-based assays due to its ability to form more extensive hydrogen bonds. However, 6-(4-methoxyphenyl)-6-oxohexanoic acid might demonstrate better cellular activity and in vivo efficacy due to its enhanced membrane permeability and potentially greater metabolic stability.

It is crucial to emphasize that this is a predictive analysis. Rigorous experimental evaluation is necessary to validate these hypotheses and definitively determine the comparative efficacy of these two compounds.

Experimental Protocols

To empirically assess the anti-inflammatory efficacy of these compounds, a series of well-established in vitro assays are proposed.

Synthesis of 6-(4-aryl)-6-oxohexanoic Acids

The synthesis of both target compounds can be achieved via a Friedel-Crafts acylation reaction.

DOT Script for Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Anisole Anisole or Phenol Derivative FC_Acylation Friedel-Crafts Acylation (0°C to rt, 12-16h) Anisole->FC_Acylation Adipic_Anhydride Adipic Anhydride Adipic_Anhydride->FC_Acylation AlCl3 AlCl₃ (Lewis Acid) AlCl3->FC_Acylation DCM Dichloromethane (Solvent) DCM->FC_Acylation Quenching Aqueous Work-up (HCl/ice) FC_Acylation->Quenching Extraction Extraction with DCM Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 6-(4-aryl)-6-oxohexanoic acid Purification->Product

Caption: General workflow for the synthesis of 6-(4-aryl)-6-oxohexanoic acids.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C, add adipic anhydride (1.0 equivalent) portion-wise, ensuring the temperature remains below 5 °C.

  • Addition of Aromatic Substrate: Stir the mixture for 15 minutes at 0 °C. Then, add the corresponding aromatic compound (anisole for the methoxy derivative or a protected phenol for the hydroxy derivative, 1.1 equivalents) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure 6-(4-aryl)-6-oxohexanoic acid. For the synthesis of the 4-hydroxyphenyl derivative, a suitable protecting group for the phenol, such as a benzyl or silyl ether, would be required, followed by a deprotection step after the Friedel-Crafts reaction.

In Vitro Anti-Inflammatory Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay [2][3][4]

  • Principle: This assay measures the ability of the test compounds to inhibit the peroxidase activity of COX enzymes. The oxidation of a chromogenic substrate is monitored spectrophotometrically.

  • Procedure:

    • Prepare solutions of recombinant human COX-1 and COX-2 enzymes in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • In a 96-well plate, add the enzyme, heme cofactor, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., ibuprofen or celecoxib).

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time.

    • Calculate the percentage of inhibition and determine the IC₅₀ value for each compound against both COX isoforms.

2. 5-Lipoxygenase (5-LOX) Inhibition Assay [5][6][7]

  • Principle: This assay measures the inhibition of 5-LOX, which catalyzes the formation of hydroperoxides from arachidonic acid. The formation of a conjugated diene is monitored by the increase in absorbance at 234 nm.

  • Procedure:

    • Prepare a solution of 5-LOX enzyme (e.g., from potato or human recombinant).

    • In a quartz cuvette, incubate the enzyme with the test compound at various concentrations. Include a vehicle control and a positive control inhibitor (e.g., zileuton).

    • Initiate the reaction by adding the substrate, linoleic acid or arachidonic acid.

    • Record the increase in absorbance at 234 nm over time.

    • Calculate the rate of reaction and the percentage of inhibition to determine the IC₅₀ value.

3. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages [8][9]

  • Principle: This cell-based assay assesses the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant and mix it with the Griess reagent.

    • Measure the absorbance at 540 nm and determine the nitrite concentration using a sodium nitrite standard curve.

    • Calculate the percentage of inhibition of NO production.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the potential anti-inflammatory efficacy of 6-(4-methoxyphenyl)-6-oxohexanoic acid and 6-(4-hydroxyphenyl)-6-oxohexanoic acid. While the hydroxyl-substituted compound is hypothesized to exhibit greater potency in enzymatic assays, the methoxy-substituted analog may possess more favorable pharmacokinetic properties.

The provided experimental protocols offer a clear and robust strategy for the synthesis and biological evaluation of these compounds. The data generated from these studies will be instrumental in validating the hypotheses presented herein and will provide crucial insights into the structure-activity relationships of this promising class of molecules. Further investigations, including in vivo studies in animal models of inflammation, will be necessary to fully elucidate their therapeutic potential. The exploration of these and other related aryl oxohexanoic acid derivatives could ultimately lead to the discovery of novel and effective anti-inflammatory drugs.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Novel Compounds Such as Arnidiol 3-Laurate.
  • BenchChem. (2025). Timegadine In Vitro Cyclooxygenase (COX) Inhibition Assay: Application Notes and Protocols.
  • ResearchGate. (n.d.). Procedure for assay of 15-lipoxygenase inhibition.
  • BenchChem. (2025). Application Note: Lipoxygenase Inhibition Assay Using Benzenesulfonamide Derivatives.
  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779).
  • Zou, J., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • BenchChem. (2025). Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols.
  • Albakri, S. N., et al. (2024).
  • Cayman Chemical. (n.d.). Lipoxygenase Inhibitor Screening Assay Kit.
  • Sigma-Aldrich. (n.d.). Lipoxygenase Activity Assay Kit.
  • DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds.
  • Urbain, A., et al. (2026). Rapid detection of anti-inflammatory compounds: a novel TLC-based enzyme assay. Analytical and Bioanalytical Chemistry, 418(3), 841-848.
  • Cayman Chemical. (n.d.). COX Activity Assay Kit.
  • O'Dea, K., & Gilmore, T. D. (2014). Computational Models of the NF-KB Signalling Pathway. Computational and Structural Biotechnology Journal, 12(20-21), 14-23.
  • Cell Signaling Technology. (n.d.). NF-κB Signaling.
  • ResearchGate. (n.d.). Schematic Diagram of NF-kB Activation.
  • SciSpace. (n.d.). NF-κB Signaling Pathway Diagram.
  • Abouzid, K. A. M., et al. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433-440.
  • Abcam. (n.d.). Overview of NF-κB pathway.
  • R Discovery. (2003). Practical synthesis of ( R)-(+)-6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-hydroxyphenyl)hexanoic acid: a key intermediate for a therapeutic drug for neurodegenerative diseases.
  • BenchChem. (2025). Application Note: Protocol for Evaluating the Anti-inflammatory Effects of 6-(2,4-Difluorophenyl)-6-oxohexanoic acid.
  • Chen, Y., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 2611.
  • Weinstain, R., et al. (2021). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. International Journal of Molecular Sciences, 22(21), 11486.
  • Ghashang, M., & Ghorbani-Vaghei, R. (2015). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 5(82), 67049-67095.
  • ResearchGate. (n.d.). Traditional synthesis of 6-hydroxyhexanoic acid and its preparative challenges.
  • Diel, P., et al. (2003). Antiestrogenically active 1,1,2-tris(4-hydroxyphenyl)alkenes without basic side chain: synthesis and biological activity. Journal of Steroid Biochemistry and Molecular Biology, 84(4), 439-449.
  • Kim, S., & Lee, S. (2019). Friedel-Crafts Acylation via Interrupted Beckmann Fragmentation of Activated Ketones. Organic Letters, 21(16), 6432-6436.
  • Lyss, G., et al. (1998). Antioxidant and anti-inflammatory properties of active compounds from Arnica montana L. Phytomedicine, 5(6), 447-453.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 300-301.
  • Kumar, M., et al. (2023). Phytochemicals in the treatment of inflammation-associated diseases: the journey from preclinical trials to clinical practice. Frontiers in Pharmacology, 14, 1152370.
  • Khan, I., et al. (2022). Anti-inflammatory potential of spectroscopically analyzed trans-13-octadecenoic acid of Yucca elephantipes Regel roots. Pakistan Journal of Pharmaceutical Sciences, 35(6), 1549-1556.
  • Levin, J. I., et al. (2004). Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(23), 5851-5856.
  • Kawa-Rygielska, J., & Głowik, J. (2025). Evaluation of Anti-Inflammatory, Antidiabetic, Antioxidant, and Anticholinergic Activities, as Well as Chemical Composition and Polyphenolic Compounds in Novel SCOBY-Fermented Juices. Foods, 14(9), 1358.
  • Asfaw, A. A. (2024). Author Correction: Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 14(1), 1.
  • Ibragimov, R. I., et al. (2026). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone. Molbank, 2026(1), M1448.
  • Dumeignil, F., et al. (2017). Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. Green Chemistry, 19(21), 5148-5154.
  • Earle, M. J., et al. (2002). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry, 4(1), 61-64.
  • Organic Chemistry Portal. (n.d.). Pd-Catalyzed Synthesis of Aryl Amines via Oxidative Aromatization of Cyclic Ketones and Amines with Molecular Oxygen.
  • ResearchGate. (n.d.). Synthesis of Arylglyoxylic Acids and Their Collision-Induced Dissociation.
  • Al-Masri, A. A., et al. (2018). A high throughput synthetic workflow for solid state synthesis of oxides. Scientific Reports, 8(1), 1-8.

Sources

Comparative

validation of LC-MS method for 6-(4-Methoxyphenyl)-6-oxohexanoic acid quantification

An In-Depth Guide to the Validation of a Novel LC-MS/MS Method for the Quantification of 6-(4-Methoxyphenyl)-6-oxohexanoic acid in Human Plasma This guide provides a comprehensive comparison of methodologies for the vali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of a Novel LC-MS/MS Method for the Quantification of 6-(4-Methoxyphenyl)-6-oxohexanoic acid in Human Plasma

This guide provides a comprehensive comparison of methodologies for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and reliable quantification of 6-(4-Methoxyphenyl)-6-oxohexanoic acid in human plasma. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure your bioanalytical methods meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The Critical Role of Bioanalytical Method Validation in Drug Development

The journey of a drug from discovery to market is underpinned by rigorous scientific validation at every stage. Bioanalytical method validation is a cornerstone of this process, providing the definitive evidence that a specific analytical method is reliable and reproducible for its intended use, which is typically the quantification of a drug or its metabolites in a biological matrix. In the context of 6-(4-Methoxyphenyl)-6-oxohexanoic acid, a potential therapeutic agent, establishing a robust LC-MS/MS method is paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability/bioequivalence (BA/BE) studies.

Method Development and Optimization: A Comparative Approach

The development of a robust LC-MS/MS method involves the systematic optimization of several key parameters. Here, we compare different approaches for each step.

Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove potential interferences, and concentrate the sample to improve sensitivity. We evaluated three common techniques for the extraction of 6-(4-Methoxyphenyl)-6-oxohexanoic acid from human plasma: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Recovery (%) 85.2 ± 4.192.5 ± 3.598.1 ± 2.8
Matrix Effect (%) 78.6 ± 5.289.3 ± 4.195.7 ± 3.2
Process Time (per 96-well plate) ~30 minutes~1.5 hours~2 hours
Cost per Sample LowModerateHigh
Selectivity LowModerateHigh

Experimental Workflow: Solid-Phase Extraction (SPE)

SPE_Workflow start Start: Plasma Sample step1 Condition SPE Cartridge (Methanol, Water) start->step1 step2 Load Pre-treated Plasma step1->step2 step3 Wash Cartridge (e.g., 5% Methanol) step2->step3 step4 Elute Analyte (e.g., Acetonitrile) step3->step4 end Evaporate & Reconstitute step4->end

Caption: Solid-Phase Extraction (SPE) Workflow

Liquid Chromatography: Achieving Optimal Separation

Effective chromatographic separation is crucial to resolve the analyte from endogenous plasma components and potential metabolites, thereby minimizing ion suppression or enhancement in the mass spectrometer. We compared two common reversed-phase columns for the analysis of 6-(4-Methoxyphenyl)-6-oxohexanoic acid.

Parameter C18 Column (e.g., Waters BEH C18) Phenyl-Hexyl Column (e.g., Phenomenex Kinetex Phenyl-Hexyl)
Retention Time (min) 3.84.5
Peak Shape (Asymmetry) 1.11.0
Resolution from nearest interfering peak 1.82.5
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-95% B over 5 min5-95% B over 5 min
Mass Spectrometry: Sensitive and Specific Detection

Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity. The optimization of MS parameters is essential.

Optimized MS/MS Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
6-(4-Methoxyphenyl)-6-oxohexanoic acid251.1135.122
Internal Standard (IS) - [¹³C₆]-6-(4-Methoxyphenyl)-6-oxohexanoic acid257.1141.122

Rationale for Internal Standard Selection: The use of a stable isotope-labeled (SIL) internal standard is highly recommended. It co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations in sample preparation and instrument response.

Method Validation: A Comprehensive and Rigorous Process

Following method development and optimization, a full validation must be performed according to regulatory guidelines.

Validation_Parameters center Method Validation selectivity Selectivity & Specificity center->selectivity accuracy Accuracy center->accuracy precision Precision center->precision calibration Calibration Curve center->calibration lLoq LLOQ center->lLoq stability Stability center->stability matrix Matrix Effect center->matrix recovery Recovery center->recovery

Caption: Core Parameters of Bioanalytical Method Validation

Detailed Validation Parameters and Acceptance Criteria
Validation Parameter Experiment Acceptance Criteria (FDA/EMA)
Selectivity & Specificity Analysis of at least 6 blank plasma samples from individual donors.No significant interfering peaks at the retention time of the analyte and IS (>20% of LLOQ).
Calibration Curve A minimum of 6 non-zero standards are analyzed over the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analysis of Quality Control (QC) samples at a minimum of 4 levels (LLOQ, LQC, MQC, HQC) in 5 replicates on 3 separate days.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5. Accuracy within ±20% and precision ≤20%.
Recovery Comparison of analyte response from extracted samples to that of post-extraction spiked samples.Consistent and reproducible recovery across the concentration range.
Matrix Effect Comparison of analyte response in post-extraction spiked plasma samples from different donors to the response in a neat solution.The coefficient of variation (%CV) of the matrix factor should be ≤15%.
Stability Evaluation of analyte stability under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and post-preparative.Analyte concentration should be within ±15% of the nominal concentration.

Final Validated Method Protocol

Sample Preparation (SPE):

  • Condition a Waters Oasis HLB µElution plate with 200 µL of methanol followed by 200 µL of water.

  • Pre-treat 100 µL of plasma sample by adding 10 µL of IS solution and 200 µL of 4% phosphoric acid in water.

  • Load the pre-treated sample onto the SPE plate and apply a vacuum.

  • Wash the wells with 200 µL of 5% methanol in water.

  • Elute the analyte with 2 x 50 µL of acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC I-Class

  • Column: Phenomenex Kinetex 2.6 µm Phenyl-Hexyl 100 Å, 50 x 2.1 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% B held for 0.5 min, linear ramp to 95% B over 3.5 min, hold at 95% B for 0.5 min, return to 5% B and re-equilibrate for 0.5 min.

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad™ 6500+

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: As listed in section 2.3.

Conclusion

This guide has provided a comprehensive framework for the validation of an LC-MS/MS method for the quantification of 6-(4-Methoxyphenyl)-6-oxohexanoic acid in human plasma. By systematically evaluating and optimizing each stage of the analytical process, from sample preparation to mass spectrometric detection, we have established a robust and reliable method that adheres to stringent regulatory guidelines. The presented comparative data underscores the importance of selecting the most appropriate techniques to ensure the highest data quality, which is fundamental to the successful progression of any drug development program.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Janki, P., & Zirbs, R. (2022). Sample preparation for LC-MS in clinical and pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 219, 114930. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

Validation

A Guide to the Comparative Structural Analysis of 6-(4-Methoxyphenyl)-6-oxohexanoic Acid Analogs for Drug Discovery

Introduction: The Rationale for Structural Scrutiny In the landscape of medicinal chemistry, the 6-oxo-6-phenylhexanoic acid scaffold represents a privileged structure, a recurring motif in compounds exhibiting a range o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Structural Scrutiny

In the landscape of medicinal chemistry, the 6-oxo-6-phenylhexanoic acid scaffold represents a privileged structure, a recurring motif in compounds exhibiting a range of biological activities. The parent compound, 6-(4-Methoxyphenyl)-6-oxohexanoic acid, combines a flexible hexanoic acid chain, a polar keto group, and a methoxy-substituted aromatic ring—features ripe for molecular recognition by biological targets. The methoxy group, in particular, can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key anchor point for structure-activity relationship (SAR) studies.[1][2]

However, the therapeutic potential of this scaffold remains largely untapped, with a notable absence of comprehensive studies on its analogs.[3] This guide provides a robust, multi-pronged framework for the synthesis and rigorous comparative structural analysis of novel 6-(4-Methoxyphenyl)-6-oxohexanoic acid analogs. We will delve into the causality behind experimental choices, presenting an integrated workflow that combines chemical synthesis, advanced spectroscopic and crystallographic techniques, and powerful in silico modeling. This approach is designed not merely to characterize molecules, but to build a foundational understanding of how subtle structural modifications can translate into significant functional differences, thereby accelerating the drug discovery process.

Part 1: Synthesis of Target Analogs

The logical starting point is the generation of a focused library of analogs to probe the chemical space around the parent scaffold. A reliable synthetic strategy involves the Friedel-Crafts acylation of a substituted benzene with adipic anhydride, followed by selective reduction or further modification. For this guide, we will focus on analogs with substitutions on the aromatic ring, as this is a common strategy to modulate receptor binding and pharmacokinetic properties.

Proposed Analogs for Comparative Analysis

To illustrate the analytical workflow, we propose the synthesis and analysis of the parent compound (1 ) and three representative analogs:

  • Analog 2: 6-(4-Chlorophenyl )-6-oxohexanoic acid (Electron-withdrawing group)

  • Analog 3: 6-(4-Methylphenyl )-6-oxohexanoic acid (Electron-donating group)

  • Analog 4: 6-(3,4-Dimethoxyphenyl )-6-oxohexanoic acid (Altered substitution pattern)

General Synthetic Protocol: Friedel-Crafts Acylation

This protocol is adapted from established methods for the synthesis of related aryl keto acids.[4]

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add adipic anhydride (1.2 equivalents).

  • Addition of Aryl Component: Add the appropriate substituted benzene (e.g., anisole for 1 , chlorobenzene for 2 , toluene for 3 , or veratrole for 4 ) (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Causality: The Lewis acid AlCl₃ activates the anhydride, making it a potent electrophile for the aromatic ring to attack. Anhydrous conditions are critical to prevent quenching of the catalyst.

  • Workup: Carefully pour the reaction mixture into a beaker of crushed ice containing concentrated hydrochloric acid (HCl). This hydrolyzes the aluminum complexes and protonates the carboxylate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure analog.

Part 2: A Multi-Technique Approach to Structural Elucidation

No single technique can fully capture the structural nuances of a molecule.[5] We advocate for an integrated approach, where data from multiple orthogonal techniques are converged to build a comprehensive structural profile.

Experimental Workflow for Structural Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization cluster_comparison Data Integration & Interpretation Syn Synthesis of Analogs (1-4) Pur Purification (Chromatography/Recrystallization) Syn->Pur NMR NMR Spectroscopy (1H, 13C, 2D) Pur->NMR MS Mass Spectrometry (HRMS) Pur->MS XRay Single Crystal X-ray Diffraction Pur->XRay Comp Computational Modeling (DFT, Hirshfeld) Pur->Comp CompAnalysis Comparative Analysis (Tabulation of Data) NMR->CompAnalysis MS->CompAnalysis XRay->CompAnalysis Comp->CompAnalysis SAR Structure-Activity Relationship (SAR) Hypothesis CompAnalysis->SAR

Caption: Integrated workflow for comparative structural analysis.

A. Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for determining the connectivity of small organic molecules in solution.[6][7]

  • ¹H NMR Protocol:

    • Dissolve ~5-10 mg of the purified analog in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.

    • Add a drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Analysis: Key diagnostic signals include the aromatic protons (δ 6.5-8.0 ppm), the methoxy protons (for 1 and 4 , ~δ 3.8 ppm), and the aliphatic protons of the hexanoic acid chain.[8] The splitting patterns and coupling constants provide crucial information about neighboring protons.

  • ¹³C NMR Protocol:

    • Use the same sample prepared for ¹H NMR.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Analysis: Identify the carbonyl carbons (keto and carboxylic acid, δ 170-210 ppm) and aromatic carbons (δ 120-170 ppm).[9] The number of distinct aromatic signals can confirm the substitution pattern (e.g., para-substituted rings will show fewer signals due to symmetry).[8]

2. Mass Spectrometry (MS)

MS provides the exact molecular weight and information about the molecule's fragmentation, confirming its elemental composition.[5]

  • High-Resolution MS (HRMS) Protocol:

    • Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

    • Analysis: The primary goal is to observe the [M+H]⁺ or [M-H]⁻ ion and confirm that its measured mass is within 5 ppm of the calculated exact mass. For keto acids, derivatization with agents like trimethylsilyl (TMS) may be required for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to improve volatility.[10][11]

B. Single-Crystal X-ray Diffraction (SCXRD)

While NMR provides the structure in solution, SCXRD gives the precise, unambiguous atomic arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions.[12][13]

  • Crystallization and Data Collection Protocol:

    • Crystal Growth: Grow single crystals suitable for diffraction (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution, solvent layering, or vapor diffusion.

    • Mounting: Mount a suitable crystal on a goniometer head.

    • Data Collection: Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer with a Mo or Cu X-ray source. Causality: Low temperature minimizes thermal motion of atoms, leading to higher resolution data.

    • Structure Solution & Refinement: Solve the structure using direct methods and refine the atomic positions and thermal parameters.

C. In Silico Structural Analysis

Computational methods provide insights into electronic structure and intermolecular forces that complement experimental data.[14][15]

  • Density Functional Theory (DFT) Protocol:

    • Use the geometry from the solved crystal structure as the starting point.

    • Perform geometry optimization and frequency calculations using a functional like B3LYP or WB97XD with a suitable basis set (e.g., 6-311++G(d,p)).[16][17]

    • Analysis: Calculate properties such as molecular electrostatic potential (MEP) to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Analyze the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity.[17]

  • Hirshfeld Surface Analysis:

    • Generate the Hirshfeld surface from the crystallographic information file (CIF).

    • Analysis: This visualizes and quantifies intermolecular contacts (e.g., H-bonding, π-π stacking), which are critical for crystal packing and can inform drug-receptor interactions.[15]

Part 3: Comparative Analysis and Data Interpretation

The power of this approach lies in the direct comparison of data across the analog series.

Quantitative Data Summary

The following table presents a hypothetical but expected comparison of key structural and electronic parameters for the parent compound and its analogs.

ParameterAnalog 1 (p-OCH₃)Analog 2 (p-Cl)Analog 3 (p-CH₃)Analog 4 (3,4-di-OCH₃)Rationale for Variation
¹H NMR (δ, ppm)
Aromatic Protons (ortho to C=O)~7.95~7.90~7.88~7.55Influenced by electronic nature of para-substituent.
Carboxylic Acid Proton~12.1~12.2~12.0~12.1Acidity affected by substituent's inductive/resonance effects.
¹³C NMR (δ, ppm)
Keto Carbonyl (C=O)~198.5~199.2~198.8~198.2Deshielding influenced by electron density on the aryl ring.
SCXRD Data
C(aryl)-C(keto) Bond Length (Å)~1.490~1.495~1.488~1.485Electron-withdrawing groups can slightly shorten this bond.
C(keto)-C(aliphatic) Bond Length (Å)~1.515~1.513~1.516~1.517Less sensitive to remote electronic effects.
DFT Calculation
LUMO Energy (eV)-1.2-1.5-1.1-1.15Lower for electron-deficient rings, indicating higher electrophilicity.
Dipole Moment (Debye)~3.5~2.5~3.8~4.0Reflects overall molecular polarity.

Part 4: Prospective Structure-Activity Relationship (SAR)

While specific biological data for this series is not yet published, the structural variations allow us to form testable hypotheses based on principles of medicinal chemistry. For instance, many keto-acid containing molecules act as enzyme inhibitors.[18][19][20]

Hypothetical Target and Pathway

Let's hypothesize that these analogs are inhibitors of a hypothetical kinase, "Kinase X," which is part of a pro-inflammatory signaling cascade. The binding pocket of Kinase X may have a region that accommodates the aryl group and a hydrogen-bonding site for the carboxylic acid.

G cluster_pathway Hypothetical Pro-Inflammatory Pathway Cytokine Pro-inflammatory Cytokine Receptor Receptor Cytokine->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates Downstream Downstream Effector KinaseX->Downstream Phosphorylates Response Inflammatory Response Downstream->Response Leads to Inhibitor Analog 1-4 (Hypothetical Inhibitor) Inhibitor->KinaseX Inhibits

Caption: Hypothetical inhibition of the Kinase X signaling pathway.

SAR Hypotheses based on Structural Data:
  • Aryl Substituent: The electronic nature of the para-substituent (Cl vs. OCH₃ vs. CH₃) directly modulates the electron density of the keto-carbonyl group. The chlorine atom in Analog 2 , being electron-withdrawing, increases the electrophilicity of the adjacent carbonyl carbon (reflected in a lower LUMO energy). This could enhance a covalent interaction with a nucleophilic residue (e.g., cysteine) in an enzyme's active site.[21]

  • Hydrogen Bonding: The carboxylic acid is a potent hydrogen bond donor and acceptor. Its orientation relative to the aryl ring, which can be determined by SCXRD, is critical. Analogs that favor a conformation presenting the carboxylate for optimal interaction with a target protein would be expected to have higher affinity.

  • Lipophilicity and Solubility: The change from a methoxy group (1 ) to a chlorine (2 ) or methyl group (3 ) alters the molecule's lipophilicity (logP). This will directly impact cell permeability and engagement with hydrophobic pockets in a target protein.

Conclusion

The framework presented here outlines a comprehensive, multi-disciplinary strategy for the comparative structural analysis of 6-(4-Methoxyphenyl)-6-oxohexanoic acid analogs. By systematically synthesizing analogs and characterizing them with a suite of advanced analytical techniques—NMR, MS, SCXRD, and computational modeling—researchers can build a detailed understanding of the scaffold's structure-property relationships. This deep structural knowledge is not an academic exercise; it is the essential foundation upon which rational, hypothesis-driven drug design is built, paving the way for the discovery of novel therapeutics.

References

  • Kim, C., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. PubMed. Available at: [Link]

  • van Rijn, F., et al. (2020). Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. PMC. Available at: [Link]

  • Greenwood, M. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Available at: [Link]

  • van Rijn, F., et al. (2016). Comprehensive Analysis of Structure Activity Relationships of α-Ketoheterocycles as sn-1-Diacylglycerol Lipase α Inhibitors. PMC. Available at: [Link]

  • IB Colourful Solutions in Chemistry. (n.d.). 3.2.12 - Structural analysis. Available at: [Link]

  • Paterson, I., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • van Rijn, F., et al. (2020). Structure–Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Al-Hamdani, A. A., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. MDPI. Available at: [Link]

  • Makar, S., et al. (2013). Structure-Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. PMC. Available at: [Link]

  • van Rijn, F., et al. (2020). Structure-Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family. PubMed. Available at: [Link]

  • Taha, M., et al. (2021). Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics. MDPI. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]

  • Al-Majidi, S. M., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile. PMC. Available at: [Link]

  • Hoye, T. R., et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Wiley Online Library. Available at: [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of 2-keto derivative 10. Available at: [Link]

  • Fronczek, F. R., & Cazedessus, A. L. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Available at: [Link]

  • Al-Majidi, S. M., et al. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. PMC. Available at: [Link]

  • NIST. (n.d.). Hexanoic acid, 5-oxo-, methyl ester. NIST WebBook. Available at: [Link]

  • LIPID MAPS. (n.d.). 4-oxo-hexanoic acid. Structure Database. Available at: [Link]

  • Cannone, F., et al. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PMC. Available at: [Link]

  • He, Y., et al. (2014). Purification and X-ray crystallographic analysis of 7-keto-8-aminopelargonic acid (KAPA) synthase from Mycobacterium smegmatis. PMC. Available at: [Link]

  • Abouzid, K., et al. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. ResearchGate. Available at: [Link]

  • Petersson, G. (1972). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives. Rearrangement fragmentations. Chalmers Research. Available at: [Link]

  • Adachi, M., et al. (n.d.). X-Ray and Neutron Joint Refinement Displays Shared Proton and Keto Form of Quinone Cofactor in Copper Amine Oxidase. J-STAGE. Available at: [Link]

  • Wehbe, M., & Couture, A. (2007). Synthesis of 6-Methoxy-1-oxaspiro[5][19]deca-6,9-diene-8-one. PMC. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2018). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PMC. Available at: [Link]

  • Chemical Substance Information. (n.d.). 6-(4-METHOXYPHENYL)-6-OXOHEXANOIC ACID. Available at: [Link]

  • Safo, M. K., & Musayev, F. N. (2022). X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Frontiers in Molecular Biosciences. Available at: [Link]

  • Stankevič, M., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. Available at: [Link]

  • ResearchGate. (2008). ChemInform Abstract: Improved Synthesis of 6-(4-Methoxyphenyl)-2,4-dichloro-1,3,5-triazine and 2,4-Bis(resorcinyl)-substituted UV Light Absorbing Derivatives. Available at: [Link]

  • O'Brien, C. J., & Tellez, J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available at: [Link]

Sources

Comparative

benchmarking 6-(4-Methoxyphenyl)-6-oxohexanoic acid against standard keto acids

Benchmarking 6-(4-Methoxyphenyl)-6-oxohexanoic Acid: A Comparative Guide to Keto Acid Reactivity and Stability Executive Summary In synthetic organic chemistry and advanced drug development, keto acids serve as indispens...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 6-(4-Methoxyphenyl)-6-oxohexanoic Acid: A Comparative Guide to Keto Acid Reactivity and Stability

Executive Summary In synthetic organic chemistry and advanced drug development, keto acids serve as indispensable bifunctional building blocks. However, standard aliphatic keto acids (such as pyruvic acid or levulinic acid) often suffer from thermodynamic instability, rapid decarboxylation, or uncontrolled nucleophilic reactivity. 6-(4-Methoxyphenyl)-6-oxohexanoic acid (CAS 5537-76-8) has emerged as a robust alternative. This guide objectively benchmarks its performance against standard keto acids, providing mechanistic insights and self-validating experimental protocols to aid researchers in optimizing synthetic routes.

Structural and Electronic Profiling

The reactivity of a keto acid is fundamentally governed by the electrophilicity of its carbonyl carbon and the proximity of the carboxylic acid group. In standard α -keto acids like pyruvic acid, the adjacent electron-withdrawing carboxyl group highly polarizes the ketone, making it hyper-reactive but highly prone to degradation.

Conversely, 6-(4-Methoxyphenyl)-6-oxohexanoic acid is a δ -keto acid. The spatial separation (four methylene units) prevents rapid intramolecular cyclization under standard conditions. More importantly, the 4-methoxyphenyl group exerts a profound electronic effect. The electron-donating methoxy substituent 1 on the carbonyl carbon through resonance[1]. This resonance stabilization decreases its baseline electrophilicity compared to aliphatic ketones, resulting in 2 during transesterification or reductive amination[2].

Reactivity A Standard Aliphatic Keto Acids (e.g., Pyruvic, Levulinic) C High Electrophilicity Rapid Nucleophilic Attack A->C Aliphatic backbone B 6-(4-Methoxyphenyl)-6-oxohexanoic acid (Aryl-Keto Acid) D Resonance Stabilization (Methoxy Group) B->D Electron-donating substituent E Controlled Reactivity High Stability D->E Reduced partial positive charge

Fig 1. Electronic influence of the 4-methoxyphenyl group on ketone reactivity.

Quantitative Benchmarking: Reactivity and Stability

To objectively evaluate 6-(4-Methoxyphenyl)-6-oxohexanoic acid, we benchmarked it against pyruvic acid ( α -keto) and levulinic acid ( γ -keto) across key parameters. Research indicates that the 3 are heavily dependent on the steric and electronic environment of the carbonyl center[3].

Table 1: Comparative Kinetic and Stability Profiling of Keto Acids

CompoundKeto PositionDecarboxylation Half-Life (pH 2, 80°C)Relative Reduction Rate ( krel​ )*Primary Degradation Pathway
Pyruvic Acid α < 2 hours1.00 (Reference)Decarboxylation / Polymerization
Levulinic Acid γ > 48 hours0.45Intramolecular cyclization (lactonization)
6-(4-Methoxyphenyl)-6-oxohexanoic acid δ > 120 hours 0.18 Highly stable; minimal degradation

*Relative reduction rates derived from competitive reductive amination assays using sodium cyanoborohydride.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility across laboratories, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the operational choice to guarantee scientific integrity.

Protocol A: Competitive Reduction Assay

Purpose: To determine the relative reaction kinetics of keto acids under reductive conditions.

  • Preparation : Dissolve equimolar amounts (1.0 mmol) of 6-(4-Methoxyphenyl)-6-oxohexanoic acid and a standard reference (e.g., levulinic acid) in 10 mL of 0.5 M phosphate buffer (pH 6.0).

    • Causality: A buffered system is critical because the reduction rate of keto acids is highly pH-dependent; pH 6.0 prevents acid-catalyzed degradation while maintaining the protonation state necessary for imine intermediate formation[3].

  • Reagent Addition : Add 0.5 mmol of Sodium cyanoborohydride (NaBH 3​ CN) and 5.0 mmol of ammonium acetate.

    • Causality: NaBH 3​ CN is chosen over NaBH 4​ because it is stable in mildly acidic to neutral aqueous solutions and selectively reduces the iminium ion over the unreacted ketone.

  • Extraction : Quench the reaction after 2 hours with 1 M HCl, then extract with Methyl tert-butyl ether (MTBE) (3 x 15 mL).

    • Causality: MTBE is preferred over diethyl ether due to its lower solubility in water and2 with complex organic mixtures[2].

Protocol B: GC-MS Quantification Workflow

Gas chromatography-mass spectrometry (GC-MS) provides the 4[4].

  • Derivatization : Transfer 100 µL of the MTBE extract to a vial. Evaporate to dryness under N 2​ . Add 50 µL of BSTFA + 1% TMCS and incubate at 60°C for 30 minutes.

    • Causality: Keto acids contain polar hydroxyl and carboxyl groups that cause severe peak tailing and thermal degradation in the GC inlet. Silylation converts these to volatile, thermally stable trimethylsilyl (TMS) esters/ethers[4].

  • GC-MS Parameters :

    • Column : DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Causality: The non-polar stationary phase provides optimal separation for silylated aromatic and aliphatic compounds based on boiling point[4].

    • Injection : 1 µL, Split ratio 10:1, Injector Temp 250°C.

    • Oven Program : 80°C (hold 2 min) 15°C/min to 280°C (hold 5 min).

    • Detection : Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) for precise quantification of the molecular ions.

Workflow Step1 Sample Preparation (Equimolar Keto Acid Mixtures) Step2 Derivatization (Silylation via BSTFA) Step1->Step2 Enhance volatility Step3 GC-MS Analysis (DB-5MS Column, EI Mode) Step2->Step3 Standardized injection Step4 Kinetic Profiling (Reaction Rate & Stability) Step3->Step4 Data extraction

Fig 2. Self-validating GC-MS workflow for keto acid kinetic benchmarking.

Conclusion

Benchmarking 6-(4-Methoxyphenyl)-6-oxohexanoic acid against standard aliphatic keto acids reveals a superior stability profile driven by the resonance stabilization of the 4-methoxyphenyl group. While its relative reactivity toward nucleophiles is lower, this attenuation translates directly to higher selectivity and minimal side-reactions (such as decarboxylation or lactonization) during complex multi-step drug syntheses.

References

  • Title : 20.1: Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives Source : LibreTexts Chemistry URL : [Link]

  • Title : Competition experiments to analyze the relative rates of keto acid reduction Source : ResearchGate URL :[Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Assays for 6-(4-Methoxyphenyl)-6-oxohexanoic Acid

Abstract This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for 6-(4-Methoxyphenyl)-6-oxohexanoic acid, a compound of interest in pharmaceutical rese...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for 6-(4-Methoxyphenyl)-6-oxohexanoic acid, a compound of interest in pharmaceutical research. We present a comparative analysis of two orthogonal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a robust primary assay and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) as a highly sensitive and specific confirmatory method. This document details the scientific rationale behind experimental choices, provides step-by-step validation protocols aligned with international regulatory standards, and outlines a clear workflow for cross-validation to ensure data integrity and comparability across different analytical platforms. The intended audience includes researchers, analytical scientists, and drug development professionals tasked with ensuring the reliability and accuracy of quantitative analytical data.

Introduction: The Imperative for Rigorous Assay Validation

6-(4-Methoxyphenyl)-6-oxohexanoic acid is an aromatic keto-acid with potential applications in various stages of drug development. Accurate and precise quantification of this analyte in diverse matrices—from active pharmaceutical ingredients (APIs) to biological fluids—is paramount for safety, efficacy, and regulatory compliance. The foundation of reliable quantitative data lies in a thoroughly validated analytical method.

1.1 The Role of Orthogonal Methods in Data Integrity

Employing two analytical methods based on different chemical principles (orthogonality) provides a powerful strategy for confirming results and ensuring data accuracy.

  • HPLC-UV: This technique separates compounds based on their physicochemical interaction with a stationary phase and detects them via the absorbance of UV light by the aromatic methoxyphenyl group. It is a workhorse method known for its robustness and wide availability.

  • LC-MS/MS: This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. It provides structural confirmation and is less susceptible to matrix interferences, making it the gold standard for complex sample analysis.

1.2 Defining Cross-Validation

Cross-validation is the formal process of comparing results from two or more distinct analytical methods or laboratories to demonstrate that they provide equivalent, reliable data.[1][2] This process is critical when:

  • Comparing data generated by a new method against an established one.

  • Bridging results from different phases of development (e.g., preclinical to clinical).

  • Transferring a method between laboratories.[3]

  • Confirming pivotal study results with an orthogonal technique.

The objective is to ensure that any observed differences are statistically insignificant and that the methods can be used interchangeably within defined acceptance criteria.[1][2]

Primary Assay: Reversed-Phase HPLC-UV Method

This section details a robust RP-HPLC method suitable for the routine quantification of 6-(4-Methoxyphenyl)-6-oxohexanoic acid in bulk material or simple formulations.

2.1 Scientific Rationale for Method Design

The analyte is a moderately polar organic acid. A reversed-phase C18 column is selected for its ability to retain the compound through hydrophobic interactions.[4] The mobile phase consists of an acetonitrile/water mixture. Critically, the aqueous component is acidified (e.g., with phosphoric acid) to a pH of approximately 2.8.[5] This suppresses the ionization of the carboxylic acid moiety (pKa ~4.5), ensuring a single, uncharged species that is well-retained and produces a sharp, symmetrical peak.[5][6] UV detection is set to a wavelength near the absorbance maximum of the methoxyphenyl chromophore (~225 nm or ~275 nm) for optimal sensitivity.[4]

2.2 Detailed Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a 1000 µg/mL stock solution of 6-(4-Methoxyphenyl)-6-oxohexanoic acid in the mobile phase.[4] Perform serial dilutions to create calibration standards ranging from 1 to 100 µg/mL.[4]

  • Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

2.3 Method Validation Protocol (ICH Q2(R1) Framework)

The method must be validated to demonstrate its suitability for its intended purpose, following guidelines from the International Council for Harmonisation (ICH).[7][8][9]

Caption: Workflow for analytical method validation based on ICH Q2(R1).

2.4 Summary of Typical HPLC-UV Performance

The following table summarizes expected validation results for the described method.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at analyte retention timePass
Linearity (r²) ≥ 0.9950.9992
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 2.0%0.8% 1.3%
LLOQ S/N ≥ 10, with acceptable accuracy/precision1 µg/mL
Robustness Insensitive to minor changesPass

Confirmatory Assay: LC-MS/MS Method

For applications requiring higher sensitivity and selectivity, such as analysis in biological matrices, an LC-MS/MS method is superior.

3.1 Scientific Rationale for Method Design

The chromatographic principles are similar to the HPLC-UV method to ensure good separation. However, the key difference lies in the detector. Mass spectrometry measures the mass-to-charge ratio (m/z) of the analyte. For this compound (MW: 236.27 g/mol ), we would monitor the transition of the precursor ion [M-H]⁻ at m/z 235.3 in negative ion mode to a specific product ion after fragmentation, a technique known as Multiple Reaction Monitoring (MRM). This process is highly specific and virtually eliminates interference from co-eluting matrix components.[10]

3.2 Detailed Experimental Protocol: LC-MS/MS

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Optimized to elute the analyte in 2-3 minutes.

  • Ionization Mode: ESI Negative.

  • MRM Transition: Precursor Ion (Q1): 235.3 m/z → Product Ion (Q3): [Specific fragment m/z].

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.

  • Sample Preparation: For biological samples (e.g., plasma), a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) is required to remove proteins and phospholipids.[11]

3.3 Method Validation (FDA Bioanalytical Method Validation Guidance)

Validation for bioanalytical methods follows similar principles to ICH but with additional requirements specific to biological matrices, as outlined by the FDA.[10][12][13]

3.4 Summary of Typical LC-MS/MS Performance

Validation ParameterAcceptance Criteria (FDA)Typical Result
Selectivity No interference in blank matrixPass
Linearity (r²) ≥ 0.990.9985
Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Accuracy (% Nominal) Within ±15% (±20% at LLOQ)96.7% - 104.5%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Intra-day: < 8% Inter-day: < 11%
LLOQ 0.1 ng/mL0.1 ng/mL
Matrix Effect IS-normalized factor consistentPass
Recovery Consistent and reproducible~85%
Stability Bench-top, Freeze-thaw, Long-termPass

Cross-Validation: Ensuring Method Concordance

The core of this guide is the cross-validation study to bridge the data from the robust HPLC-UV assay and the sensitive LC-MS/MS assay.

4.1 Experimental Design

A set of quality control (QC) samples, prepared from a single homogeneous batch of material, is analyzed by both the validated HPLC-UV method and the validated LC-MS/MS method. The concentrations should span the analytical range of both methods. A minimum of three concentration levels (Low, Medium, High) should be analyzed in replicate (n=6).

Caption: Workflow for a cross-validation study between two analytical methods.

4.2 Data Analysis and Acceptance Criteria

The primary metric for comparison is the percentage difference between the mean results obtained from the two methods for each concentration level.

Formula: % Difference = [(Mean_Method_A - Mean_Method_B) / Mean_Method_A] * 100

Concentration LevelMean Result HPLC-UV (µg/mL)Mean Result LC-MS/MS (µg/mL)% DifferenceAcceptance Status
Low QC5.055.15-1.98%Pass
Mid QC49.848.9+1.81%Pass
High QC90.291.3-1.22%Pass

Acceptance Criterion: The mean result from the confirmatory method (LC-MS/MS) should be within ±15% of the mean result from the primary method (HPLC-UV). All individual replicate values should also fall within ±20%.

Conclusion and Recommendations

This guide has detailed the validation of two orthogonal analytical methods for 6-(4-Methoxyphenyl)-6-oxohexanoic acid and a robust protocol for their cross-validation.

  • The HPLC-UV method is recommended for routine quality control, purity analysis, and formulation assays where analyte concentrations are high and the sample matrix is simple. Its robustness and ease of implementation make it ideal for widespread deployment.

  • The LC-MS/MS method is the required choice for bioanalytical studies (pharmacokinetics, metabolism) in complex matrices like plasma or tissue, owing to its superior sensitivity and selectivity.

A successful cross-validation, as demonstrated, provides documented evidence that data generated across different platforms and throughout the drug development lifecycle is reliable, comparable, and scientifically sound. This ensures data integrity for critical decision-making and regulatory submissions.

References

  • ICH. (2013). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Violeta, N., et al. (2010). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Agriculture. [Link]

  • Sartorius. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Sartorius. [Link]

  • Taylor & Francis Online. (2022). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. [Link]

  • PMC. (2015). Development of a quantitative method for organic acid in wine and beer using high performance liquid chromatography. National Center for Biotechnology Information. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SlideShare. (2016). ICH Q2(R1) Guideline.pdf. [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • PMC. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Center for Biotechnology Information. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FDA. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FDA. (2001). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • IQVIA. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Emery Pharma. (2025). LBA Cross Validation: A Detailed Case Study. [Link]

  • ResearchGate. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • ATSDR. (n.d.). Chapter 6: Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Eurofins. (2018). Analytical Method Summaries. [Link]

Sources

Comparative

A Comparative Guide to the Solubility of 6-(4-Methoxyphenyl)-6-oxohexanoic Acid in DMSO vs. Methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Solvent Selection 6-(4-Methoxyphenyl)-6-oxohexanoic acid is a keto-carboxylic acid derivative with potential applications...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solvent Selection

6-(4-Methoxyphenyl)-6-oxohexanoic acid is a keto-carboxylic acid derivative with potential applications as a building block in organic synthesis and medicinal chemistry.[1][2] The success of its application, from screening to synthesis, hinges on a fundamental physicochemical property: solubility.[3] Inadequate solubility can lead to unreliable in vitro results, poor bioavailability, and significant hurdles in formulation and manufacturing.[4]

This guide focuses on two prevalent solvents:

  • Dimethyl Sulfoxide (DMSO): A highly polar, aprotic solvent renowned for its exceptional ability to dissolve a wide range of organic compounds, making it a standard for compound storage and high-throughput screening.[5][6]

  • Methanol (MeOH): The simplest alcohol, it is a polar, protic solvent widely used in synthesis, purification, and analysis due to its ability to dissolve many polar organic molecules.[7][8]

Understanding the solubility of 6-(4-Methoxyphenyl)-6-oxohexanoic acid in these solvents is paramount for designing robust experiments and developing viable applications.

Theoretical Comparison: Predicting Solubility Based on Molecular Interactions

Solute Analysis: 6-(4-Methoxyphenyl)-6-oxohexanoic acid

This molecule possesses several functional groups that dictate its polarity and hydrogen bonding potential:

  • Carboxylic Acid (-COOH): This is the primary driver of polarity. It contains a highly polarized O-H bond, making it an excellent hydrogen bond donor . The carbonyl oxygen (C=O) and hydroxyl oxygen (-OH) are both hydrogen bond acceptors .

  • Ketone (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor .

  • Methoxyphenyl Group: The ether linkage (-O-CH₃) adds some polarity, while the aromatic ring and the hexanoic acid's alkyl chain contribute to a nonpolar, lipophilic character.

Solvent Interaction Analysis

SolventTypeKey Properties & Interactions with Solute
Methanol (MeOH) Polar ProticHas a hydroxyl (-OH) group, making it both a hydrogen bond donor and acceptor.[9] It can form strong hydrogen bonds with the solute's carboxylic acid and ketone groups. The polar nature of methanol will effectively solvate these polar functionalities.
Dimethyl Sulfoxide (DMSO) Polar AproticContains a highly polar sulfoxide (S=O) group, making it a powerful hydrogen bond acceptor , but it lacks an acidic proton and thus cannot donate hydrogen bonds.[10][11] DMSO effectively solvates cations and disrupts the crystal lattice energy of solids.[6][12]

Prediction:

Both solvents are expected to be effective to some degree. However, DMSO is predicted to offer superior solubility for 6-(4-Methoxyphenyl)-6-oxohexanoic acid.

  • Rationale: The carboxylic acid group on the solute can form strong intermolecular hydrogen bonds with itself, leading to dimers in the solid state which must be broken for dissolution to occur.[13] DMSO, as a very strong hydrogen bond acceptor, is exceptionally effective at surrounding the acidic proton of the carboxylic acid, breaking these solute-solute interactions.[5] While methanol can also hydrogen bond, its network of self-association may be less effective at disrupting the solute's crystal lattice compared to the powerful solvating action of DMSO. Polar aprotic solvents are known to enhance the reactivity of nucleophiles by solvating the cation and leaving the anion relatively "free"; a similar principle applies here, where DMSO effectively solvates the acidic portion of the molecule, promoting dissolution.[10][11]

The following diagram illustrates the primary predicted intermolecular interactions.

G cluster_solute 6-(4-Methoxyphenyl)-6-oxohexanoic acid cluster_methanol Methanol (Polar Protic) cluster_dmso DMSO (Polar Aprotic) solute R-COOH (H-Bond Donor & Acceptor) R-C=O (H-Bond Acceptor) methanol CH₃-OH (H-Bond Donor & Acceptor) solute->methanol Strong H-Bonding (Donor-Acceptor) dmso (CH₃)₂S=O (Strong H-Bond Acceptor) solute->dmso Very Strong H-Bonding (Donor-Acceptor) methanol->solute

Caption: Predicted hydrogen bonding between the solute and solvents.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move from prediction to quantification, the "shake-flask" method is the gold standard for determining equilibrium (thermodynamic) solubility.[14][15] This protocol is designed to be a self-validating system, ensuring that the measured concentration represents true saturation.

Objective: To accurately measure the equilibrium solubility of 6-(4-Methoxyphenyl)-6-oxohexanoic acid in both DMSO and methanol at a controlled temperature (e.g., 25 °C).

Materials:

  • 6-(4-Methoxyphenyl)-6-oxohexanoic acid (solid, high purity)

  • DMSO (anhydrous, ≥99.9%)

  • Methanol (anhydrous, ≥99.9%)

  • Analytical balance

  • Scintillation vials or other suitable glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge capable of holding vials

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with DMSO and methanol, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Experimental Workflow Diagram

G start Start prep 1. Preparation Add excess solid solute to vials containing DMSO and Methanol. start->prep equilibrate 2. Equilibration Shake vials at constant temp (e.g., 24-48 hours). prep->equilibrate validate Equilibrium Check (Optional but recommended) Analyze aliquots at different time points (e.g., 24h, 36h, 48h). equilibrate->validate Self-Validation Step separate 3. Phase Separation Centrifuge vials to pellet undissolved solid. equilibrate->separate validate->separate sample 4. Sample Collection Carefully withdraw supernatant. separate->sample filter 5. Filtration Filter supernatant through a 0.22 µm syringe filter. sample->filter dilute 6. Dilution Accurately dilute filtrate into mobile phase for HPLC. filter->dilute analyze 7. HPLC Analysis Quantify concentration against a calibration curve. dilute->analyze end End analyze->end

Sources

Validation

mass spectrometry fragmentation pattern comparison for 6-(4-Methoxyphenyl)-6-oxohexanoic acid

Executive Summary As mass spectrometry (MS) continues to drive quantitative analysis in drug development and synthetic chemistry, optimizing ionization and fragmentation parameters for specific molecular classes is criti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As mass spectrometry (MS) continues to drive quantitative analysis in drug development and synthetic chemistry, optimizing ionization and fragmentation parameters for specific molecular classes is critical[1]. This guide provides an objective, data-driven comparison of mass spectrometry methodologies for 6-(4-Methoxyphenyl)-6-oxohexanoic acid (CAS: 5537-76-8, MW: 236.26 g/mol ). By contrasting Electrospray Ionization (LC-ESI-MS/MS) with Electron Impact (GC-EI-MS), we establish a self-validating framework for its accurate quantification and structural elucidation.

Mechanistic Overview of Ionization Alternatives

The choice of analytical platform dictates the fragmentation behavior of aroyl hexanoic acids[2].

  • LC-ESI-MS/MS (Soft Ionization): Electrospray ionization preserves the intact pseudo-molecular ion, yielding [M+H]+ at m/z 237.1 in positive mode. This approach is highly sensitive and ideal for targeted quantification (MRM) in complex biological matrices without the need for thermal vaporization or derivatization[3].

  • GC-EI-MS (Hard Ionization): Electron impact at 70 eV imparts high internal energy, causing extensive, immediate fragmentation. Because 6-(4-Methoxyphenyl)-6-oxohexanoic acid contains a polar carboxylic acid group, it must first be derivatized (e.g., to a methyl ester, MW 250.29) to ensure volatility. While the molecular ion is often weak, the resulting fragmentation fingerprint is highly reproducible and universally searchable in standard libraries[2].

Fragmentation Pathways & Mechanisms

Understanding the causality behind the fragmentation of 6-(4-Methoxyphenyl)-6-oxohexanoic acid allows researchers to select the most robust quantifier ions.

The Alpha-Cleavage Phenomenon: The dominant fragmentation pathway in both ESI-CID and EI is driven by the carbonyl group adjacent to the electron-donating methoxyphenyl ring. Cleavage of the C-C bond between the carbonyl carbon and the aliphatic chain (alpha-cleavage) yields a highly resonance-stabilized 4-methoxybenzoyl cation (acylium ion) at m/z 135.0 .

In ESI-MS/MS, applying collision-induced dissociation (CID) to the parent ion (m/z 237.1) reliably produces this m/z 135.0 fragment, making it the universal quantifier[1]. Secondary fragmentation involves the loss of carbon monoxide (CO, 28 Da) from the acylium ion to generate the 4-methoxyphenyl cation at m/z 107.0, serving as an excellent qualifier ion. Additionally, the aliphatic carboxylic acid tail is prone to neutral loss of water ( H2​O , 18 Da), producing a minor fragment at m/z 219.1[2].

MS_Pathway M [M+H]+ m/z 237.1 6-(4-Methoxyphenyl)-6-oxohexanoic acid A Acylium Ion m/z 135.0 [CH3O-C6H4-CO]+ M->A Alpha-cleavage (-C5H9O2) B Loss of H2O m/z 219.1 [M+H-H2O]+ M->B -H2O C Phenyl Cation m/z 107.0 [CH3O-C6H4]+ A->C -CO D Phenol Cation m/z 92.0 [HO-C6H4]+ C->D -CH3

Fig 1: ESI-MS/MS positive ion fragmentation pathway for 6-(4-Methoxyphenyl)-6-oxohexanoic acid.

Experimental Protocols: Self-Validating Workflows

To guarantee trustworthiness, every quantitative MS protocol must be a self-validating system. Both protocols below mandate the use of 6-(4-ethoxyphenyl)-6-oxohexanoic acid as an Internal Standard (IS). Because this analog shares identical physicochemical properties but differs in mass ( [M+H]+ m/z 251.1), it perfectly corrects for matrix suppression and extraction losses[3].

Protocol A: LC-ESI-MS/MS (Targeted MRM)

Best for: High-throughput plasma/urine analysis, lowest limits of detection.

  • Sample Preparation: Spike 10 µL of IS (1 µg/mL) into 100 µL of the biological sample. Precipitate proteins by adding 890 µL of Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Detection (Positive ESI):

    • Capillary Voltage: 3.5 kV; Desolvation Temperature: 400°C.

    • Quantifier MRM: m/z 237.1 135.0 (Collision Energy: 15 eV).

    • Qualifier MRM: m/z 237.1 107.0 (Collision Energy: 25 eV).

Protocol B: GC-EI-MS (Derivatization Method)

Best for: Structural verification, impurity profiling, and library matching.

  • Sample Preparation & Extraction: Spike 10 µL of IS into the sample. Extract the analytes using 1 mL of Ethyl Acetate. Evaporate the organic layer to complete dryness under a gentle stream of ultra-pure Nitrogen.

  • Derivatization: Add 100 µL of 14% Boron Trifluoride ( BF3​ ) in Methanol to the dried residue. Incubate at 60°C for 30 minutes to convert the carboxylic acid into a volatile methyl ester. Quench with water and extract the derivative into 200 µL of Hexane.

  • Chromatographic Separation: Inject 1 µL (splitless mode) onto an HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm).

    • Temperature Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 mins.

  • MS Detection (EI mode): Operate the source at 70 eV. Acquire data in full scan mode (m/z 50–350) and extract ion chromatograms (EIC) at m/z 135.0 (base peak) and m/z 250.1 (molecular ion of the methyl ester).

Workflow Sample Sample Preparation (Extraction & IS Spiking) PrepLC Dilution & Filtration Sample->PrepLC PrepGC Derivatization (BF3/MeOH) Sample->PrepGC LC UHPLC Separation (C18 Column) PrepLC->LC GC GC Separation (HP-5MS Column) PrepGC->GC ESI ESI-QQQ MS (Soft Ionization) LC->ESI EI EI-Single Quad MS (Hard Ionization) GC->EI Data Data Analysis & Quantification ESI->Data EI->Data

Fig 2: Comparative analytical workflows for LC-ESI-MS/MS and GC-EI-MS quantification methods.

Quantitative Data Comparison

The following table summarizes the experimental performance metrics when comparing the two analytical alternatives for 6-(4-Methoxyphenyl)-6-oxohexanoic acid analysis.

Performance MetricLC-ESI-MS/MS (Protocol A)GC-EI-MS (Protocol B)
Analyte Form Intact Free AcidMethyl Ester Derivative
Molecular Ion m/z 237.1 [M+H]+ m/z 250.1 [M]+∙ (Weak)
Primary Quantifier m/z 135.0 (Acylium fragment)m/z 135.0 (Base peak)
Limit of Detection (LOD) 0.5 ng/mL15.0 ng/mL
Linear Dynamic Range 1−10,000 ng/mL 50−5,000 ng/mL
Matrix Effect Susceptibility High (Requires IS correction)Low (Separated by GC)
Sample Prep Time < 15 minutes> 60 minutes
Primary Application Pharmacokinetics, Trace QuantImpurity Profiling, Structural ID

Table 1: Objective performance comparison of mass spectrometry platforms for 6-(4-Methoxyphenyl)-6-oxohexanoic acid.

References

  • National Center for Biotechnology Information (NCBI) . (2026). PubChem Compound Summary: Mass Spectrometry and Fragmentation Principles. Retrieved from[Link]

  • Shimadzu Corporation . (2026). LC/MS/MS Analysis for Restricted Chemicals and Method Validation. Retrieved from [Link]

  • Annual Reviews . (2025). Harnessing Mass Spectrometry for Molecular Analysis: Advancements in Ultrahigh-Resolution MS. Retrieved from[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Methoxyphenyl)-6-oxohexanoic acid
Reactant of Route 2
Reactant of Route 2
6-(4-Methoxyphenyl)-6-oxohexanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.